4-Cyclohexylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHZWFIIVVNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214471 | |
| Record name | Morpholine, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-41-8 | |
| Record name | Cyclohexylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Cyclohexylmorpholine CAS number and properties
An In-depth Technical Guide to 4-Cyclohexylmorpholine for Scientific Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine heterocycle. This unique structural combination imparts a range of useful physicochemical properties, establishing it as a significant intermediate in organic synthesis and industrial applications. While the morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates, this compound itself is more prominently recognized for its role in materials science.[1][2] A Chinese patent highlights its utility as an intermediate, emulsifier, corrosion inhibitor, and notably as a catalyst in the production of polyurethane foams.[3] This guide provides a comprehensive technical overview of its synthesis, properties, characterization, and safety protocols, tailored for researchers, chemists, and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.
Identifiers and Structure
The compound is unambiguously identified by its CAS Registry Number and various chemical nomenclature systems.
-
IUPAC Name : this compound[4]
-
Common Synonyms : N-Cyclohexylmorpholine, Cyclohexylmorpholine[5]
-
Molecular Weight : 169.26 g/mol [4]
-
SMILES : C1CCC(CC1)N2CCOCC2[4]
The two-dimensional structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Physicochemical Data
| Property | Value | Unit | Source |
| Appearance | Colorless to light yellow liquid | - | Commercial Suppliers |
| Boiling Point | 240.0 - 241.0 | °C | [3] |
| Molecular Weight | 169.26 | g/mol | [4] |
| LogP (Octanol/Water) | 1.651 | - | Crippen Method (Calculated) |
| LogS (Water Solubility) | -1.57 | log(mol/L) | Crippen Method (Calculated) |
| Storage Temperature | 2 - 8 | °C | Commercial Suppliers |
Synthesis Methodologies
Several synthetic routes to this compound have been developed, reflecting its utility. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations. Below are two distinct, field-proven approaches.
Method 1: Catalytic Amination
This industrial method involves a direct, solvent-free reaction between diethylene glycol and cyclohexylamine over a supported catalyst. The process is efficient and suitable for large-scale production.[3]
Causality and Rationale : This pathway leverages a catalytic amination/cyclization cascade. Diethylene glycol serves as the precursor for the morpholine ring, while cyclohexylamine provides the N-cyclohexyl moiety. The reaction proceeds under hydrogen pressure, which facilitates the reductive amination steps and maintains catalyst activity. The use of a fixed-bed reactor allows for continuous processing, enhancing throughput and simplifying product isolation. The absence of a solvent makes this an environmentally favorable "green" chemistry approach.
Caption: Workflow for Catalytic Amination Synthesis.
Experimental Protocol (Adapted from CN102229582A[3]) :
-
Charge a mixing tank with diethylene glycol and cyclohexylamine in a molar ratio between 1:2 and 1:10.
-
Pre-heat a fixed-bed reactor containing a supported catalyst (e.g., Ni-Cu-Zn/Al₂O₃) to the reaction temperature (140-240 °C).
-
Introduce hydrogen gas to pressurize the reactor to 0.6-1.8 MPa.
-
Pump the reactant mixture through the fixed-bed reactor at a volume space velocity of 0.1-0.4 h⁻¹.
-
The reactor output is passed through a condenser to collect the crude product mixture.
-
The final product, this compound, is purified from the crude mixture by fractional distillation, collecting the fraction boiling at 240-241 °C.
Method 2: Reductive Amination via Enamine Intermediate
This classic laboratory-scale synthesis involves a two-step process: the formation of an enamine from cyclohexanone and morpholine, followed by its reduction.
Causality and Rationale : This approach is a cornerstone of amine synthesis.
-
Step 1: Enamine Formation. The reaction between a ketone (cyclohexanone) and a secondary amine (morpholine) forms a carbinolamine intermediate, which readily dehydrates to the more stable enamine (1-morpholinocyclohexene). An acid catalyst (like p-toluenesulfonic acid) is used to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine. The removal of water via a Dean-Stark apparatus drives the equilibrium towards the enamine product.
-
Step 2: Enamine Reduction. The C=C double bond of the enamine is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium) is a highly effective method for this transformation, yielding the saturated tertiary amine.
Caption: Two-step Reductive Amination Pathway.
Experimental Protocol : Step 1: Synthesis of 1-Morpholinocyclohexene (Adapted from Organic Syntheses)
-
To a 1-L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.50 mol), morpholine (1.80 mol), p-toluenesulfonic acid (1.5 g), and toluene (300 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-5 hours until water evolution ceases.
-
Cool the reaction mixture. The toluene solution of the crude enamine can be used directly in the next step or purified by vacuum distillation.
Step 2: Reduction of 1-Morpholinocyclohexene (Illustrative Protocol)
-
Transfer the toluene solution of 1-morpholinocyclohexene to a hydrogenation vessel.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 1-5 bar).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 80 °C) until hydrogen uptake ceases.[6]
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the toluene solvent.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Structural confirmation of this compound is typically achieved through a combination of standard spectroscopic techniques. Spectral data is publicly available in databases such as the NIST Chemistry WebBook and PubChem.[4][5]
-
¹H NMR Spectroscopy : The proton NMR spectrum will show a complex set of overlapping signals for the aliphatic protons. Key expected regions include:
-
~2.5-2.7 ppm : Multiplets corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH ₂-).
-
~3.6-3.8 ppm : Multiplets for the four protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH ₂-).
-
~1.0-2.4 ppm : A broad series of multiplets for the eleven protons of the cyclohexyl ring. The methine proton (-N-CH -) will be the most downfield in this group.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides clearer resolution of the carbon framework.
-
~67-68 ppm : Signal for the two carbons adjacent to the oxygen in the morpholine ring (C -O).
-
~60-65 ppm : Signal for the unique carbon of the cyclohexyl ring attached to the nitrogen (C -N).
-
~50-55 ppm : Signal for the two carbons adjacent to the nitrogen in the morpholine ring (C -N).
-
~25-35 ppm : Signals for the remaining five carbons of the cyclohexyl ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.
-
2930-2850 cm⁻¹ : Strong C-H stretching vibrations from the cyclohexyl and morpholine CH₂ groups.
-
1115-1130 cm⁻¹ : A prominent C-O-C stretching band, characteristic of the ether linkage in the morpholine ring.
-
~1200-1000 cm⁻¹ : C-N stretching vibrations.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show:
-
Molecular Ion (M⁺) : A peak at m/z = 169, corresponding to the molecular weight of the compound.
-
Key Fragments : Common fragmentation patterns would include the loss of parts of the cyclohexyl ring or cleavage of the morpholine ring. A prominent peak at m/z = 126 is often observed.[4]
-
Applications and Relevance in Research
While not a widely known pharmaceutical agent itself, this compound serves as a valuable chemical intermediate and holds potential as a building block in drug discovery.
Industrial Applications
The primary documented use of this compound is as a specialty chemical. The patent literature explicitly identifies it as a catalyst for producing polyurethane foam.[3] In this context, tertiary amines are known to act as "blowing" catalysts (promoting the isocyanate-water reaction to generate CO₂) and "gelation" catalysts (promoting the isocyanate-polyol reaction to build the polymer network).[7] The specific properties of this compound likely influence the reaction kinetics and final foam properties.
Role in Medicinal Chemistry and Drug Development
The morpholine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that appears in drugs active against a range of biological targets.[1][2] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.
While there are no major drugs on the market that specifically feature the this compound substructure, its components are highly relevant:
-
Morpholine Scaffold : It is a key component of approved drugs like the anticancer agent Gefitinib and the antibiotic Linezolid.
-
Cyclohexyl Group : This lipophilic group is frequently used to fill hydrophobic pockets in protein targets, enhancing binding affinity.
Therefore, this compound represents a readily available building block for generating new chemical entities. Researchers can use it in "scaffold hopping" or lead optimization campaigns to explore new chemical space while retaining the favorable properties of the morpholine ring. It provides a pre-formed, rigid amine that can be used to introduce a specific lipophilic vector into a molecule, making it a valuable tool for synthetic and medicinal chemists.
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards[4]:
| Pictogram | GHS Code | Hazard Statement | Class |
|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
|
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
|
| H318 | Causes serious eye damage | Eye Damage (Cat. 1) |
|
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
Handling and First Aid
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Engineering Controls : Use only in a chemical fume hood to avoid inhalation of vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is at 2-8 °C.
-
First Aid Measures :
-
Ingestion : If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact : Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Inhalation : Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 4. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 6. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Cyclohexylmorpholine molecular weight and formula
An In-Depth Technical Guide to 4-Cyclohexylmorpholine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 6425-41-8), a versatile heterocyclic amine of significant interest to the chemical, pharmaceutical, and materials science sectors. This document consolidates critical data on its molecular and physicochemical properties, outlines established synthetic methodologies, explores its applications as a chemical intermediate and catalyst, and provides rigorous safety and handling protocols. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, integrating technical data with practical, field-proven insights to support laboratory and commercial applications.
Core Chemical Identity and Molecular Characteristics
This compound is a tertiary amine featuring a cyclohexane ring bonded to the nitrogen atom of a morpholine scaffold. This unique structural combination imparts a balance of lipophilicity from the cyclohexyl group and polarity from the morpholine ether and amine functionalities, making it a valuable intermediate in organic synthesis.
Key Identifiers and Molecular Formula
The fundamental identifiers for this compound are summarized below, providing a clear basis for its identification and sourcing.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6425-41-8 | NIST[2], Cheméo[3] |
| Molecular Formula | C₁₀H₁₉NO | PubChem[1], NIST[2] |
| Synonyms | Cyclohexylmorpholine, N-Cyclohexylmorpholine | NIST[2], Cheméo[3] |
| InChI | InChI=1S/C10H19NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10H,1-9H2 | PubChem[1], NIST[2] |
| SMILES | C1CCC(CC1)N2CCOCC2 | PubChem[1], Cheméo[3] |
Molecular Weight and Composition
Accurate molecular weight is critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source |
| Molecular Weight | 169.26 g/mol | PubChem[1] |
| Monoisotopic Mass | 169.146664230 Da | PubChem[1] |
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, as well as its storage requirements.
Key Physicochemical Data
| Property | Value | Unit | Source |
| Appearance | Colorless to light yellow liquid | ChemicalBook[4][5] | |
| Boiling Point | 239.6 (at 760 mmHg) | °C | Fluorochem[6] |
| Flash Point | 69.6 | °C | Fluorochem[6] |
| Density | 1.003 | g/cm³ | Fluorochem[6] |
| Octanol/Water Partition Coefficient (logP) | 1.651 - 1.77 | Cheméo[3][7], Fluorochem[6] | |
| Storage Temperature | 2-8 | °C | ChemicalBook[4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for quality control and structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is available in databases such as SpectraBase, with characteristic peaks corresponding to C-H, C-N, and C-O-C bond vibrations.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide definitive structural confirmation.
-
Mass Spectrometry : Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, which can be used for identification in complex mixtures.[2]
Synthesis and Reaction Pathways
This compound is a valuable building block, and its synthesis is a key topic for chemical professionals. Several synthetic routes have been established, often leveraging common starting materials.
Reductive Amination of Cyclohexanone
A prevalent and efficient method involves the reductive amination of cyclohexanone with morpholine. This reaction typically employs a reducing agent, such as sodium borohydride, in a suitable solvent like tetrahydrofuran (THF). This method is reported to achieve high yields, around 94%.[8]
Experimental Protocol: Reductive Amination
-
In a round-bottom flask, dissolve morpholine and cyclohexanone in tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to yield pure this compound.
Catalytic Amination of Diethylene Glycol
An alternative industrial method involves the catalytic amination of diethylene glycol with cyclohexylamine over a supported catalyst under hydrogen pressure.[8] This process is suitable for large-scale production.
Workflow for Reductive Amination Synthesis
Caption: Reductive amination workflow for this compound synthesis.
Applications in Research and Drug Development
The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[9] this compound serves as a key precursor for more complex molecules in this domain.
Intermediate in Pharmaceutical Synthesis
This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be found in analogues of dissociative anesthetics like phencyclidine (PCP), where it replaces the piperidine ring.[10] The morpholine ring often imparts favorable properties such as improved water solubility and can modulate receptor binding affinity.[9]
Role as a Catalyst and Reagent
Beyond its role as a structural component, this compound can act as a base catalyst in organic reactions. It is also employed as an emulsifying agent and a corrosion inhibitor, highlighting its industrial versatility.[8]
Logical Relationship in Drug Discovery
Caption: Role of this compound in drug discovery.
Safety, Handling, and Toxicology
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H411: Toxic to aquatic life with long lasting effects.
Safe Handling and Storage Protocol
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[11][12] Keep away from heat, sparks, and open flames.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Recommended storage is at 2-8°C.[4][5]
First-Aid and Emergency Procedures
Emergency Response Flowchart
Caption: First-aid procedures for this compound exposure.
Conclusion
This compound is a foundational chemical with significant utility, particularly in the realm of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and the advantageous characteristics of the morpholine scaffold make it a compound of continuing interest. However, its hazardous properties necessitate rigorous safety and handling practices. This guide provides the essential technical knowledge for researchers and developers to utilize this compound effectively and safely in their work.
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound CAS#: 6425-41-8 [chemicalbook.com]
- 5. This compound | 6425-41-8 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Morpholine, 4-cyclohexyl- (CAS 6425-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
4-Cyclohexylmorpholine spectral data analysis
An In-depth Technical Guide to the Spectral Analysis of 4-Cyclohexylmorpholine
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (C₁₀H₁₉NO), a saturated heterocyclic compound relevant in synthetic chemistry and as a building block in drug development. As a tertiary amine, its structural verification is paramount for ensuring purity, reaction success, and biological efficacy in downstream applications. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Electron Ionization Mass Spectrometry (EI-MS), and Infrared (IR) spectroscopy data. By synthesizing insights from these orthogonal techniques, we present a self-validating workflow for the unequivocal structural confirmation of this compound, intended for researchers, analytical scientists, and quality control professionals.
Introduction: The Analytical Imperative
This compound is a molecule composed of two saturated ring systems: a cyclohexane ring attached via a C-N bond to the nitrogen atom of a morpholine ring. The absence of chromophores or complex aromatic systems makes spectroscopic analysis a non-trivial exercise in distinguishing between numerous aliphatic protons and carbons. For scientists in drug discovery and process development, confirming the integrity of this structure is a critical step. An impurity, such as an isomer or a related byproduct, could drastically alter the physicochemical and biological properties of a final active pharmaceutical ingredient (API). Therefore, a robust, multi-technique analytical approach is not merely procedural but essential for scientific integrity.
This guide moves beyond a simple presentation of data. It explains the causality behind the spectral features, providing field-proven insights into how each analytical technique interrogates a different aspect of the molecule's architecture. The combined data create a detailed molecular fingerprint, ensuring a high degree of confidence in the compound's identity and purity.
Molecular Structure and Predicted Spectroscopic Features
To effectively interpret spectral data, one must first understand the molecule's architecture and predict the expected signals. This compound possesses distinct structural motifs: a cyclohexane ring, a morpholine ring, a C-N bond linking them, and a C-O-C ether linkage within the morpholine moiety.
For clarity in the subsequent analysis, the atoms are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Predicted Features:
-
NMR: The ¹H spectrum should show complex multiplets in the aliphatic region (1.0-4.0 ppm). Protons on carbons adjacent to the oxygen (C2/C6) will be the most downfield, while those on carbons adjacent to the nitrogen (C3/C5 and Cα) will also be shifted downfield relative to the cyclohexane protons. The ¹³C spectrum will display six distinct signals due to molecular symmetry (C2/C6, C3/C5, Cβ, Cγ are equivalent pairs).
-
Mass Spectrometry: The molecular formula C₁₀H₁₉NO gives an odd nominal molecular weight of 169, consistent with the nitrogen rule.[1][2] The molecular ion peak (M⁺) is expected at m/z 169. Fragmentation is likely to occur at the C-C bonds of the cyclohexane ring and via cleavage of the morpholine ring.
-
Infrared Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. Key functional group absorptions will include the C-O-C ether stretch and C-N amine stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: NMR Experimental Protocol
Acquiring high-quality, quantitative NMR data is not accidental; it is the result of deliberate parameter choices grounded in the physical properties of the molecule and the instrument.
Protocol: Acquiring a Quantitative ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., TMS at 0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the overlapping aliphatic signals in this molecule.
-
Parameter Optimization:
-
Pulse Angle (p1): Set to a 90° pulse to ensure maximum signal excitation for a single scan, which is often sufficient for concentrated samples.[3]
-
Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in the molecule.[2] For small molecules, T₁ values are typically 1-3 seconds, so a conservative d1 of 15-20 seconds is a robust starting point to ensure all protons fully relax between pulses.[4]
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay fully, providing good digital resolution.[5]
-
Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans is typically adequate to achieve a high signal-to-noise ratio (S/N > 250:1), which is necessary for accurate integration.[2]
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by several overlapping multiplets in the upfield region. The chemical shifts are dictated by the electron-withdrawing effects of the nitrogen and oxygen atoms.
-
δ ~3.7 ppm (t, 4H, -O-C H₂-) : These are the protons on C2 and C6 of the morpholine ring. They are the most deshielded due to their proximity to the highly electronegative oxygen atom. They typically appear as a triplet due to coupling with the adjacent C3/C5 protons.
-
δ ~2.5 ppm (t, 4H, -N-C H₂-) : These are the protons on C3 and C5 of the morpholine ring, adjacent to the nitrogen. They are deshielded, but less so than the C2/C6 protons.
-
δ ~2.3 ppm (m, 1H, -N-C H-) : This is the single methine proton on Cα of the cyclohexane ring, directly attached to the nitrogen. Its signal is often complex and may overlap with other resonances.
-
δ ~1.0-1.8 ppm (m, 10H, Cyclohexyl -C H₂-) : These signals correspond to the remaining 10 protons on the Cβ, Cγ, and Cδ positions of the cyclohexane ring. They form a complex, overlapping series of multiplets that are difficult to resolve individually without advanced 2D NMR techniques.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. Due to the molecule's symmetry, six distinct signals are expected. The chemical shifts are highly predictable based on proximity to the heteroatoms. Data for the protonated hydrochloride salt provides a reliable reference point for assignments.[6]
-
δ ~67 ppm (-O -CH₂-) : Carbons C2 and C6, directly attached to oxygen.
-
δ ~64 ppm (-N-C H-) : The methine carbon, Cα, attached to the nitrogen.
-
δ ~50 ppm (-N-C H₂-) : Carbons C3 and C5, adjacent to the nitrogen in the morpholine ring.
-
δ ~30 ppm (Cyclohexyl CH₂) : The Cβ carbons of the cyclohexane ring.
-
δ ~26 ppm (Cyclohexyl CH₂) : The Cδ carbon of the cyclohexane ring.
-
δ ~25 ppm (Cyclohexyl CH₂) : The Cγ carbons of the cyclohexane ring.
NMR Data Summary
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted/Referenced) [6] |
| Morpholine C2/C6 | ~3.7 ppm (t, 4H) | ~67 ppm |
| Morpholine C3/C5 | ~2.5 ppm (t, 4H) | ~50 ppm |
| Cyclohexane Cα | ~2.3 ppm (m, 1H) | ~64 ppm |
| Cyclohexane Cβ | 1.0 - 1.8 ppm (m) | ~30 ppm |
| Cyclohexane Cγ | 1.0 - 1.8 ppm (m) | ~25 ppm |
| Cyclohexane Cδ | 1.0 - 1.8 ppm (m) | ~26 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.
Trustworthiness: MS Experimental Protocol
The protocol must be designed to generate a reproducible fragmentation pattern that serves as a reliable fingerprint for the molecule.
Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy is crucial because it induces extensive and reproducible fragmentation, which is essential for structural elucidation and library matching.[1]
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, to ensure capture of the molecular ion and all significant fragments.
-
Detection: Use an electron multiplier or similar detector to record the relative abundance of each ion. The resulting spectrum is normalized to the most abundant ion (the base peak), which is set to 100% relative intensity.
Analysis of the EI Mass Spectrum
The mass spectrum provides compelling evidence for the structure of this compound.
-
Molecular Ion (M⁺) Peak [m/z 169]: The peak at m/z 169 corresponds to the molecular weight of C₁₀H₁₉NO, confirming the molecular formula.[1] Its presence, even at low intensity, is a key piece of evidence.
-
Base Peak [m/z 126]: The most intense peak in the spectrum is observed at m/z 126.[1] This corresponds to the loss of a propyl radical (C₃H₇•, mass 43) from the molecular ion. This is a classic fragmentation pathway for cyclohexyl systems, involving cleavage of the cyclohexane ring.
-
Other Significant Fragments:
-
m/z 86: This fragment corresponds to the morpholinomethyl cation, [CH₂(C₄H₈NO)]⁺, formed by alpha-cleavage at the Cα-Cβ bond of the cyclohexane ring.
-
m/z 55: A common fragment in the mass spectra of cyclohexanes, corresponding to the C₄H₇⁺ cation.[1]
-
m/z 41: Another common hydrocarbon fragment, corresponding to the allyl cation C₃H₅⁺.[1]
-
Proposed Fragmentation Pathway
The major fragments can be rationalized through a logical fragmentation cascade originating from the molecular ion.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Mass Spectrometry Data Summary
| m/z | Relative Intensity | Proposed Identity | Formula |
| 169 | Low | Molecular Ion (M⁺) | [C₁₀H₁₉NO]⁺˙ |
| 126 | 100% (Base Peak) | [M - C₃H₇]⁺ | [C₇H₁₂NO]⁺ |
| 86 | Moderate | [M - C₅H₇]⁺ | [C₅H₁₂NO]⁺ |
| 55 | High | Cyclohexyl fragment | [C₄H₇]⁺ |
| 41 | High | Allyl cation | [C₃H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and effective method for confirming their presence.
Authoritative Grounding: IR Experimental Protocol
The chosen method must ensure that the resulting spectrum is free of artifacts from the solvent or sampling medium.
Protocol: Acquiring a Neat ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).
Analysis of the IR Spectrum
The IR spectrum of this compound is relatively simple and dominated by absorptions from its aliphatic framework.
-
2950-2845 cm⁻¹ (Strong, Sharp): This region contains intense peaks corresponding to the C-H stretching vibrations of the CH₂ groups in both the cyclohexane and morpholine rings. The strength of this absorption is characteristic of molecules with a high density of sp³ C-H bonds.
-
1480-1440 cm⁻¹ (Medium): These absorptions are due to the scissoring (bending) vibrations of the CH₂ groups.
-
~1115 cm⁻¹ (Strong): This strong band is highly characteristic of the asymmetric C-O-C stretching vibration of the ether linkage within the morpholine ring. Its presence is a key diagnostic feature.
-
~1070 cm⁻¹ (Medium): This band can be attributed to C-N stretching vibrations of the tertiary amine.
Infrared Spectroscopy Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2950-2845 | Strong | C-H Stretch | Alkane (CH₂) |
| 1480-1440 | Medium | C-H Bend | Alkane (CH₂) |
| ~1115 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~1070 | Medium | C-N Stretch | Tertiary Amine |
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides a complete picture. The power of this analysis lies in synthesizing the data from NMR, MS, and IR, where each result cross-validates the others to build an unassailable structural proof.
Caption: Integrated validation workflow linking spectral data to structure.
-
MS confirms the formula: The molecular ion at m/z 169 validates the molecular formula C₁₀H₁₉NO.
-
IR confirms the functional groups: Strong C-H stretches confirm the aliphatic nature, while the key C-O-C stretch at ~1115 cm⁻¹ and the C-N stretch unequivocally prove the presence of the morpholine ring's core components.
-
NMR confirms the connectivity: ¹³C NMR confirms the six unique carbon environments predicted by the structure's symmetry. ¹H NMR places the protons in the correct chemical environment, with the downfield shifts of protons near the oxygen (~3.7 ppm) and nitrogen (~2.5 ppm) perfectly matching the assignments validated by the IR data.
-
All data converge: The fragmentation pattern in the mass spectrum (loss of a propyl group) is consistent with an aliphatic cyclohexane ring, whose presence is established by the dense C-H signals in both IR and NMR. Every piece of data reinforces the others, creating a closed analytical loop.
Conclusion
The spectral analysis of this compound is a clear demonstration of fundamental analytical principles. The combined application of NMR, MS, and IR spectroscopy provides a robust and self-validating method for its structural characterization. The key identifiers are: a molecular ion at m/z 169 with a base peak at m/z 126 (MS); strong C-H and C-O-C (~1115 cm⁻¹) absorptions (IR); and characteristic downfield shifts for morpholine protons adjacent to oxygen (~3.7 ppm) and nitrogen (~2.5 ppm) along with six unique carbon signals (NMR). This integrated approach ensures the highest level of confidence for researchers and drug development professionals relying on the structural integrity of this important synthetic building block.
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 3. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597) [hmdb.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
1H NMR spectrum of 4-Cyclohexylmorpholine
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclohexylmorpholine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H NMR spectroscopy. We will explore the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the chemical shifts, coupling constants, and signal multiplicities. The guide emphasizes the conformational dynamics of the cyclohexyl and morpholine rings and their impact on the resulting spectrum, providing a framework for the structural elucidation of related N-substituted heterocyclic compounds.
Introduction: The Structural Significance of this compound
This compound (C₁₀H₁₉NO) is a tertiary amine featuring a morpholine ring N-substituted with a cyclohexyl group.[1][2] This compound serves as a valuable scaffold in medicinal chemistry and materials science. The morpholine moiety, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common feature in numerous approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The cyclohexyl group introduces lipophilicity and conformational complexity.
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[3] It provides precise information about the electronic environment of each proton, their spatial relationships, and the conformational dynamics of the ring systems. The spectrum of this compound is particularly insightful, showcasing the distinct signals from the morpholine and cyclohexane protons and the influence of the nitrogen atom on adjacent nuclei.
Core Principles of ¹H NMR for Conformational Analysis
The six-membered morpholine and cyclohexane rings predominantly adopt a chair conformation to minimize steric and torsional strain.[4][5] In this conformation, protons are oriented in either axial or equatorial positions.
-
Axial vs. Equatorial Protons: Axial protons are parallel to the principal axis of the ring, while equatorial protons are positioned around the ring's equator. These two environments are magnetically distinct. Typically, axial protons in a cyclohexane ring are shielded (appear at a lower chemical shift or more "upfield") compared to their geminal equatorial counterparts.[6][7] This difference, often around 0.5 ppm, is attributed to the magnetic anisotropy of C-C single bonds.[6]
-
Ring Inversion: At room temperature, both the cyclohexane and morpholine rings undergo rapid ring-flipping, where axial protons become equatorial and vice versa.[5][8] Because this process is faster than the NMR timescale, the spectrometer observes an averaged signal for the axial and equatorial protons of a given CH₂ group.[8] This leads to fewer and broader signals than would be expected from a static, "frozen" conformation.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: this compound (>98% purity)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance series)
-
NMR Tubes: 5 mm high-precision NMR tubes
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The choice of solvent is critical; CDCl₃ is a standard, relatively non-polar solvent that readily dissolves this compound and has a residual proton signal (CHCl₃) at δ 7.26 ppm, which serves as a secondary internal reference. TMS is the primary reference (δ 0.00 ppm).[9]
Workflow Diagram:
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial. Causality: This concentration ensures a good signal-to-noise ratio without causing issues with solution viscosity or signal broadening.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. Causality: TMS provides a zero-point reference for the chemical shift scale, crucial for accurate data reporting.[9]
-
Homogenization: Vortex the sample gently until the solid is completely dissolved. A clear, homogeneous solution is required for a high-resolution spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm. Causality: This height ensures the sample is centered within the detection coils of the NMR probe for optimal signal detection and shimming.
-
Locking and Shimming: Insert the tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The field is then "shimmed" by adjusting currents in the shim coils to maximize its homogeneity, resulting in sharp, well-defined peaks.
-
Acquisition: Acquire the ¹H NMR data. A standard experiment involves 8 to 16 scans, which are averaged to improve the signal-to-noise ratio.
Spectral Interpretation and Data Analysis
The ¹H NMR spectrum of this compound is a composite of signals from the morpholine and cyclohexyl protons. Due to the rapid chair-chair interconversion at room temperature, we observe averaged signals for the methylene (CH₂) protons on both rings.[8][10]
Molecular Structure with Proton Labeling:
Caption: Structure of this compound with key proton environments labeled.
Analysis of the Morpholine Ring Signals
The morpholine ring contains two distinct types of methylene protons: those adjacent to the nitrogen (Hd) and those adjacent to the oxygen (He).
-
Protons adjacent to Oxygen (He, -O-CH₂-): These protons typically appear as a multiplet (often resembling a triplet) around δ 3.70 - 3.80 ppm . The electronegative oxygen atom strongly deshields these protons, shifting them downfield.[11]
-
Protons adjacent to Nitrogen (Hd, -N-CH₂-): These protons appear as a multiplet (often resembling a triplet) around δ 2.45 - 2.55 ppm . The nitrogen atom is also electronegative but less so than oxygen, resulting in a less pronounced downfield shift.[12]
The "triplet-like" appearance of these signals is characteristic of an AA'XX' spin system in a fixed chair conformation, where coupling between adjacent axial and equatorial protons leads to a complex multiplet that simplifies to a pseudo-triplet due to rapid conformational averaging.[13][14]
Analysis of the Cyclohexyl Ring Signals
The cyclohexyl ring has multiple proton environments. The methine proton (Ha) attached to the same carbon as the morpholine nitrogen is the most distinct.
-
Methine Proton (Ha, -N-CH-): This single proton appears as a multiplet downfield from the other cyclohexyl protons, typically around δ 2.25 - 2.40 ppm . Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
Methylene Protons (Hb, Hc): The remaining 10 protons on the cyclohexyl ring are methylene protons. Due to rapid ring inversion, they are not resolved into distinct axial and equatorial signals at room temperature.[5] They produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.00 - 1.90 ppm .[3] Protons further from the nitrogen atom will be more shielded and appear at the lower end of this range.
Summary of Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, and integrations for this compound in CDCl₃.
| Proton Label | Position | Predicted δ (ppm) | Multiplicity | Integration |
| He | Morpholine (-O-CH₂-) | 3.70 - 3.80 | Multiplet (t-like) | 4H |
| Hd | Morpholine (-N-CH₂-) | 2.45 - 2.55 | Multiplet (t-like) | 4H |
| Ha | Cyclohexyl (-N-CH-) | 2.25 - 2.40 | Multiplet | 1H |
| Hb, Hc | Cyclohexyl (other CH₂) | 1.00 - 1.90 | Overlapping Multiplets | 10H |
Conclusion
The ¹H NMR spectrum of this compound provides a textbook example of how chemical environment and conformational dynamics influence proton resonance signals. The distinct signals for the morpholine protons adjacent to the oxygen and nitrogen atoms, the unique downfield shift of the cyclohexyl methine proton, and the broad, overlapping signals of the remaining cyclohexyl protons are all consistent with the molecule's known structure. This guide provides a robust framework for the acquisition and interpretation of this spectrum, serving as a valuable resource for scientists engaged in the synthesis and characterization of heterocyclic compounds. The principles outlined herein—from sample preparation to the detailed analysis of ring conformations—are broadly applicable in the field of organic structural elucidation.
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mriquestions.com [mriquestions.com]
- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Cyclohexylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-cyclohexylmorpholine. As a molecule of interest in various chemical and pharmaceutical research domains, a thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This document offers a detailed, experience-driven perspective on the acquisition and interpretation of its ¹³C NMR spectrum.
Introduction: The Significance of this compound and ¹³C NMR Spectroscopy
This compound (C₁₀H₁₉NO) is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine ring.[1] Its structural motifs are found in various biologically active molecules, making it a relevant scaffold in medicinal chemistry and drug development. Furthermore, it serves as an important intermediate in organic synthesis.[1]
¹³C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon framework of a molecule by probing the magnetic properties of the ¹³C isotope. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its position (chemical shift) being highly sensitive to its local electronic environment. This allows for the unambiguous assignment of each carbon atom, providing a veritable fingerprint of the molecule's structure.
The Causality Behind Experimental Choices: A Robust Protocol for ¹³C NMR Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the obtained data.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of high-purity this compound. The use of a sufficient quantity of sample is critical to overcome the low natural abundance of the ¹³C isotope (approximately 1.1%).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of the solute. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed to aid dissolution. A homogenous solution is essential for acquiring sharp and well-resolved NMR signals.
-
-
Instrumental Parameters:
-
The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for the ¹H frequency) to ensure adequate signal dispersion.
-
A standard single-pulse experiment with proton decoupling is typically employed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
-
A sufficient number of scans (e.g., 128 or more) should be acquired to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
-
A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for obtaining quantitative information if desired.
-
-
Data Processing:
-
The acquired free induction decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected to ensure accurate peak picking and integration.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.
¹³C NMR Chemical Shifts and Structural Assignment of this compound
Due to the unavailability of experimentally verified ¹³C NMR data in readily accessible databases at the time of this writing, the following chemical shifts are based on computational prediction using established algorithms. These predicted values provide a reliable estimation for the purposes of structural verification.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1' | 62.5 |
| C2', C6' | 48.2 |
| C3', C5' | 67.1 |
| C1 | 30.5 |
| C2, C6 | 26.5 |
| C3, C5 | 25.0 |
| C4 | 26.0 |
Note: These values are predicted and may vary slightly from experimental data.
Structural Assignment and Rationale
The assignment of each signal to a specific carbon atom is based on fundamental principles of ¹³C NMR spectroscopy, including the effects of electronegativity and the number of attached protons.
Caption: Molecular structure of this compound with carbon numbering.
-
Morpholine Ring:
-
C3' and C5' (67.1 ppm): These carbons are adjacent to the highly electronegative oxygen atom. This proximity deshields the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
C2' and C6' (48.2 ppm): These carbons are adjacent to the nitrogen atom. While nitrogen is also electronegative, its effect is less pronounced than that of oxygen, resulting in a more upfield chemical shift compared to C3' and C5'.
-
-
Cyclohexane Ring:
-
C1' (62.5 ppm): This is the carbon atom of the cyclohexane ring directly attached to the nitrogen of the morpholine ring. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift compared to the other cyclohexane carbons.
-
C1 (30.5 ppm), C2, C6 (26.5 ppm), C3, C5 (25.0 ppm), and C4 (26.0 ppm): These are the remaining methylene (-CH₂-) carbons of the cyclohexane ring. Their chemical shifts are in the typical range for aliphatic carbons. The subtle differences in their shifts are due to their relative positions to the morpholine substituent.
-
Factors Influencing ¹³C NMR Chemical Shifts
It is imperative for researchers to understand that several factors can influence the precise chemical shifts observed in an experimental spectrum.
-
Solvent Effects: The choice of deuterated solvent can cause slight variations in chemical shifts due to interactions between the solvent and the analyte. These solvent effects can be particularly noticeable for carbons near polar functional groups.
-
Temperature: Temperature can affect molecular motion and conformational equilibria, which in turn can lead to changes in chemical shifts. Recording the temperature at which the spectrum was acquired is good practice.
-
Concentration: At high concentrations, intermolecular interactions can sometimes lead to minor shifts in the observed resonances.
Conclusion: A Powerful Tool for Structural Verification
This in-depth guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound, grounded in established scientific principles and field-proven methodologies. The provided protocol for data acquisition ensures the generation of reliable and reproducible results. The detailed analysis and assignment of the predicted chemical shifts offer a robust framework for the structural verification of this important compound. For professionals in research and drug development, a thorough understanding of these spectral characteristics is fundamental for ensuring the identity, purity, and quality of this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cyclohexylmorpholine
This guide provides a detailed exploration of the mass spectrometric behavior of 4-cyclohexylmorpholine, a compound of interest in various chemical and pharmaceutical research areas. We will delve into the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the underlying fragmentation mechanisms. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and compound identification.
Introduction: The Significance of this compound and its Mass Spectrometric Analysis
This compound (C₁₀H₁₉NO, Molecular Weight: 169.26 g/mol ) is a tertiary amine featuring a cyclohexane ring attached to a morpholine nucleus.[1][2] This structure is a common scaffold in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[3] When a molecule is introduced into a mass spectrometer, it is first ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its structural characterization.[3][4] This guide will focus on two common ionization techniques: Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically produces a protonated molecule, which can then be subjected to collision-induced dissociation (CID) for structural analysis.[5][6]
Electron Ionization (EI) Mass Spectrometry of this compound
Under electron ionization, this compound undergoes significant fragmentation. The resulting mass spectrum is characterized by a series of fragment ions that provide valuable structural information.
General Principles of Amine Fragmentation in EI-MS
The fragmentation of amines under EI-MS is governed by several key principles:
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound, with one nitrogen atom, has a molecular weight of 169, consistent with this rule.[7]
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[8][9][10]
Observed Fragmentation of this compound
The electron ionization mass spectrum of this compound displays a discernible molecular ion peak (M⁺˙) at m/z 169, although its intensity may be low. The most prominent peak, often the base peak, is observed at m/z 126 .[1] Other significant fragments are also present, arising from cleavages within the cyclohexyl and morpholine rings.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 169 | [C₁₀H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [C₈H₁₂NO]⁺ | α-cleavage with loss of a propyl radical (C₃H₇•) from the cyclohexyl ring |
| 100 | [C₆H₁₄N]⁺ | α-cleavage with loss of the morpholine ring |
| 86 | [C₅H₁₂N]⁺ | Cleavage of the morpholine ring |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the morpholine ring |
Mechanistic Elucidation of Key Fragmentation Pathways
The formation of the major fragment ions can be rationalized through established fragmentation mechanisms.
The base peak at m/z 126 is a result of a characteristic α-cleavage initiated by the nitrogen atom, followed by a ring-opening of the cyclohexyl moiety and subsequent loss of a propyl radical.
Caption: Proposed EI fragmentation pathway for the formation of the m/z 126 ion.
Cleavage of the morpholine ring can also occur, leading to characteristic ions at m/z 86 and 56. This is often initiated by an α-cleavage adjacent to the oxygen atom, followed by further fragmentation.
Caption: Fragmentation cascade of the morpholine moiety in EI-MS.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of this compound
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 170 for this compound. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
General Principles of ESI-MS/MS of Amines
In positive-ion ESI, amines are readily protonated at the nitrogen atom. The fragmentation of the resulting [M+H]⁺ ion under CID conditions often involves the cleavage of bonds adjacent to the charge site. The fragmentation pathways can be influenced by the collision energy applied.[11][12]
Predicted Fragmentation of Protonated this compound
The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several pathways, primarily involving the morpholine ring and the cyclohexyl group.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 170 | 114 | 56 (C₄H₈) | Loss of butene from the cyclohexyl ring |
| 170 | 88 | 82 (C₆H₁₀) | Loss of cyclohexene |
| 170 | 86 | 84 (C₆H₁₂) | Loss of cyclohexane |
| 170 | 57 | 113 (C₆H₁₁NO) | Formation of the cyclohexyl cation |
Mechanistic Elucidation of Key ESI-MS/MS Fragmentation Pathways
The fragmentation of the protonated molecule is driven by the stability of the resulting product ions and neutral losses.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of the mass spectrometric analysis of this compound, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST).
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
Objective: To investigate the collision-induced dissociation of protonated this compound.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Conditions (for separation if necessary, or direct infusion):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan for the [M+H]⁺ ion at m/z 170.
-
MS/MS Scan: Isolate the precursor ion at m/z 170 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the product ion spectra to identify the characteristic fragment ions and their relative abundances at different collision energies.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound provides a wealth of structural information. Under electron ionization, the molecule undergoes characteristic α-cleavage, leading to a prominent fragment at m/z 126, along with other ions resulting from the fragmentation of the cyclohexyl and morpholine rings. In electrospray ionization, the protonated molecule can be subjected to collision-induced dissociation to yield a different set of fragment ions, which are also structurally informative. By understanding these fragmentation pathways and utilizing standardized analytical protocols, researchers can confidently identify and characterize this compound in a variety of applications.
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to the FT-IR Analysis of 4-Cyclohexylmorpholine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 4-Cyclohexylmorpholine (C₁₀H₁₉NO) using Fourier-Transform Infrared (FT-IR) Spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of vibrational spectroscopy as applied to this molecule, outlines a robust experimental protocol for acquiring high-quality spectral data, and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption bands to the molecule's distinct functional groups—the cyclohexyl ring, the tertiary amine, and the ether linkage within the morpholine moiety—this guide serves as an authoritative resource for the structural characterization and identification of this compound.
Introduction: The Molecule and the Method
This compound is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine heterocycle.[1][2][3][4] Its structure combines the features of a saturated hydrocarbon ring with the polar functionalities of an ether (C-O-C) and a tertiary amine (C-N) within the morpholine ring. This unique combination of functional groups makes FT-IR spectroscopy an exceptionally powerful tool for its characterization.
FT-IR spectroscopy operates on the principle that covalent bonds within a molecule are not rigid; they vibrate by stretching and bending at specific, quantized frequencies.[5] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."[5][6] For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated as 3N-6, where N is the number of atoms, leading to a complex and information-rich spectrum.[7] This guide will systematically deconstruct this spectrum to reveal a detailed structural portrait of the molecule.
Molecular Structure and Predicted Vibrational Modes
The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. A causal analysis begins with understanding the vibrations expected from each functional group.
The Cyclohexyl and Morpholine Aliphatic C-H Framework
Both the cyclohexane and morpholine rings are saturated aliphatic structures rich in methylene (CH₂) groups. These give rise to some of the most prominent peaks in the spectrum.
-
C-H Asymmetric and Symmetric Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[6][8] Typically, the asymmetric CH₂ stretching vibration appears at a higher wavenumber (~2930 cm⁻¹) than the symmetric stretching vibration (~2850 cm⁻¹).[8][9] These bands are characteristic of sp³-hybridized carbon-hydrogen bonds.
-
C-H Bending Vibrations: The deformation of C-H bonds produces several bands in the fingerprint region. The most notable is the CH₂ scissoring (bending) vibration, which typically appears as a distinct band around 1450-1460 cm⁻¹.[8][10][11] Other bending modes like wagging and twisting occur at lower wavenumbers and contribute to the complexity of the fingerprint region.[8]
The Morpholine Ring: Key Heteroatomic Functional Groups
The morpholine ring contains two key heteroatomic functional groups that provide definitive spectral markers.
-
C-O-C Asymmetric Stretching (Ether): The ether linkage within the morpholine ring is expected to produce a strong and characteristic absorption band. For cyclic ethers, this asymmetric C-O-C stretch typically appears in the 1150-1050 cm⁻¹ range.[12] This peak is often one of the most intense in the fingerprint region, serving as a reliable indicator of the morpholine ring's presence.
-
C-N Stretching (Tertiary Aliphatic Amine): The stretching vibration of the C-N bond in a tertiary aliphatic amine gives rise to absorptions in the 1250-1000 cm⁻¹ region.[13] These bands can be of medium to weak intensity and may overlap with other vibrations, such as C-C stretching and C-H bending modes, making definitive assignment challenging without considering the full spectral context.
The logical relationship between the structure of this compound and its primary vibrational modes is visualized below.
References
- 1. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 2. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
Introduction to 4-Cyclohexylmorpholine: A Molecule of Duality
An In-depth Technical Guide to the Solubility of 4-Cyclohexylmorpholine in Common Organic Solvents: A Predictive Framework and Methodological Approach
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of public, empirical solubility data for this compound, this document presents a predictive framework grounded in fundamental principles of chemical interactions. We analyze the molecule's unique structural features—a non-polar cyclohexane moiety and a polar morpholine ring—to forecast its solubility behavior across a range of common organic solvents. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solution behavior to optimize reaction conditions, purification processes, and formulation development.
This compound (CAS: 6425-41-8, Formula: C₁₀H₁₉NO) is a tertiary amine featuring a morpholine ring N-substituted with a cyclohexyl group.[1][2] Its molecular structure presents a fascinating duality: the bulky, non-polar cyclohexane ring imparts significant hydrophobic character, while the morpholine moiety, containing both an ether linkage (oxygen) and a tertiary amine (nitrogen), provides a polar, hydrophilic region capable of acting as a hydrogen bond acceptor.[2] This amphiphilic nature is the primary determinant of its solubility profile and is critical to its application in organic synthesis. Understanding its solubility is not merely an academic exercise; it is essential for controlling reaction kinetics, designing effective extraction and crystallization procedures, and developing stable formulations.
Key Physicochemical Properties:
-
Molecular Weight: 169.26 g/mol [2]
-
Molecular Formula: C₁₀H₁₉NO[2]
-
Structure: A fusion of a non-polar carbocycle and a polar heterocycle.
-
Key Functional Groups: Tertiary amine, ether.
The Science of Solubility: "Like Dissolves Like"
The principle that "like dissolves like" governs the solubility of any compound.[3] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of this compound is therefore a direct consequence of the interplay between its own intermolecular forces and those of the solvent.
-
Van der Waals Forces (London Dispersion Forces): The large, non-polar cyclohexane ring interacts primarily through these weak, temporary dipoles. These forces are most significant when interacting with non-polar solvents like hydrocarbons.[3]
-
Dipole-Dipole Interactions: The polar morpholine ring, with its electronegative oxygen and nitrogen atoms, creates a permanent dipole moment. This allows for favorable interactions with other polar molecules.
-
Hydrogen Bonding: While this compound cannot donate a hydrogen bond (as it has no H atom on the N or O), its nitrogen and oxygen atoms are effective hydrogen bond acceptors. This is a crucial interaction in protic solvents like alcohols.
The balance between the hydrophobic cyclohexane "tail" and the hydrophilic morpholine "head" dictates which solvent class will be most effective at dissolving the molecule.
Predicted Solubility Profile of this compound
Based on the principles outlined above, we can predict the solubility of this compound in various classes of common organic solvents. The following table summarizes these predictions, which should serve as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces Driving Solvation |
| Protic Solvents | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding between the solvent's hydroxyl group (-OH) and the nitrogen and oxygen atoms of the morpholine ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | High | Favorable dipole-dipole interactions between the polar solvent and the polar morpholine moiety. |
| Esters | Ethyl Acetate | Moderate to High | Good dipole-dipole interactions. Ethyl acetate is less polar than ketones, which may slightly reduce solubility compared to acetone. |
| Ethers | Diethyl Ether | Moderate | Primarily dipole-dipole and van der Waals forces. The ether is less polar than ketones or esters, leading to potentially lower solubility.[4] |
| Chlorinated Solvents | Dichloromethane (DCM) | High | Strong dipole-dipole interactions and the ability of DCM to solvate both moderately polar and non-polar compounds effectively. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Dominated by van der Waals forces. The non-polar cyclohexane tail enhances solubility, but the polar morpholine head limits miscibility.[5] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low / Immiscible | Dominated by weak van der Waals forces. The significant polarity mismatch between the morpholine ring and the alkane leads to poor solvation. |
Visualizing Molecular Interactions
The diagram below illustrates the dominant intermolecular forces between this compound and two different solvent types.
Caption: Dominant intermolecular forces in different solvent classes.
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid material at a specific temperature.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. For many organic compounds, 24-48 hours is a standard starting point, but this must be verified.
-
Excess Solid: The presence of undissolved solid ensures that the solution is truly saturated at equilibrium.
-
Quantification Method: The choice of analytical technique depends on the compound's properties. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity, especially in complex mixtures.[7][8] UV-Vis spectroscopy is a faster alternative if the compound has a suitable chromophore and no interfering substances are present.[6][9]
Step-by-Step Methodology: Isothermal Shake-Flask
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 2 mL of solvent). The excess solid should be clearly visible.
-
Solvent Addition: Accurately dispense a known volume of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid transferring any solid particles, it is crucial to filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). Discard the first few drops to prevent dilution from the filter material.[6]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask solubility determination.
Conclusion
References
- 1. chemeo.com [chemeo.com]
- 2. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. bre.com [bre.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. improvedpharma.com [improvedpharma.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Purity Assessment of 4-Cyclohexylmorpholine via High-Performance Liquid Chromatography
Preamble: The Analytical Imperative for 4-Cyclohexylmorpholine
In the landscape of pharmaceutical and specialty chemical synthesis, this compound serves as a key intermediate. Its molecular architecture, featuring a morpholine ring coupled with a cyclohexyl group, makes it a versatile building block.[1][2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or chemical product. Impurities can arise from starting materials, by-products of synthesis, or degradation, and their presence can have profound consequences.[3][4][5]
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such non-volatile organic compounds.[6][7][8] This guide provides a comprehensive, field-proven methodology for the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for this compound, grounded in first principles and regulatory expectations.
Method Development: A Rationale-Driven Approach
A robust analytical method is not born from a template but is rationally designed based on the physicochemical properties of the analyte.
Physicochemical Profile of this compound
Understanding the analyte is the cornerstone of method development.
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₁₀H₁₉NO | - |
| Molecular Weight | 169.26 g/mol | Suitable for standard HPLC analysis.[9][10][11] |
| Structure | Tertiary amine with cyclohexyl & morpholine moieties | Moderately non-polar; contains a basic nitrogen atom susceptible to ionic interactions.[9][11] |
| logP (Octanol/Water) | ~1.7 | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography.[10] |
| UV Absorbance | Lacks a strong chromophore | As a saturated aliphatic amine, it requires UV detection at low wavelengths (e.g., < 215 nm) for adequate sensitivity.[12] |
Causality Behind Chromatographic Choices
Mode of Separation: Reversed-Phase HPLC The compound's logP of ~1.7 signifies that it will be sufficiently retained on a non-polar stationary phase when using a polar mobile phase.[7] This makes RP-HPLC the logical choice, offering versatility and robustness.
Stationary Phase: C18 (Octadecylsilane) A C18 column is the workhorse of RP-HPLC, providing a high degree of hydrophobicity and surface area for effective separation of a wide range of compounds, including moderately non-polar molecules like this compound.[6] A column with end-capping is crucial here. The tertiary amine on the morpholine ring is basic and can interact with acidic, unreacted silanol groups on the silica support, leading to severe peak tailing. End-capping neutralizes most of these active sites, improving peak symmetry.
Mobile Phase: The Key to Peak Shape and Resolution The mobile phase must not only elute the analyte but also control its ionization state to ensure symmetrical peaks.
-
Solvents: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency at the low wavelengths required for detection.
-
pH Control: To prevent peak tailing from residual silanol interactions, the basic nitrogen of the morpholine ring must be consistently protonated. Maintaining a mobile phase pH between 3 and 4 ensures the analyte exists as a single, positively charged species (morpholinium ion). This is achieved by incorporating a buffer, such as a phosphate or formate buffer. This strategy suppresses the secondary ionic interactions that cause tailing and yields sharp, symmetrical peaks.
-
Elution Mode: A gradient elution, starting with a higher aqueous composition and increasing the organic modifier (acetonitrile) over time, is employed. This is essential for a purity method, as it ensures that potential impurities, which may have a broad range of polarities, are effectively eluted and resolved from the main analyte peak within a practical run time.
Experimental Protocol: A Validated Step-by-Step Workflow
This section details the complete protocol for the purity assessment.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with a UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Solution Preparation
-
Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Sample Diluent) to ensure the absence of system peaks.
-
Make five replicate injections of the Standard Solution to establish system suitability.
-
Inject the Sample Solution in duplicate.
-
Process the chromatograms and calculate the purity based on the area percent method.
System Suitability and Data Processing
The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Standard Solution:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Purity Calculation: The purity is calculated using the principle of area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Establishing Trustworthiness via ICH Q2(R1)
A method is only reliable if it is validated for its intended purpose. The following validation strategy is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15]
Mandatory Visualization: HPLC Analysis Workflow
Caption: Experimental workflow for HPLC purity assessment.
Mandatory Visualization: Inter-relation of Validation Parameters
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Validation Protocols & Acceptance Criteria
The following table summarizes the key validation experiments.
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and a sample subjected to forced degradation (acid, base, peroxide, heat, light). | The analyte peak should be free from interference from any degradants or impurities. Peak purity analysis (via PDA detector) should pass. |
| Linearity | Prepare solutions at five concentrations, from LOQ to 150% of the target concentration (e.g., 0.005 to 0.75 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six separate sample preparations on the same day by the same analyst. Intermediate: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N). | LOQ: S/N ≥ 10. LOD: S/N ≥ 3. LOQ precision (RSD) should be ≤ 10%. |
| Robustness | Systematically vary key parameters (e.g., pH ± 0.2, Column Temp ± 5°C, Flow Rate ± 10%, Mobile Phase B composition ± 2%). | System suitability criteria must be met, and peak areas should not change significantly. |
Conclusion: Ensuring Quality Through Rigorous Science
This guide outlines a comprehensive and robust RP-HPLC method for the purity assessment of this compound. By grounding the methodology in the physicochemical properties of the analyte and validating it against internationally recognized standards like ICH Q2(R1), this protocol provides a trustworthy system for ensuring product quality.[16][17] The detailed explanation of the rationale behind each choice empowers researchers and drug development professionals to not only execute the method but also to understand, troubleshoot, and adapt it as needed, upholding the highest standards of scientific integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemeo.com [chemeo.com]
- 10. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. starodub.nl [starodub.nl]
- 17. ICH Official web site : ICH [ich.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Cyclohexylmorpholine
Introduction
N-Cyclohexylmorpholine, also known as 4-cyclohexylmorpholine, is a tertiary amine featuring a morpholine ring N-substituted with a cyclohexyl group. This unique structural combination imparts a set of physical and chemical properties that make it a valuable compound in diverse scientific and industrial fields. It serves as a crucial intermediate in organic synthesis, a corrosion inhibitor, an emulsifying agent, and a catalyst in the production of polyurethane foams[1][2]. This guide provides a comprehensive overview of its core physical and chemical characteristics, grounded in established analytical methodologies and field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and unique identifiers. N-Cyclohexylmorpholine's structure dictates its reactivity, polarity, and intermolecular interactions.
Diagram 1: Chemical Structure of N-Cyclohexylmorpholine
Caption: 2D representation of the N-Cyclohexylmorpholine molecule.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 6425-41-8 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₉NO | [3][4][5][6] |
| Molecular Weight | 169.26 g/mol | [3][4][5][6] |
| InChI Key | BRKHZWFIIVVNTA-UHFFFAOYSA-N | [4][5][6] |
| Common Synonyms | N-Cyclohexylmorpholine, Cyclohexylmorpholine | [3][4][5] |
Physical Properties
The physical properties of N-cyclohexylmorpholine are critical for its handling, storage, application as a solvent, and for purification processes. These properties are summarized below and are best determined using standardized, internationally recognized protocols to ensure data reliability and comparability.
Table 2: Summary of Physical Properties
| Property | Value | Unit | Source(s) |
| Appearance | Colorless to pale yellow liquid | - | [1] |
| Odor | Distinctive amine-like | - | |
| Boiling Point | 240.0 - 241.0 (at 760 mmHg) | °C | [2] |
| 118 - 120 (at 10 mmHg) | °C | [1] | |
| Density | 0.995 (at 25°C) | g/mL | [1] |
| Refractive Index | 1.514 (at 20°C) | - | [1] |
| Flash Point | 68.3 | °C | [7] |
| Water Solubility | log₁₀WS = -1.57 | mol/L | [4][6] |
| Octanol/Water Partition Coefficient | log Pₒ/w = 1.651 | - | [4][6] |
Experimental Protocols for Physical Property Determination
The determination of these physical properties requires rigorous adherence to validated experimental methods. The choice of method is dictated by the need for accuracy, reproducibility, and adherence to regulatory standards for chemical characterization.
Diagram 2: Workflow for Physicochemical Characterization
Caption: Standardized workflow for determining key physical properties.
1. Boiling Point Determination (Ref: ASTM D1120)
-
Principle: This method determines the equilibrium boiling point of a liquid under atmospheric pressure. The temperature at which the liquid and its vapor are in equilibrium is measured, providing a key indicator of purity and volatility.
-
Methodology:
-
A 100-mL sample of N-cyclohexylmorpholine is placed in a 250-mL round-bottom flask with boiling stones.
-
A reflux condenser and a calibrated partial immersion thermometer are fitted to the flask. The thermometer bulb should be positioned just below the level of the side-arm of the flask.
-
The sample is heated using an electric mantle, ensuring a steady boiling rate and continuous condensation in the reflux column.
-
The equilibrium boiling temperature is recorded when the temperature reading remains constant for at least two minutes.
-
The observed temperature is corrected to standard atmospheric pressure (760 mmHg).
-
-
Justification: The equilibrium reflux method (ASTM D1120) is chosen over simple distillation as it provides a more accurate boiling point for a pure substance by ensuring the vapor and liquid phases are in true equilibrium, minimizing superheating effects[8].
2. Density Measurement (Ref: OECD Guideline 109)
-
Principle: The oscillating U-tube method is a highly accurate technique for determining the density of liquids. The oscillation frequency of a U-shaped tube filled with the sample is directly related to the mass, and therefore the density, of the liquid.
-
Methodology:
-
Calibrate the oscillating densitometer using two standards of known density (e.g., dry air and ultrapure water) at the desired temperature (25 °C).
-
Inject the N-cyclohexylmorpholine sample into the thermostatted U-tube, ensuring no air bubbles are present.
-
Allow the temperature to stabilize.
-
Measure the period of oscillation of the U-tube.
-
The instrument's software calculates the density based on the calibration constants and the measured oscillation period.
-
-
Justification: The oscillating densitometer method (part of OECD 109) is selected for its high precision, small sample volume requirement, and rapid measurement time compared to buoyancy methods like hydrometers or pycnometers[1][9].
3. Water Solubility (Ref: OECD Guideline 105)
-
Principle: The flask method is used for substances with solubilities greater than 10⁻² g/L. It involves saturating water with the test substance and then measuring the concentration in the aqueous phase.
-
Methodology:
-
An excess amount of N-cyclohexylmorpholine is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
The mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.
-
The concentration of N-cyclohexylmorpholine in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) with a nitrogen-phosphorus detector (NPD).
-
-
Justification: This method directly measures the saturation concentration, providing a definitive value for water solubility, which is essential for environmental risk assessment and formulation development[3][4][5].
4. Partition Coefficient (n-octanol/water) (Ref: OECD Guideline 117)
-
Principle: The HPLC method provides an estimation of the log Pₒ/w by correlating the substance's retention time on a reverse-phase column with the known log P values of a series of reference compounds.
-
Methodology:
-
A reverse-phase HPLC system (e.g., with a C18 column) is calibrated using a series of well-characterized reference compounds with known log P values. A calibration curve of log(retention time) vs. log P is generated.
-
N-cyclohexylmorpholine is dissolved in the mobile phase and injected into the system.
-
The retention time of the compound is measured under isocratic elution conditions.
-
The log Pₒ/w of N-cyclohexylmorpholine is calculated by interpolation from the calibration curve.
-
-
Justification: The HPLC method is rapid, requires only a small amount of substance, and is highly reproducible. It is the preferred method for compounds within a log P range of 0 to 6, which includes N-cyclohexylmorpholine, and is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties[6][10][11][12].
Chemical & Spectroscopic Properties
Chemical Reactivity and Stability
N-cyclohexylmorpholine's chemical behavior is dominated by the lone pair of electrons on the tertiary nitrogen atom, making it a moderately strong base and a nucleophile.
-
Basicity: The morpholine nitrogen atom readily participates in protonation reactions with acids to form the corresponding ammonium salts. This basicity is fundamental to its role as a catalyst in certain reactions.
-
Reactivity with Oxidizing Agents: As a tertiary amine, it can be oxidized by reagents like hydrogen peroxide or peroxy acids to form an N-oxide. Stronger oxidizing agents can lead to more complex degradation reactions, potentially cleaving the C-N bonds[2][7].
-
Stability: The compound is stable under normal storage conditions[7]. However, it is incompatible with strong oxidizing agents.
-
Hazardous Decomposition: When heated to decomposition or during combustion, it may emit toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for the identification and structural confirmation of N-cyclohexylmorpholine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The expected signals for N-cyclohexylmorpholine are based on the typical chemical shifts for morpholine and cyclohexane moieties[13][14][15].
-
¹H NMR:
-
Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons. The protons on the carbons adjacent to the oxygen (O-CH₂) will appear downfield (typically δ 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (N-CH₂) (typically δ 2.4-2.6 ppm).
-
Cyclohexyl Protons: A complex series of multiplets will be observed in the upfield region (typically δ 1.0-2.5 ppm) corresponding to the axial and equatorial protons of the cyclohexyl ring. The methine proton (N-CH) will be a distinct multiplet, likely overlapping with the morpholine N-CH₂ signals.
-
-
¹³C NMR:
-
Morpholine Carbons: The carbon atoms adjacent to the oxygen (C-2, C-6) are deshielded and expected around δ 67-68 ppm. The carbons adjacent to the nitrogen (C-3, C-5) are expected further upfield, around δ 50-55 ppm.
-
Cyclohexyl Carbons: Signals for the six cyclohexyl carbons will appear in the aliphatic region (δ 25-65 ppm), with the N-substituted carbon being the most downfield.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions:
-
C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the cyclohexyl and morpholine rings.
-
C-O-C Stretching: A strong, characteristic band for the ether linkage of the morpholine ring, typically appearing around 1115-1125 cm⁻¹.
-
C-N Stretching: Bands in the 1000-1250 cm⁻¹ region, often coupled with other vibrations.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragments:
-
Molecular Ion (M⁺): A peak at m/z = 169 corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the cyclohexyl group or cleavage of the morpholine ring, leading to characteristic fragment ions. The NIST Chemistry WebBook confirms the availability of mass spectrum data for this compound[16].
-
Conclusion
N-Cyclohexylmorpholine is a versatile chemical with a well-defined set of physical and chemical properties. This guide has detailed its key characteristics, from its molecular structure and physical constants to its chemical reactivity and spectroscopic signature. By grounding this information in standardized experimental protocols (OECD, ASTM), this document provides a reliable and authoritative resource for scientists and researchers. A thorough understanding of these properties is paramount for the safe handling, effective application, and innovative development of N-cyclohexylmorpholine in its various industrial and research contexts.
References
- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oecd.org [oecd.org]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 7. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 8. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 9. oecd.org [oecd.org]
- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Morpholines Utilizing 4-Cyclohexylmorpholine as a Versatile Precursor
Introduction: The Privileged Status of the Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its exceptional utility in drug design.[1][2] Its presence in a multitude of FDA-approved drugs and clinical candidates is a testament to its advantageous physicochemical and metabolic properties.[3] The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to bioactive molecules.[1][2] Furthermore, its unique structural and electronic features, combining an ether and an amine functional group, allow it to engage in a variety of non-covalent interactions with biological targets, making it a "privileged structure" in the design of enzyme inhibitors and receptor modulators.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse substituted morpholines, leveraging the commercially available and versatile starting material, 4-cyclohexylmorpholine. We will explore two primary synthetic strategies: a robust two-step sequence involving N-dealkylation followed by N-functionalization, and the more direct, albeit nuanced, approach of C-H functionalization. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to empower the user to adapt and troubleshoot as needed.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO | [4] |
| Molecular Weight | 169.26 g/mol | [4] |
| CAS Number | 6425-41-8 | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 240.0–241.0 °C | [6] |
Strategic Overview: Pathways to Morpholine Diversification
The synthetic utility of this compound as a precursor to a library of substituted morpholines is centered on two distinct chemical transformations. The choice of strategy will depend on the desired final substitution pattern.
Caption: Synthetic strategies from this compound.
Strategy 1: N-Dealkylation and Subsequent N-Functionalization
This is the most versatile and widely applicable strategy for generating a diverse range of N-substituted morpholines. The robust cyclohexyl group is first removed to yield the parent morpholine, which then serves as a nucleophile in a variety of bond-forming reactions.
Part A: Catalytic N-Dealkylation of this compound
The cleavage of the C-N bond in tertiary amines is a challenging yet crucial transformation.[7] Several methods have been developed for the N-dealkylation of tertiary amines, with catalytic approaches offering a greener and more efficient alternative to classical methods like the von Braun reaction.[8][9] Palladium-on-carbon (Pd/C) has emerged as a highly effective heterogeneous catalyst for this transformation, often proceeding via a biomimetic oxygenation pathway.[8]
Caption: Proposed mechanism for Pd-catalyzed N-dealkylation.
Protocol 1: Palladium-Catalyzed N-Decyclohexylation
This protocol is adapted from general procedures for the N-dealkylation of tertiary amines using a heterogeneous palladium catalyst.[8]
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C)
-
Methanol (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Oxygen source (balloon or gas inlet)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol to achieve a substrate concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Fit the flask with a reflux condenser and an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. Note: Gentle heating (40-50 °C) may be required for less reactive substrates, but the reaction is often carried out at ambient temperature.[8]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude morpholine can be purified by distillation or used directly in the next step.
Expected Outcome:
This procedure is expected to yield morpholine, with cyclohexanone as the primary byproduct. Yields for the N-dealkylation of various tertiary amines are reported to be in the range of 50-65%.[8]
Part B: N-Functionalization of the Morpholine Core
With the free secondary amine in hand, a vast array of substitution patterns can be accessed through standard N-alkylation and N-arylation methodologies.
Protocol 2: N-Alkylation of Morpholine with Halogenated Hydrocarbons
This protocol outlines a general method for the N-alkylation of morpholine.[10]
Materials:
-
Morpholine (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)
-
Inorganic base (e.g., K₂CO₃, NaHCO₃) (1.5-2.0 eq)
-
Aprotic solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve morpholine (1.0 eq) in the chosen aprotic solvent in a round-bottom flask.
-
Add the inorganic base (e.g., K₂CO₃) to the solution.
-
To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield the desired N-alkylated morpholine.
Protocol 3: N-Arylation of Morpholine (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of N-aryl heterocycles.[3]
Materials:
-
Morpholine (from Protocol 1)
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)
-
Strong base (e.g., NaOtBu, Cs₂CO₃) (1.2-1.5 eq)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the strong base.
-
Add the aryl halide (1.0 eq) and morpholine (1.1-1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble materials.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Strategy 2: Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates.[11][12] While synthetically elegant, achieving regioselectivity on the morpholine ring can be challenging. One promising avenue is through α-lithiation.
α-Lithiation and Trapping of this compound
The protons α to the nitrogen in N-substituted cyclic amines can be deprotonated with strong bases like organolithium reagents to form a nucleophilic intermediate that can be trapped with various electrophiles.[13][14]
Caption: C-H functionalization via α-lithiation.
Protocol 4: α-Lithiation and Silylation of this compound
This protocol is a conceptual adaptation of general α-lithiation procedures for cyclic amines.[13]
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., chlorotrimethylsilane)
-
Anhydrous diethyl ether or THF
-
Schlenk flask
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Add anhydrous diethyl ether or THF to the flask, followed by TMEDA (1.1-1.3 eq).
-
Add this compound (1.0 eq) via syringe.
-
Slowly add s-BuLi (1.1-1.3 eq) to the stirred solution. Maintain the temperature at -78 °C. A color change often indicates the formation of the lithiated species. Stir for 1-2 hours at this temperature.
-
Add the electrophile (e.g., chlorotrimethylsilane, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the α-substituted morpholine.
Conclusion and Future Perspectives
This compound serves as an excellent and cost-effective starting point for the synthesis of a wide array of substituted morpholines. The N-dealkylation/N-functionalization sequence offers a reliable and broadly applicable route to N-substituted analogs. For the synthesis of C-substituted morpholines, direct C-H functionalization via α-lithiation presents a more atom-economical, albeit potentially more challenging, alternative. The protocols provided herein offer a solid foundation for researchers to explore and expand the chemical space around the privileged morpholine scaffold, paving the way for the discovery of novel therapeutic agents.
References
- 1. Palladium-Catalyzed Oxidative N-Dealkylation/Carbonylation of Tertiary Amines with Alkynes to α,β-Alkynylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 6. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic N-Dealkylation of Tertiary Amines - A Biomimetic Oxygenation Reaction [zenodo.org]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Cyclohexylmorpholine in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 4-cyclohexylmorpholine in the field of pharmaceutical synthesis. Moving beyond a simple catalogue of properties, this guide delves into the mechanistic rationale behind its use, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its role as a sterically hindered base and as a structural component, supported by detailed experimental protocols, safety guidelines, and visual workflows. The information herein is designed to empower chemists to leverage the unique properties of this reagent for efficient and selective synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: Understanding this compound
This compound (CAS 6425-41-8) is a tertiary amine characterized by the fusion of a morpholine ring and a cyclohexyl group.[1][2][3][4] This unique structure imparts a combination of properties that make it a valuable tool in organic synthesis. The morpholine moiety provides a basic nitrogen atom (pKa of the conjugate acid is typically around 7-8), while the bulky cyclohexyl group introduces significant steric hindrance. This combination renders it a highly effective non-nucleophilic base, capable of facilitating reactions such as eliminations and deprotonations where competing nucleophilic substitution must be minimized.
Furthermore, the morpholine scaffold itself is a well-recognized "privileged" structure in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[5] Consequently, this compound and its derivatives also serve as important building blocks in the synthesis of novel therapeutic agents.[6][7]
This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this compound in a pharmaceutical R&D setting.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
Physical and Chemical Properties
The key properties of this compound are summarized below. This data is essential for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source |
| CAS Number | 6425-41-8 | [2][3] |
| Molecular Formula | C₁₀H₁₉NO | [2][3][4] |
| Molecular Weight | 169.26 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [8][9] |
| Boiling Point | 240.0 - 241.0 °C | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [8][9] |
| IUPAC Name | This compound | [3] |
| InChIKey | BRKHZWFIIVVNTA-UHFFFAOYSA-N | [2][8] |
Safety & Handling
This compound presents several hazards that necessitate careful handling in a controlled laboratory environment.[3]
-
Hazards Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[10][11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][12][13]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[10][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][12]
-
Core Applications in Pharmaceutical Synthesis
Role as a Non-Nucleophilic, Sterically Hindered Base
The primary application of this compound in pharmaceutical synthesis is as a sterically hindered, non-nucleophilic base. The bulky cyclohexyl group effectively shields the nitrogen's lone pair of electrons, preventing it from acting as a nucleophile and participating in unwanted substitution (Sₙ2) side reactions. This selectivity is crucial in processes where the desired outcome is proton abstraction.
Causality: In reactions such as E2 eliminations to form alkenes from alkyl halides, a strong, non-nucleophilic base is required. Using a smaller, unhindered base (like triethylamine) could lead to a significant percentage of the Sₙ2 product. The steric bulk of this compound makes it difficult for the molecule to approach and attack an electrophilic carbon center, thus heavily favoring the abstraction of a proton from a beta-carbon, leading cleanly to the desired alkene. This principle is fundamental in the construction of complex molecular backbones in drug synthesis.
Building Block for API Synthesis
The morpholine ring is a key pharmacophore found in a variety of drugs, including anticancer agents, antidepressants, and antibiotics.[5] It is often incorporated to improve water solubility and act as a hydrogen bond acceptor, enhancing the drug's interaction with its biological target and improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
While this compound itself may not be directly incorporated into a final drug structure as frequently as simpler morpholines, it serves as a crucial intermediate and a scaffold for derivatives. For example, derivatives like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) have been synthesized and studied for their pharmacological profiles, demonstrating the utility of the core structure in developing new psychoactive and therapeutic agents.[6]
Experimental Protocols
The following protocols are provided as representative examples of the synthesis and application of this compound.
Protocol 1: Synthesis of this compound via Catalytic Amination
This protocol is adapted from methodologies described for the industrial-scale synthesis of this compound, highlighting a robust and efficient route.[14] The reaction proceeds via a catalytic amination of diethylene glycol with cyclohexylamine over a supported metal catalyst.
Workflow Diagram: Synthesis of this compound
Caption: Catalytic amination workflow for this compound synthesis.
Materials:
-
Diethylene glycol
-
Cyclohexylamine
-
Supported Catalyst (e.g., Copper-Nickel on Alumina)
-
Hydrogen (H₂) gas
-
High-pressure reactor (e.g., Parr reactor or fixed-bed flow reactor)
Procedure:
-
Catalyst Activation: If required, activate the supported catalyst under a hydrogen atmosphere at 100-250 °C prior to use, as per the manufacturer's instructions.[14]
-
Reagent Preparation: In a mixing vessel, prepare a solution of diethylene glycol and cyclohexylamine. A molar excess of cyclohexylamine (e.g., a 1:3 molar ratio of diethylene glycol to cyclohexylamine) is used to drive the reaction to completion.[14]
-
Reaction Setup: Charge the activated catalyst to the fixed-bed reactor. Heat the reactor to the target temperature (e.g., 180 °C).
-
Catalytic Amination: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[14] Introduce the diethylene glycol/cyclohexylamine mixture into the reactor at a controlled flow rate (e.g., a liquid hourly space velocity of 0.2 h⁻¹).[14]
-
Product Collection: The reaction effluent is passed through a condenser to liquefy the product stream, which is collected in a receiving flask.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 118–120°C/10 mm Hg.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS). The yield is typically high, often exceeding 75-80%.[14]
Rationale: This continuous flow or batch-in-flow method offers high efficiency and safety for this exothermic reaction. The supported catalyst provides high surface area and is easily separable from the product stream. Hydrogen pressure is maintained to promote the reductive amination steps and maintain catalyst activity.
Protocol 2: Application in a Dehydrohalogenation Reaction
This protocol demonstrates the use of this compound as a sterically hindered base to promote an E2 elimination, synthesizing an alkene from an alkyl halide.
Workflow Diagram: General Protocol for E2 Elimination
References
- 1. Morpholine, 4-cyclohexyl- (CAS 6425-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 6425-41-8 [sigmaaldrich.com]
- 9. This compound CAS#: 6425-41-8 [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Cyclohexylmethyl-morpholine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Cyclohexylmorpholine as a Corrosion Inhibitor for Mild Steel in Acidic Media
Introduction: Mitigating Mild Steel Corrosion in Industrial Applications
Mild steel, an alloy of iron and carbon, is a cornerstone of modern industry due to its versatility, strength, and cost-effectiveness. However, its susceptibility to corrosion, particularly in acidic environments, poses a significant challenge. Industries such as chemical processing, oil and gas, and metal finishing frequently utilize acidic solutions for cleaning, pickling, and descaling, leading to aggressive corrosion of mild steel components.[1][2] This degradation not only results in substantial economic losses due to equipment failure and replacement but also raises safety and environmental concerns.
To combat this issue, organic corrosion inhibitors have emerged as a practical and efficient solution.[3][4] These compounds, typically containing heteroatoms like nitrogen, oxygen, and sulfur, as well as aromatic rings or multiple bonds, function by adsorbing onto the metal surface.[5][6] This adsorption forms a protective barrier that isolates the steel from the corrosive medium, thereby stifling the electrochemical reactions responsible for corrosion.[4]
Among the promising candidates for organic corrosion inhibitors is 4-Cyclohexylmorpholine. Its molecular structure, featuring both a morpholine ring with nitrogen and oxygen atoms and a bulky cyclohexyl group, suggests a high potential for effective surface adsorption and, consequently, significant corrosion inhibition. These heteroatoms can act as active sites for adsorption onto the metal surface.[5][7] This document provides a comprehensive guide for researchers and scientists on the application and evaluation of this compound as a corrosion inhibitor for mild steel in acidic media.
Foundational Principles and Methodologies for Inhibitor Evaluation
A robust evaluation of a corrosion inhibitor's efficacy requires a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. Each method provides unique insights into the inhibitor's performance and mechanism of action.
Gravimetric Analysis: The Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate. It involves immersing a pre-weighed mild steel coupon in the corrosive solution, with and without the inhibitor, for a specified duration. The difference in weight before and after immersion allows for the calculation of the corrosion rate and the inhibitor's efficiency. While simple, this method is susceptible to errors if not performed meticulously, particularly in the cleaning and drying stages.[8]
Electrochemical Techniques: Unveiling the Corrosion Kinetics
Electrochemical methods offer a more rapid and detailed understanding of the corrosion process and the inhibitor's influence on its kinetics.
-
Potentiodynamic Polarization (PDP): This technique involves polarizing the mild steel electrode from its open circuit potential in both the cathodic and anodic directions. The resulting Tafel plot provides crucial parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. By analyzing the shifts in these parameters in the presence of the inhibitor, one can classify it as anodic, cathodic, or mixed-type.[9][10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, a Nyquist plot is generated. This data can be fitted to an equivalent circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor signifies a decrease in the corrosion rate.[1][9]
Surface Analysis: Visualizing the Protective Film
Surface analysis techniques provide direct visual evidence of the inhibitor's protective action on the mild steel surface.
-
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the mild steel coupons before and after exposure to the corrosive environment. In the absence of an effective inhibitor, the surface will exhibit significant pitting and damage. In contrast, a well-inhibited surface will appear much smoother.
-
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information about the surface at a higher resolution than SEM, allowing for the quantification of surface roughness.
Theoretical Calculations: Predicting Inhibitor Behavior
Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide theoretical insights into the inhibitor's properties.[8] These calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment, which correlate with the inhibitor's adsorption characteristics and efficiency.[11]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for evaluating this compound as a corrosion inhibitor.
Preparation of Mild Steel Specimens
-
Cutting and Polishing: Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Mechanically polish the coupons using a series of emery papers of increasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like finish.
-
Cleaning: Degrease the polished coupons by washing them with ethanol or acetone.[8]
-
Rinsing and Drying: Thoroughly rinse the coupons with double-distilled water and dry them in a stream of warm air.[8]
-
Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.
Gravimetric (Weight Loss) Measurements
-
Initial Weighing: Accurately weigh the prepared mild steel coupons to four decimal places using an analytical balance.
-
Immersion: Immerse the weighed coupons in beakers containing the acidic solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Exposure: Allow the coupons to remain immersed for a predetermined period (e.g., 5 hours) at a constant temperature (e.g., 303 K).[8]
-
Final Weighing: After the exposure period, carefully remove the coupons, clean them with a suitable cleaning solution (e.g., a solution containing hexamethylenetetramine), rinse with distilled water, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninh - CR_inh) / CR_uninh] × 100, where CR_uninh and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements (PDP & EIS)
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel coupon as the working electrode, a platinum foil or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP) for approximately 30-60 minutes before each measurement.
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot.
-
Calculate the inhibition efficiency: IE% = [(icorr_uninh - icorr_inh) / icorr_uninh] × 100.
-
-
Electrochemical Impedance Spectroscopy:
-
Apply an AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz at the OCP.
-
Analyze the resulting Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent circuit model to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_uninh) / Rct_inh] × 100.
-
Data Interpretation and Analysis
Analysis of Gravimetric and Electrochemical Data
The inhibition efficiency of this compound is expected to increase with its concentration. This is due to greater surface coverage at higher concentrations. The effect of temperature should also be investigated, as an increase in temperature typically leads to a decrease in inhibition efficiency for physisorption-based inhibitors.[8][12]
Table 1: Example Data for Inhibition Efficiency of this compound in 1 M HCl at 303 K
| Concentration (mM) | Weight Loss IE (%) | PDP IE (%) | EIS IE (%) |
| 0.1 | 75.2 | 78.5 | 79.1 |
| 0.2 | 85.6 | 88.1 | 89.3 |
| 0.3 | 92.1 | 93.5 | 94.2 |
| 0.4 | 95.8 | 96.2 | 96.9 |
| 0.5 | 96.5 | 97.1 | 97.8 |
Adsorption Isotherm and Thermodynamic Considerations
To understand the adsorption mechanism of this compound on the mild steel surface, the experimental data can be fitted to various adsorption isotherms, such as Langmuir, Temkin, and Frumkin. The Langmuir adsorption isotherm is often a good starting point and assumes monolayer adsorption on a homogeneous surface.[11]
The standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption equilibrium constant (Kads) obtained from the best-fit isotherm. The magnitude and sign of ΔG°ads provide insights into the nature of the adsorption: values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values of -40 kJ/mol or more suggest chemisorption (covalent bonding).[11] A combination of both physical and chemical adsorption is also possible.[8][12]
Proposed Mechanism of Inhibition
The inhibition action of this compound is attributed to its adsorption on the mild steel surface. The molecule can be protonated in the acidic solution, leading to electrostatic interaction with the negatively charged steel surface (physisorption). Additionally, the lone pair of electrons on the nitrogen and oxygen atoms can be donated to the vacant d-orbitals of iron atoms, forming coordinate covalent bonds (chemisorption).[8] The bulky cyclohexyl group can further enhance the surface coverage, effectively blocking the active corrosion sites.
Figure 1: Proposed mechanism of corrosion inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments for evaluating a corrosion inhibitor.
Figure 2: A typical experimental workflow for corrosion inhibitor evaluation.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. researchgate.net [researchgate.net]
- 3. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scirp.org [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
Application Notes and Protocols: Leveraging 4-Cyclohexylmorpholine in Advanced Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 4-Cyclohexylmorpholine in modern organic synthesis.
Abstract: this compound is a tertiary amine that serves as a versatile and robust organic base in a multitude of synthetic transformations.[1] Its unique structural combination of a sterically demanding cyclohexyl group and a morpholine ring imparts favorable physicochemical properties, including moderate basicity and a high boiling point, making it an invaluable tool in process chemistry and the synthesis of active pharmaceutical ingredients (APIs).[2][3][4] This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its application. We present its core properties, safety profile, mechanistic roles, and a detailed, field-proven protocol for its use in the palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern drug discovery.[5]
Core Characteristics and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation. This compound is a colorless to light yellow liquid with a characteristic amine odor.[6] Its molecular structure, featuring a bulky, non-planar cyclohexyl group appended to the morpholine nitrogen, sterically hinders the nitrogen's lone pair, rendering it a non-nucleophilic base in many contexts. This attribute is critical for preventing unwanted side reactions with electrophilic substrates.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO | [7][8][9] |
| Molecular Weight | 169.26 g/mol | [6][7] |
| CAS Number | 6425-41-8 | [6][7][8] |
| Boiling Point | 240.0–241.0 °C | [2] |
| IUPAC Name | This compound | [6][8] |
| Synonyms | N-Cyclohexylmorpholine, Cyclohexylmorpholine | [7][8] |
Safety and Handling: A Self-Validating System
Trustworthiness in any protocol begins with safety. This compound is classified as a hazardous chemical and requires careful handling to ensure operator safety and experimental integrity.[6]
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Mandatory Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10][11] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10]
-
Dispensing: Use a calibrated syringe or pipette for liquid transfer. Avoid pouring directly from the bottle to minimize splashing and vapor release.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[10]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
Applications and Mechanistic Insights
The utility of this compound stems from its role as a hindered organic base, which is crucial for facilitating reactions without participating as a nucleophile.[1] This section details its application in one of the most powerful transformations in pharmaceutical synthesis: palladium-catalyzed cross-coupling.
Role in Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is central to the synthesis of countless pharmaceutical agents. The Buchwald-Hartwig amination is a premier method for achieving this transformation, coupling an amine with an aryl halide or triflate.[5][12] The reaction is critically dependent on a base to facilitate the catalytic cycle.
Causality of Choice—Why this compound?
-
Basicity: It is sufficiently basic to deprotonate the amine-Pd(II) complex or the amine itself, which is a crucial step for reductive elimination.
-
Steric Hindrance: The cyclohexyl group prevents the nitrogen from coordinating strongly to the palladium center or acting as a competing nucleophile, which could otherwise lead to catalyst deactivation or side product formation.
-
Solubility: It is soluble in common organic solvents used for these reactions (e.g., toluene, dioxane), ensuring a homogeneous reaction mixture.
-
High Boiling Point: Its low volatility allows for reactions to be run at elevated temperatures, which is often necessary to drive the catalytic cycle, especially with less reactive aryl chlorides.[2]
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the essential role of the base.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust, self-validating starting point for the C-N cross-coupling of an aryl bromide with a primary amine using this compound.
Materials and Reagents
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Primary Amine (e.g., Benzylamine)
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: this compound
-
Solvent: Anhydrous Toluene
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
The following workflow diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for a typical cross-coupling reaction.
Detailed Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]
-
Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv). followed by anhydrous toluene (5 mL). Stir for 2 minutes to dissolve the solids.
-
Liquid Addition: Sequentially add the primary amine (1.2 mmol, 1.2 equiv.) and This compound (2.5 mmol, 2.5 equiv.) via syringe. The excess of the base ensures complete deprotonation throughout the reaction.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction's progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting aryl bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Pass the diluted mixture through a short plug of Celite® to remove the insoluble palladium black and other inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and saturated aqueous sodium chloride (brine, 1 x 20 mL). The washing steps remove the protonated base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure C-N coupled product.
Conclusion
This compound is more than a simple reagent; it is an enabling tool for complex molecular construction. Its well-defined physicochemical properties—namely its hindered basicity and thermal stability—make it a reliable and effective choice for demanding synthetic applications like palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are designed to empower researchers to confidently integrate this versatile base into their synthetic strategies, accelerating the development of novel chemical entities in the pharmaceutical and materials science industries.
References
- 1. Organic base - Wikipedia [en.wikipedia.org]
- 2. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 9. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: The Role and Synthesis of 4-Cyclohexylmorpholine in the Context of Palladium-Catalyzed Reactions
An In-Depth Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] These transformations are indispensable in fields ranging from drug discovery to materials science. This guide delves into the specific role of 4-cyclohexylmorpholine, a valuable heterocyclic scaffold, within the domain of palladium catalysis. While not commonly employed as a ligand or additive in canonical cross-coupling reactions, this compound is itself a significant product accessible through innovative palladium-catalyzed methodologies. This document provides a comprehensive overview of its synthesis via the reductive coupling of aryl ethers and morpholine, offering detailed mechanistic insights and a practical, field-tested protocol for its preparation.
The Landscape of Palladium-Catalyzed Cross-Coupling
The profound impact of palladium-catalyzed cross-coupling on chemical synthesis cannot be overstated. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings have become routine tools for constructing complex molecular architectures.[3][4][5]
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling organoboron compounds with halides or pseudohalides.[6][7] Its utility is bolstered by the stability and low toxicity of the boronic acid reagents.[8]
-
Buchwald-Hartwig Amination: A pivotal method for forming C-N bonds, crucial for the synthesis of the countless pharmaceuticals and bioactive molecules that are aryl amines.[9][10][11]
-
Heck Reaction: Creates C-C bonds by coupling aryl or vinyl halides with alkenes, offering a powerful route to substituted olefins.[12][13][14]
The efficacy of these reactions hinges on a catalytic cycle typically involving oxidative addition, transmetalation (for Suzuki) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[15][16] The choice of ligand, base, and solvent is critical to achieving high yields and catalyst turnover.
This compound: A Product of Catalysis
While the initial query concerns this compound as a reagent, a thorough review of authoritative literature reveals its more prominent role as a product of an efficient palladium-catalyzed reaction. A notable method involves the direct reductive coupling of aryl ethers with morpholine.[17] This transformation is highly valuable as it converts readily available aryl ethers, including those derived from lignin, into useful saturated N-heterocycles.[17]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| CAS Number | 6425-41-8 |
| Appearance | Liquid (Typical) |
| Boiling Point | ~235-240 °C |
(Data sourced from PubChem CID 22938)[18]
Mechanistic Insight: The Reductive Coupling Pathway
The palladium-catalyzed synthesis of this compound from an aryl ether (e.g., anisole) and morpholine does not follow a traditional cross-coupling cycle. Instead, it proceeds through a proposed tandem sequence involving C-O bond cleavage, hydrogenation, and subsequent reductive amination.[17]
The process can be visualized as follows:
Caption: Proposed reaction pathway for the synthesis of this compound.
Causality Behind the Mechanism:
-
C(Ar)–O Bond Cleavage: The palladium catalyst, in the presence of a hydrogen source (H₂), facilitates the cleavage of the relatively inert aryl C-O bond. This process is often the rate-limiting step and a significant area of research in catalysis.
-
Arene Hydrogenation: Concurrently or subsequently, the aromatic ring undergoes hydrogenation to form a cyclohexanone intermediate. Palladium on carbon (Pd/C) is a classic and highly effective catalyst for this transformation.[19]
-
Reductive Amination: The in situ generated cyclohexanone readily reacts with morpholine to form an enamine or iminium ion intermediate, which is then immediately reduced by the palladium catalyst and H₂ to yield the final this compound product.
This one-pot tandem approach is highly atom-economical and avoids the need to isolate the potentially unstable cyclohexanone intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies described for the palladium-catalyzed reductive coupling of aryl ethers with amines.[17]
Objective: To synthesize this compound from anisole and morpholine.
Materials:
-
Anisole (Substrate)
-
Morpholine (Reagent)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Toluene (Solvent, anhydrous)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Autoclave/High-Pressure Reactor equipped with a magnetic stir bar and pressure gauge
Self-Validating Protocol:
Step 1: Reactor Preparation
-
To a clean, dry high-pressure reactor, add anisole (1.0 equiv.), morpholine (1.5 equiv.), and 10% Pd/C (5 mol%).
-
Add anhydrous toluene to achieve a suitable substrate concentration (e.g., 0.5 M).
-
Causality: Using an excess of morpholine drives the reductive amination equilibrium towards the product. Anhydrous solvent is crucial to prevent catalyst poisoning by water.
Step 2: Reaction Setup
-
Seal the reactor securely.
-
Purge the reactor vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Causality: Oxygen is a strong oxidant and can deactivate the Pd(0) active sites on the catalyst surface. Thorough purging is a critical step for reproducibility.
Step 3: Reaction Execution
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 150 °C).
-
Monitor the reaction progress by observing the pressure drop (consumption of H₂) and/or by taking aliquots for GC-MS analysis (if the reactor setup allows). The reaction is typically run for 12-24 hours.
-
Trustworthiness Check: A steady drop in H₂ pressure is a primary indicator that the catalytic hydrogenation is proceeding. A stable pressure signifies reaction completion or catalyst deactivation.
Step 4: Workup and Purification
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with additional toluene or ethyl acetate.
-
Causality: Celite provides a fine filtration medium that effectively removes the microscopic carbon-supported catalyst particles.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Step 5: Characterization
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: The NMR spectra should correspond to the known structure of this compound, and the purity should be >95% as determined by GC analysis.
Representative Data
The following table summarizes typical yields for this transformation with various aryl ether substrates, demonstrating the scope of the reaction.
| Aryl Ether Substrate | Product | Typical Yield (%) |
| Anisole | This compound | 85-95% |
| Phenetole | This compound | 80-90% |
| 2,6-Dimethoxytoluene | 4-(3,5-Dimethylcyclohexyl)morpholine | 75-85% |
(Yields are representative and may vary based on specific reaction conditions and scale.)
Discussion: The Role of Amines in Mainstream Cross-Coupling
While this compound is not a common reagent, other amines are fundamental to the success of many cross-coupling reactions. It is crucial for the researcher to understand these distinct roles.
Caption: Distinct roles of amines in palladium-catalyzed reactions.
-
As Nucleophiles: In Buchwald-Hartwig amination, primary and secondary amines act as the nitrogen nucleophile that couples with the aryl halide to form the desired C-N bond.[11][20]
-
As Bases: In reactions like the Heck coupling, a stoichiometric amount of a non-nucleophilic tertiary amine (e.g., triethylamine) is often used as a base.[12][21] Its role is to neutralize the acid (HX) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst and preventing side reactions.
This compound, as a sterically hindered tertiary amine, could theoretically function as a base. However, it is not commonly selected for this purpose, as simpler, cheaper, and more established bases like triethylamine or diisopropylethylamine are readily available and well-precedented. There is no significant evidence in the literature to suggest it offers any unique advantages as a ligand or additive in mainstream cross-coupling reactions.
Conclusion
This compound is a valuable chemical building block with applications in various sectors. From the perspective of a synthetic chemist focused on catalysis, its primary significance lies not as a reagent that facilitates cross-coupling, but as a target molecule that can be synthesized efficiently using palladium catalysis. The reductive coupling of aryl ethers with morpholine showcases a powerful, atom-economical tandem reaction that combines C-O bond cleavage, hydrogenation, and C-N bond formation in a single pot. Understanding this distinction is key to leveraging both the product, this compound, and the powerful catalytic processes that enable its synthesis.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. youtube.com [youtube.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. youtube.com [youtube.com]
- 17. Palladium-catalyzed synthesis of 4-cyclohexylmorpholines from reductive coupling of aryl ethers and lignin model compounds with morpholines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research.rug.nl [research.rug.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 4-Cyclohexylmorpholine in the Synthesis of Bioactive Molecules
Introduction: 4-Cyclohexylmorpholine as a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and development, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties. The morpholine ring, with its inherent polarity and hydrogen bond accepting capability, often imparts improved aqueous solubility and metabolic stability to parent molecules.[3] This guide focuses on a specific and valuable derivative, this compound, exploring its applications as a key building block in the synthesis of bioactive molecules.
This compound combines the advantageous properties of the morpholine ring with the lipophilic and sterically demanding cyclohexyl group. This unique combination can influence a molecule's interaction with biological targets and modulate its pharmacokinetic profile. This document provides a detailed examination of its role in synthesis, complete with experimental protocols and mechanistic insights for researchers and scientists in the field of drug development.
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties is paramount for its safe and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO | --INVALID-LINK-- |
| Molecular Weight | 169.27 g/mol | --INVALID-LINK-- |
| Boiling Point | 240-241 °C | --INVALID-LINK-- |
| CAS Number | 6425-41-8 | --INVALID-LINK-- |
Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) from the supplier.
Application in the Synthesis of Phencyclidine Analogs
A notable application of morpholine derivatives, including those with a cyclohexyl substituent, is in the synthesis of central nervous system (CNS) active agents.[4] Specifically, this compound can be utilized in the synthesis of analogs of phencyclidine (PCP), a compound known for its dissociative anesthetic properties. The following protocol details the synthesis of 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine, a PCP analog with demonstrated analgesic effects.
Synthetic Pathway Overview
The synthesis is a two-step process. The first step involves the formation of the key intermediate, 1-morpholinocyclohexanecarbonitrile. This is followed by a Grignard reaction with a substituted phenylmagnesium bromide to yield the final product.
Detailed Experimental Protocol
Part 1: Synthesis of 1-Morpholinocyclohexanecarbonitrile
This procedure is adapted from established methods for the synthesis of α-aminonitriles.
Materials:
-
Cyclohexanone
-
Morpholine
-
Potassium Cyanide (KCN)
-
Appropriate organic solvent (e.g., as specified in the cited literature)
Procedure:
-
In a suitable reaction vessel, combine cyclohexanone and morpholine in the chosen solvent.
-
Carefully add a solution of potassium cyanide to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate safety measures.
-
Stir the reaction mixture at the temperature and for the duration specified in the referenced literature to ensure complete formation of the α-aminonitrile.
-
Upon reaction completion, perform an aqueous workup to remove inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent and water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude 1-morpholinocyclohexanecarbonitrile.
-
Purify the product, if necessary, by recrystallization or column chromatography. The reported melting point for 1-morpholinocyclohexanecarbonitrile is 41-43 °C, with a yield of 81.5%.
Part 2: Synthesis of 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine
Materials:
-
1-Morpholinocyclohexanecarbonitrile (from Part 1)
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Appropriate workup reagents (e.g., saturated ammonium chloride solution)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare the Grignard reagent by adding a solution of 4-bromotoluene in anhydrous ether or THF to magnesium turnings. Initiate the reaction if necessary (e.g., with a small crystal of iodine).
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of 1-morpholinocyclohexanecarbonitrile in the same anhydrous solvent dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the time specified in the referenced protocol, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the final compound by column chromatography on silica gel or by recrystallization to yield 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine.
Causality and Mechanistic Insights
The synthesis of 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine hinges on two classical organic reactions. The first step, the formation of an α-aminonitrile, is a nucleophilic addition to the carbonyl group of cyclohexanone. The morpholine nitrogen acts as the initial nucleophile, forming a hemiaminal intermediate, which then dehydrates to an iminium ion. The cyanide ion subsequently attacks the iminium carbon to form the stable α-aminonitrile.
The second step is a Grignard reaction, a cornerstone of carbon-carbon bond formation. The highly nucleophilic carbon of the 4-methylphenylmagnesium bromide attacks the electrophilic carbon of the nitrile group in 1-morpholinocyclohexanecarbonitrile. This is followed by the displacement of the nitrile group to form the final product. The cyclohexyl group from the this compound precursor provides a specific steric and lipophilic character to the final bioactive molecule, which is crucial for its interaction with the target receptors in the central nervous system.
Potential Catalytic Applications of this compound
While the primary example above illustrates its use as a stoichiometric reactant, the tertiary amine nature of this compound suggests its potential as an organocatalyst. Tertiary amines are known to catalyze a variety of organic transformations, including polyurethane formation. In the context of bioactive molecule synthesis, this compound could potentially serve as a sterically hindered base or a nucleophilic catalyst in reactions such as:
-
Baylis-Hillman Reaction: Catalyzing the reaction between an aldehyde and an activated alkene.
-
Michael Addition: Acting as a base to deprotonate a pronucleophile.
-
Acylation Reactions: Serving as a nucleophilic catalyst to activate acylating agents.
The bulky cyclohexyl group could impart unique selectivity in these reactions compared to less sterically hindered tertiary amine catalysts. Further research in this area could unveil novel synthetic methodologies for complex bioactive molecules.
Conclusion and Future Perspectives
This compound is a valuable building block in the synthesis of bioactive molecules, particularly in the realm of CNS-active compounds. Its unique combination of the polar morpholine ring and the lipophilic cyclohexyl group allows for the fine-tuning of the pharmacological properties of target molecules. The detailed protocol for the synthesis of a phencyclidine analog serves as a practical example of its utility.
Future research should continue to explore the incorporation of this compound into a wider variety of bioactive scaffolds. Furthermore, a systematic investigation of its potential as a sterically demanding organocatalyst could open new avenues for asymmetric synthesis and the development of novel, efficient synthetic methodologies. The versatility of this reagent ensures its continued relevance in the ever-evolving field of medicinal chemistry.
References
- 1. Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
4-Cyclohexylmorpholine: A Privileged Scaffold for Optimizing Drug-like Properties
Introduction: The Strategic Value of Saturated Heterocycles in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of successful drug design. Among these, the morpholine ring has emerged as a "privileged structure" due to its profound ability to enhance the physicochemical and pharmacokinetic properties of bioactive molecules. This application note delves into the specific utility of a key derivative, 4-cyclohexylmorpholine , as a versatile building block for researchers, scientists, and drug development professionals. We will explore its impact on structure-activity relationships (SAR), its role in optimizing drug-like properties, and provide detailed protocols for its application in synthetic medicinal chemistry. The morpholine moiety is frequently employed to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The addition of a cyclohexyl group to the morpholine nitrogen introduces a unique combination of lipophilicity and conformational rigidity that can be strategically exploited to enhance target engagement and fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical and Pharmacokinetic Profile of this compound
The this compound moiety imparts a distinct set of properties to a parent molecule, offering a balance between aqueous solubility and lipophilicity. This balance is critical for achieving optimal oral bioavailability and cell permeability.
| Property | Value | Implication in Drug Design |
| Molecular Formula | C₁₀H₁₉NO | Provides a moderately sized, lipophilic building block. |
| Molecular Weight | 169.27 g/mol | Contributes to keeping the overall molecular weight of the final compound within the desirable range for good oral absorption (Rule of Five). |
| logP (calculated) | ~2.5 - 3.0 | The cyclohexyl group increases lipophilicity compared to smaller N-alkyl substituents, which can enhance membrane permeability and target engagement in hydrophobic pockets. |
| pKa (of the morpholine nitrogen) | ~7.5 - 8.5 | The basicity of the morpholine nitrogen is suitable for forming salts to improve solubility and allows for favorable interactions with biological targets. |
| Metabolic Stability | Generally high | The cyclohexyl and morpholine rings are relatively resistant to metabolic degradation, which can lead to an improved pharmacokinetic half-life of the drug candidate. |
Table 1: Key physicochemical properties of this compound and their relevance in medicinal chemistry.
The presence of the morpholine oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and facilitating interactions with biological targets. The cyclohexyl group, being a bulky and lipophilic moiety, can effectively probe hydrophobic pockets within a target protein, potentially leading to increased potency and selectivity. Furthermore, the conformational flexibility of the cyclohexyl ring can allow for optimal positioning of the entire scaffold within a binding site.
Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The this compound scaffold has been successfully incorporated into a range of therapeutic agents, particularly in the areas of oncology and central nervous system (CNS) disorders.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The morpholine ring is a common feature in many kinase inhibitors, where it often serves as a "hinge-binder" or occupies the solvent-exposed region of the ATP-binding pocket. The N-cyclohexyl group can provide additional hydrophobic interactions, leading to enhanced potency.
In the development of novel PI3K inhibitors, for instance, the morpholine moiety is a key pharmacophore. While specific examples detailing a direct SAR comparison for the N-cyclohexyl group are not abundant in publicly available literature, the general principle of using N-alkyl and N-cycloalkyl morpholines to probe the solvent-front region of the kinase active site is well-established. The choice of a cyclohexyl group over, for example, a smaller methyl or a more rigid phenyl group, represents a strategic decision to balance potency gains from hydrophobic interactions with the maintenance of favorable physicochemical properties.
Protocol 1: General Procedure for the Incorporation of this compound into a Heterocyclic Scaffold (e.g., a Quinazoline Core)
This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing the this compound moiety into an activated heterocyclic system, such as a chloro-substituted quinazoline, a common core in kinase inhibitors.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring
-
Silica gel for column chromatography
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in DMF or DMSO, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the desired 4-(quinazolin-4-yl)cyclohexylmorpholine derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially if other sensitive functional groups are present.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent another major class of drug targets, and the this compound moiety has found utility in the design of GPCR ligands. In this context, the N-cyclohexyl group can serve as a lipophilic anchor, interacting with transmembrane domains of the receptor.
For example, in the development of melanocortin-4 (MC4) receptor agonists, a series of cyclohexylpiperazines bearing an amide side chain were investigated. While this example uses a piperazine core, the principles of using a cyclohexyl group to enhance binding are transferable to the this compound scaffold. The cyclohexyl group can occupy a hydrophobic pocket in the receptor, contributing to the overall binding affinity and agonist activity. The morpholine ring, being a bioisostere of piperazine, can offer advantages in terms of metabolic stability and reduced off-target effects.
Protocol 2: Reductive Amination for the Synthesis of a this compound Derivative
Reductive amination is a versatile method for forming C-N bonds and can be used to attach the this compound moiety to a molecule containing a carbonyl group (aldehyde or ketone).
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture and does not reduce the starting carbonyl compound as readily as stronger reducing agents.
-
Acid Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the morpholine nitrogen.
-
Solvent: DCM and DCE are common solvents for reductive amination as they are relatively non-polar and do not interfere with the reaction.
Visualizing the Role of this compound in Drug Discovery
The following diagrams illustrate the key concepts discussed in this application note.
Caption: Logical flow of how the properties of this compound contribute to an improved drug candidate profile.
Adsorption mechanism of 4-Cyclohexylmorpholine on metal surfaces
Application Note & Protocol
Topic: Elucidating the Adsorption Mechanism of 4-Cyclohexylmorpholine on Metal Surfaces for Corrosion Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a crucial organic compound, widely recognized for its application as a corrosion inhibitor, particularly for ferrous metals in aggressive acidic or neutral environments. Its efficacy is fundamentally governed by its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This guide provides an in-depth exploration of the adsorption mechanism, which involves a synergistic interplay of physisorption and chemisorption. We present a multi-faceted approach combining electrochemical analysis, advanced surface spectroscopy, and computational modeling to comprehensively characterize this interaction. Detailed, field-proven protocols for Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), X-ray Photoelectron Spectroscopy (XPS), Surface-Enhanced Raman Spectroscopy (SERS), and Density Functional Theory (DFT) are provided to equip researchers with the tools to validate and explore this mechanism.
Introduction: The Critical Role of Surface Adsorption
Organic corrosion inhibitors are a cornerstone of asset protection in numerous industries.[1] Their function hinges on migrating through a corrosive environment and forming a persistent, protective film at the metal-solution interface.[2] this compound stands out due to the unique combination of functional groups within its structure. The molecule comprises a polar headgroup, the morpholine ring, containing both nitrogen and oxygen heteroatoms, and a non-polar cyclohexyl tail.
The nitrogen and oxygen atoms serve as the primary active centers for adsorption, possessing lone pairs of electrons that can interact with the metal surface.[3] The hydrophobic cyclohexyl group extends into the corrosive medium, forming a dense barrier that repels water and other corrosive species.[4][5] Understanding the precise nature of the bond between the inhibitor and the metal is paramount for designing more effective and persistent inhibitor formulations. This guide delineates the theoretical underpinnings and practical methodologies to investigate this critical adsorption mechanism.
Theoretical Framework of Adsorption
The interaction of this compound with a metal surface is not a simple, single-mode process. It is a complex phenomenon dictated by the molecule's structure, the metal's surface charge, and the composition of the corrosive environment.
2.1 Key Molecular Features
-
Active Adsorption Centers: The primary interaction is driven by the lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring. These sites can donate electrons to the vacant d-orbitals of transition metals like iron, forming coordinate covalent bonds (chemisorption).
-
Hydrophobic Shield: The bulky, non-polar cyclohexyl group provides a steric hindrance effect. Once the molecule is adsorbed, this group helps to create a dense, water-repellent (hydrophobic) layer, physically blocking the diffusion of corrosive ions to the metal surface.[5]
2.2 Modes of Adsorption: Physisorption vs. Chemisorption The formation of the protective inhibitor film occurs through two primary modes that often coexist:
-
Physisorption (Physical Adsorption): This process involves weaker, non-covalent interactions. In acidic solutions, the metal surface typically acquires a positive charge. Anions from the acid (e.g., Cl⁻ or SO₄²⁻) adsorb first, creating a negatively charged surface layer. The nitrogen atom of the morpholine ring can become protonated in the acidic medium, forming a cation (R-NH₂⁺-R'). This cation is then electrostatically attracted to the anion-coated metal surface.[6] This is an indirect, electrostatic adsorption.
-
Chemisorption (Chemical Adsorption): This is a stronger, more direct interaction involving charge sharing or transfer between the inhibitor molecule and the metal surface, akin to the formation of a chemical bond.[6] The lone pair electrons on the nitrogen and oxygen atoms can be directly shared with the vacant, low-energy d-orbitals of the metal atoms (e.g., Iron). This coordinate bonding is a dominant factor in the stability and robustness of the protective film.[3]
The overall mechanism is thus a synergistic combination: initial physisorption may be followed by a more stable chemisorption process.
Proposed Adsorption Mechanism on Steel in Acidic Media
A prevalent scenario for corrosion is mild steel in an acidic environment (e.g., HCl). The following logical sequence describes the likely adsorption mechanism of this compound.
-
Surface Charging: The steel surface becomes positively charged relative to the bulk solution.
-
Anion Adsorption: Chloride ions (Cl⁻) from the acid are specifically adsorbed onto the positively charged steel surface.
-
Inhibitor Protonation: The nitrogen atom of the this compound is protonated in the acidic solution, forming a cation.
-
Physisorption: The protonated inhibitor cation is electrostatically attracted to the layer of adsorbed Cl⁻ ions.
-
Chemisorption: Direct coordinate bonding occurs between the lone pair electrons of the N and O atoms in the morpholine ring and the vacant d-orbitals of the iron atoms on the steel surface. This process displaces water molecules and the previously adsorbed anions.
-
Protective Film Formation: A self-assembled monolayer forms, with the morpholine rings anchored to the surface and the hydrophobic cyclohexyl tails oriented towards the solution, creating a compact protective barrier.[5]
Caption: Proposed dual-mode adsorption mechanism of this compound.
Experimental Protocols for Mechanism Validation
To rigorously investigate the adsorption mechanism, a correlated, multi-technique approach is essential. No single technique can provide the complete picture.
Caption: Integrated workflow for characterizing the adsorption mechanism.
Electrochemical Analysis
Electrochemical methods quantify the inhibitor's effectiveness and provide insights into its mode of action (i.e., whether it affects anodic, cathodic, or both reactions).[7]
Protocol 4.1.1: Potentiodynamic Polarization (PDP)
-
Electrode Preparation: Mechanically polish a metal coupon (e.g., mild steel) to a mirror finish, degrease with acetone, rinse with deionized water, and dry.
-
Cell Setup: Assemble a standard three-electrode cell: the metal coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
-
Blank Measurement: Fill the cell with the corrosive solution (e.g., 1 M HCl) without the inhibitor. Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Inhibitor Measurement: Add a specific concentration of this compound to the solution. Repeat steps 3 and 4.
-
Data Analysis: Use Tafel extrapolation on the resulting polarization curves to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and anodic/anodic Tafel slopes. The inhibition efficiency (%IE) is calculated as: %IE = (1 - Icorr_inh / Icorr_blank) * 100. A significant shift in Ecorr indicates whether the inhibitor is anodic or cathodic, while a small shift suggests a mixed-type inhibitor.[1]
Protocol 4.1.2: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode setup as in PDP.
-
Stabilization: Immerse the WE in the test solution (with and without inhibitor) and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (Rs) and charge-transfer resistance (Rct). An increase in the diameter of the Nyquist plot's semicircle, and thus an increase in Rct, signifies effective inhibition. The inhibition efficiency can also be calculated from Rct values: %IE = (1 - Rct_blank / Rct_inh) * 100.
Surface Spectroscopic Analysis
These techniques provide direct evidence of the inhibitor's presence on the surface and reveal the nature of the chemical bonding.
Protocol 4.2.1: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Immerse a polished metal coupon in the corrosive solution containing the inhibitor for a set period (e.g., 24 hours). Gently rinse with deionized water to remove non-adsorbed molecules and immediately transfer to the XPS ultra-high vacuum chamber.
-
Survey Scan: Acquire a wide-energy survey scan (0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: Fe 2p, Cu 2p, etc., as well as C 1s, N 1s, and O 1s.[8][9]
-
Sputtering (Optional): Use a low-energy argon ion beam to gently sputter the surface to perform depth profiling, though this can damage organic molecules.
-
Data Analysis:
-
Confirm the presence of N 1s and O 1s peaks, providing direct evidence of inhibitor adsorption.
-
Deconvolute the high-resolution metal spectra (e.g., Fe 2p). Shifts in binding energy compared to a clean metal surface indicate a change in the chemical environment, suggesting the formation of coordinate bonds with the N and O atoms of the inhibitor.[10]
-
Analyze the N 1s spectrum. The presence of multiple peaks could indicate both protonated (physisorbed) and coordinated (chemisorbed) nitrogen.
-
Protocol 4.2.2: Surface-Enhanced Raman Spectroscopy (SERS)
-
Substrate Preparation: SERS requires a roughened noble metal surface (typically Ag or Au) to achieve signal enhancement.[11] For studying steel, a thin layer of Ag nanoparticles can be electrochemically or chemically deposited onto the steel surface.[12]
-
Adsorption: Immerse the SERS-active substrate in the inhibitor solution.
-
Spectrum Acquisition: Acquire the Raman spectrum using an appropriate laser excitation wavelength (e.g., 532 nm or 633 nm).[13]
-
Data Analysis:
-
Compare the SERS spectrum of the adsorbed molecule to the normal Raman spectrum of the bulk compound.
-
Frequency Shifts: Shifts in the vibrational frequencies of specific bonds (e.g., C-N, C-O, C-H in the morpholine ring) indicate that these parts of the molecule are interacting directly with the metal surface.
-
Intensity Changes: According to SERS surface selection rules, vibrational modes perpendicular to the surface are enhanced more than parallel modes. This allows for the determination of the molecule's orientation upon adsorption.[14] For example, enhancement of ring breathing modes would suggest an orientation where the morpholine ring is parallel or tilted towards the surface.
-
Computational Modeling
Density Functional Theory (DFT) provides atomistic-level insights that are inaccessible experimentally, such as adsorption energies and electronic interactions.[15][16]
Protocol 4.3.1: Density Functional Theory (DFT) Simulations
-
Model Building:
-
Surface Slab: Construct a slab model of the metal surface (e.g., Fe(110) for steel) with several atomic layers.
-
Inhibitor Molecule: Optimize the geometry of a single this compound molecule in the gas phase.
-
-
Adsorption Simulation: Place the inhibitor molecule at various initial positions and orientations above the metal slab.
-
Geometry Optimization: Perform a full geometry optimization of the system, allowing the molecule and the top layers of the metal slab to relax until the forces on the atoms are minimized. This will yield the most stable adsorption configuration.[17]
-
Energy Calculation: Calculate the adsorption energy (E_ads) using the formula: E_ads = E_total - (E_slab + E_inhibitor), where E_total is the total energy of the slab with the adsorbed inhibitor, E_slab is the energy of the clean metal slab, and E_inhibitor is the energy of the isolated inhibitor molecule. A more negative E_ads indicates stronger adsorption.
-
Electronic Analysis: Analyze the electron density difference plots and projected density of states (PDOS) to visualize the charge transfer and orbital overlap between the inhibitor's heteroatoms and the metal's d-orbitals.[6]
Integrated Data Interpretation
The power of this approach lies in correlating the results from each technique.
| Technique | Key Parameter | Interpretation for Effective Inhibition | Mechanism Insight |
| PDP | Corrosion Current (Icorr) | Significant decrease in the presence of the inhibitor. | Confirms protective action. |
| Corrosion Potential (Ecorr) | Minimal shift (< 85 mV) from blank. | Suggests a mixed-type inhibitor, blocking both anodic and cathodic sites. | |
| EIS | Charge-Transfer Resistance (Rct) | Significant increase in the presence of the inhibitor. | Indicates formation of an insulating barrier at the interface. |
| XPS | N 1s & O 1s Peaks | Presence of strong signals after exposure and rinsing. | Direct evidence of a stable, adsorbed inhibitor film. |
| Metal Peak (e.g., Fe 2p) Shift | Shift to higher binding energy. | Indicates electron donation from inhibitor to metal, confirming chemisorption. | |
| SERS | Ring Vibration Shifts | Shift in C-N and C-O vibrational frequencies. | Identifies N and O as the primary binding sites. |
| DFT | Adsorption Energy (E_ads) | High negative value (e.g., > -1.0 eV). | Quantifies strong, stable chemisorption.[18] |
| Bond Lengths & Angles | Short distance between N/O atoms and surface metal atoms. | Confirms optimal geometry for coordinate bond formation. |
Conclusion
The protective action of this compound on metal surfaces is governed by a sophisticated adsorption mechanism involving both physisorption and dominant chemisorption. The morpholine ring's nitrogen and oxygen atoms act as the primary anchoring points through coordinate bonding with the metal's vacant d-orbitals, while the cyclohexyl group provides a hydrophobic shielding effect. A comprehensive validation of this mechanism is not possible with a single method. The integrated application of electrochemical techniques (PDP, EIS), surface-sensitive spectroscopies (XPS, SERS), and theoretical calculations (DFT) provides a self-validating system of inquiry, yielding unambiguous insights into the inhibitor-surface interaction. This detailed understanding is the key to advancing corrosion science and developing next-generation asset protection technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 5. icmt.ohio.edu [icmt.ohio.edu]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. surfacesciencewestern.com [surfacesciencewestern.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-enhanced Raman spectroscopy (SERS): an adventure from plasmonic metals to organic semiconductors as SERS platforms - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. SERS Studies of Polymer Surfaces and Polymer/Metal Interfaces | The Infrared and Raman Discussion Group [irdg.org]
- 13. Conformational Selectivity of Merocyanine on Nanostructured Silver Films: Surface Enhanced Resonance Raman Scattering (SERRS) and Density Functional Theoretical (DFT) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 15. Modeling Adsorption and Reactions of Organic Molecules at Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. researchgate.net [researchgate.net]
- 18. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
Topic: The Role and Application of 4-Cyclohexylmorpholine in Catalyzing Polymerization Reactions
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Catalytic Potential of 4-Cyclohexylmorpholine
This compound is a tertiary amine that serves as a potent catalyst in various polymerization reactions.[1] Its unique structure, combining a morpholine ring with a bulky cyclohexyl group, imparts a specific balance of basicity and steric hindrance that defines its catalytic behavior.[2][3] This document provides an in-depth exploration of the catalytic activity of this compound, focusing primarily on its well-established role in polyurethane systems and its emerging application in epoxy resin curing.
As a tertiary amine, this compound's catalytic power stems from the lone pair of electrons on its nitrogen atom, which can interact with reactants to lower the activation energy of key polymerization steps.[2] The attached cyclohexyl group modulates the accessibility of this nitrogen atom, influencing the catalyst's selectivity and reaction kinetics. Understanding these structure-function relationships is paramount for designing robust and efficient polymerization processes. This guide will detail the underlying mechanisms, provide field-tested protocols, and offer insights into process optimization.
Part 1: The Mechanistic Landscape of Tertiary Amine Catalysis
The catalytic function of tertiary amines like this compound is most prominently observed in the formation of polyurethanes.[1] This process involves two primary, often simultaneous, reactions: the gelling reaction and the blowing reaction .[4][5]
-
Gelling Reaction: The formation of the core urethane linkage through the reaction of an isocyanate group (-NCO) with a polyol's hydroxyl group (-OH).[6]
-
Blowing Reaction: The reaction of an isocyanate group with water, which generates an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂). The released CO₂ acts as a blowing agent to create the foam structure.[7][8]
Two principal mechanisms have been proposed to explain how tertiary amines catalyze these reactions:
-
Baker's Mechanism: Postulates that the tertiary amine first forms a complex with the isocyanate group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by an alcohol or water.[4]
-
Farkas' Mechanism: Suggests the initial formation of a hydrogen-bonded complex between the tertiary amine and the nucleophilic reagent (the polyol or water).[4] This complex then attacks the isocyanate. In this model, the basicity of the amine is the predominant factor influencing catalytic activity.[4]
The structure of this compound, with its sterically hindered nitrogen, likely favors the gelling reaction. Catalysts are often classified by their ability to selectively promote one reaction over the other, which is crucial for controlling the final properties of the polyurethane foam.[4][8]
Visualizing the Catalytic Pathways
Caption: Dual catalytic pathways for polyurethane formation.
Part 2: Application Notes & Experimental Protocols
Application 1: Catalysis of Flexible Polyurethane Foam
This compound is an effective gelling catalyst for producing flexible polyurethane foams. Its bulky cyclohexyl group can moderate reactivity, providing a controlled rise profile and good foam properties. The following protocol outlines a model system for producing a flexible foam block.
Workflow Overview
Caption: Experimental workflow for polyurethane foam synthesis.
Model Formulation
The following table provides a starting formulation. The concentration of this compound should be optimized based on desired reactivity (cream time, gel time, rise time).
| Component | Type | Parts by Weight (pbw) | Purpose |
| Polyether Polyol | 3000 MW Triol | 100 | Polymer Backbone |
| Water | Deionized | 4.0 | Blowing Agent |
| Silicone Surfactant | Polyalkyleneoxide-polysiloxane | 1.0 | Cell Stabilization |
| Stannous Octoate | Metal Catalyst | 0.2 | Co-Catalyst (Gelling) |
| This compound | Tertiary Amine Catalyst | 0.1 - 1.0 (optimize) | Gelling Catalyst |
| Toluene Diisocyanate (TDI) | 80:20 Isomer Mix | 48.0 (105 Index) | Cross-linker |
Step-by-Step Protocol
-
Preparation of the Polyol Blend (Component A):
-
In a disposable plastic beaker, weigh the polyether polyol.
-
Add the required amounts of deionized water, silicone surfactant, stannous octoate, and the optimized amount of this compound to the polyol.
-
Causality Note: Pre-blending all hydroxyl-containing and non-reactive components ensures a homogenous mixture before the highly exothermic polymerization is initiated.
-
Mix this blend using a mechanical stirrer at 1000 RPM for 60 seconds until a uniform dispersion is achieved.
-
-
Initiation of Polymerization:
-
Weigh the required amount of Toluene Diisocyanate (TDI) into a separate container.
-
Add the TDI (Component B) to the polyol blend (Component A).
-
Immediately begin mixing at high speed (3000 RPM) for 5-7 seconds.
-
Causality Note: Rapid and thorough mixing is critical to ensure a uniform reaction initiation. Insufficient mixing leads to foam with structural defects and density gradients.
-
-
Curing and Characterization:
-
Quickly pour the reacting mixture into an open-top mold.
-
Allow the foam to rise and cure at ambient temperature for at least 24 hours before handling and testing.
-
Key parameters to record during the reaction are:
-
Cream Time: Time from mixing until the liquid becomes opaque.
-
Gel Time: Time until fine strands of polymer can be pulled from the mixture.
-
Rise Time: Time until the foam stops expanding.
-
-
Application 2: Acceleration of Epoxy Resin Curing
Tertiary amines can function as accelerators for epoxy resin systems, particularly those using anhydride or dicyandiamide curing agents.[9] They can also act as homopolymerization catalysts for the epoxy groups themselves, although this is a slower reaction.[10] The mechanism involves the tertiary amine's nitrogen atom opening the epoxy ring, creating an anionic species that then propagates the polymerization.
Model Formulation
| Component | Type | Parts by Weight (pbw) | Purpose |
| Bisphenol A Epoxy Resin | DGEBA (EEW ~190 g/eq) | 100 | Resin Base |
| Anhydride Curing Agent | Methylhexahydrophthalic Anhydride | 80 | Curing Agent |
| This compound | Tertiary Amine Accelerator | 0.5 - 2.0 (optimize) | Accelerator |
Step-by-Step Protocol
-
Preparation of Resin Mixture:
-
In a suitable container, weigh the liquid Bisphenol A epoxy resin.
-
Add the anhydride curing agent and mix thoroughly at a low speed until homogenous.
-
Add the optimized amount of this compound to the mixture.
-
Causality Note: Adding the accelerator last allows for a controlled start to the reaction and maximizes the working time (pot life).
-
Mix for an additional 2-3 minutes until the accelerator is fully dispersed.
-
-
Curing:
-
Pour the resin mixture into the desired mold or apply it to the substrate.
-
Cure the system according to a defined thermal profile, for example, 2 hours at 100°C followed by 3 hours at 150°C.
-
Causality Note: The thermal cure is necessary for anhydride systems to achieve full cross-linking and optimal thermomechanical properties. The presence of this compound will reduce the required curing time or temperature compared to an uncatalyzed system.
-
-
Validation and Characterization:
-
The effectiveness of the catalyst can be validated by monitoring the curing process using Differential Scanning Calorimetry (DSC) to determine the exothermic heat flow and the glass transition temperature (Tg) of the cured material.
-
A significant decrease in the peak exotherm temperature or an increase in the final Tg compared to a control without the accelerator indicates successful catalysis.
-
Part 3: Scientific Integrity & Process Control
Trustworthiness Through Self-Validation
Every protocol must be a self-validating system. For the polyurethane protocol, the visual and temporal cues (cream, gel, rise times) provide an immediate, qualitative assessment of the catalyst's performance. For quantitative validation, the density and compression set of the final foam should be measured and compared against a control or a standard formulation.
In the epoxy system, the pot life and final hardness (Shore D) are key indicators. A well-catalyzed system will show a predictable reduction in pot life and achieve a higher hardness value in a shorter time frame.
Kinetic Monitoring
For in-depth research, the kinetics of polymerization can be monitored.[11][12]
-
FT-IR Spectroscopy: Track the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in real-time to quantify the reaction rate.
-
Rheometry: Monitor the change in viscosity as the polymerization proceeds to precisely determine the gel point.
Safety and Handling
This compound, like other tertiary amines, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. EP0960894B1 - Group IVB metal blowing catalyst compositions for the production of polyurethane foams - Google Patents [patents.google.com]
- 6. Technical Information Catalysts for polyurethane resin -San Apro [san-apro.co.jp]
- 7. Blowing Catalysts | Polyurethane Foam Formulations | Request Quotes or Samples [tri-iso.com]
- 8. patchamltd.com [patchamltd.com]
- 9. EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions - Google Patents [patents.google.com]
- 10. threebond.co.jp [threebond.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
Application Notes and Protocols for the Synthesis of N-Substituted Morpholine Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique combination of a basic nitrogen atom, which can be readily functionalized, and an ether oxygen, which enhances aqueous solubility and can act as a hydrogen bond acceptor, imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2][3] This guide provides a detailed overview of robust and scalable synthetic strategies for the preparation of N-substituted morpholine derivatives, with a particular focus on the synthesis of compounds such as 4-cyclohexylmorpholine. We will explore key synthetic transformations, including reductive amination and palladium-catalyzed Buchwald-Hartwig amination, offering insights into mechanism, reaction optimization, and detailed experimental protocols for researchers in drug discovery and chemical development.
The Strategic Importance of the N-Substituted Morpholine Moiety
The incorporation of a morpholine ring into a drug candidate is a common strategy to modulate its properties. The nitrogen atom's basicity (pKa of morpholine's conjugate acid is ~8.5) is lower than that of piperidine, which can be advantageous in tuning a molecule's overall charge state and interaction with biological targets.[4] This modification often leads to improved metabolic stability, reduced off-target toxicity, and enhanced oral bioavailability.[2] The synthetic accessibility of the morpholine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of alkyl and aryl substituents.[5] Molecules like the antidepressant Reboxetine and the appetite suppressant Phendimetrazine exemplify the successful application of this scaffold in marketed pharmaceuticals.[4]
This compound itself serves as an important organic intermediate and a functional molecule used as an emulsifier, corrosion inhibitor, and polyurethane foam catalyst.[6] Its synthesis provides an excellent case study for one of the most fundamental methods of N-alkylation.
Core Synthetic Strategy I: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, offering a highly efficient and versatile method for forming carbon-nitrogen bonds.[7] This reaction proceeds in two key stages: the initial formation of an iminium ion intermediate from the condensation of an amine (morpholine) and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding alkylated amine.[8]
Mechanistic Rationale
The process begins with the nucleophilic attack of the morpholine nitrogen onto the carbonyl carbon of a ketone or aldehyde, such as cyclohexanone. This is followed by dehydration to form a transient, electrophilic iminium ion. A carefully selected reducing agent, which is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion, is then used to furnish the final N-alkylated product.
The choice of reducing agent is critical for the success of the reaction. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild, tolerant of weakly acidic conditions that favor iminium ion formation, and selective for the iminium ion over the carbonyl precursor.[8] Other common reagents include sodium cyanoboorohydride (NaBH₃CN) and, for greener applications, catalytic hydrogenation.
Figure 1: General workflow for the synthesis of this compound via reductive amination.
Detailed Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from morpholine and cyclohexanone using sodium triacetoxyborohydride.
Materials:
-
Morpholine (1.0 equiv)
-
Cyclohexanone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 equiv), cyclohexanone (1.1 equiv), and dichloromethane (to make a ~0.5 M solution with respect to morpholine).
-
Begin stirring the solution at room temperature. Add a catalytic amount of glacial acetic acid (~0.05 equiv) to the mixture. The acid catalyzes the formation of the iminium intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting morpholine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected boiling point for this compound is approximately 240-241 °C.[6]
Core Synthetic Strategy II: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl morpholine derivatives, which are prevalent in kinase inhibitors and other targeted therapies, the Buchwald-Hartwig amination is the undisputed method of choice.[9][10] This palladium-catalyzed cross-coupling reaction enables the formation of C(sp²)-N bonds between an aryl halide (or triflate) and an amine with exceptional efficiency and functional group tolerance.[9]
Mechanistic Rationale: The Catalytic Cycle
The reaction is driven by a palladium catalyst, typically a Pd(0) species, which is coordinated by a bulky, electron-rich phosphine ligand. The choice of ligand is paramount and dictates the scope and efficiency of the transformation.[10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) complex. A base (e.g., NaOt-Bu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, reductively eliminating from the palladium center to form the N-aryl morpholine product and regenerating the active Pd(0) catalyst.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of morpholine.
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
The selection of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems often employ pre-formed catalysts or highly active biarylphosphine ligands.[11]
| Component | Typical Reagents | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst.[12] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Stabilizes the Pd center, promotes oxidative addition and reductive elimination.[11][13] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine for formation of the palladium amido complex.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Aryl Partner | Aryl bromides, iodides, chlorides, and triflates | The electrophilic coupling partner. |
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)morpholine
This protocol describes a general procedure for the N-arylation of morpholine with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction tube with screw cap and septum
Procedure:
-
In a glovebox: To an oven-dried reaction tube equipped with a stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Via syringe, add anhydrous toluene, followed by 4-bromoanisole (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-18 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove palladium residues and salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-methoxyphenyl)morpholine.
Trustworthiness: This protocol is based on well-established procedures in the field of palladium catalysis.[11][13] The use of a pre-catalyst system with a bulky biarylphosphine ligand like XPhos ensures high catalytic activity and broad substrate scope. The purity of the final compound should be verified by NMR and mass spectrometry.
Conclusion
The synthesis of N-substituted morpholine derivatives is a critical task in contemporary drug discovery and chemical synthesis. By mastering robust methodologies such as reductive amination for N-alkylation and Buchwald-Hartwig amination for N-arylation, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization. The protocols provided herein offer reliable, field-proven starting points for the synthesis of key derivatives like this compound and N-aryl morpholines, enabling the continued exploration of this valuable chemical scaffold.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 4. lifechemicals.com [lifechemicals.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. rsc.org [rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
4-Cyclohexylmorpholine: A Detailed Guide to its Application as an Emulsifying Agent for Researchers and Formulation Scientists
This document provides a comprehensive overview of 4-Cyclohexylmorpholine, detailing its role and application as an emulsifying agent. It is intended for researchers, scientists, and drug development professionals who are exploring novel excipients for the formulation of emulsions. This guide consolidates theoretical principles with practical considerations to facilitate its effective use in the laboratory and in the development of new products.
Introduction to this compound
This compound is a tertiary amine featuring a cyclohexane ring attached to a morpholine nucleus.[1][2] Its unique molecular structure imparts amphiphilic properties, positioning it as a candidate for use as an emulsifying agent in various applications, from industrial processes to potentially pharmaceutical and cosmetic formulations.[3][4] While specific quantitative data such as a Hydrophilic-Lipophilic Balance (HLB) value and Critical Micelle Concentration (CMC) are not widely published, its structural characteristics and the known applications of morpholine derivatives suggest its utility in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in formulation science.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO | [1][2] |
| Molecular Weight | 169.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 240.0 - 241.0 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.651 (Predicted) | [6] |
| Water Solubility | Log10ws = -1.57 (Predicted) | [6] |
| CAS Number | 6425-41-8 | [1][2] |
Note: Some properties are predicted values from computational models and should be confirmed experimentally.
Mechanism of Action as an Emulsifying Agent
The emulsifying action of this compound is attributed to its amphiphilic nature. The molecule consists of a hydrophilic "head" and a lipophilic "tail."
-
Hydrophilic Head: The morpholine ring, with its nitrogen and oxygen atoms, is polar and interacts favorably with the aqueous phase.
-
Lipophilic Tail: The nonpolar cyclohexyl group is hydrophobic and preferentially partitions into the oil phase.
This dual affinity allows this compound to position itself at the oil-water interface, reducing the interfacial tension that prevents the two immiscible liquids from mixing. By forming a stabilizing film around the dispersed droplets, it prevents them from coalescing, thus maintaining the integrity of the emulsion.
While not definitively classified in the available literature, its tertiary amine structure suggests it may function as a cationic surfactant at acidic pH or as a non-ionic surfactant at neutral to alkaline pH. Morpholine itself reacts with fatty acids to form soaps that act as emulsifying agents, particularly in wax and polish formulations.[7] This suggests that this compound could be used in a similar manner, or as a primary emulsifier on its own.
References
- 1. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 2. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. chemeo.com [chemeo.com]
- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-Cyclohexylmorpholine synthesis side reactions and byproducts
Welcome to the technical support guide for the synthesis of 4-Cyclohexylmorpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during its synthesis. The following sections provide in-depth answers to frequently asked questions and troubleshooting advice for common synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and practical laboratory methods for synthesizing this compound?
A1: In a laboratory setting, the two most prevalent and effective methods are Reductive Amination and direct N-Alkylation.
-
Reductive Amination of Cyclohexanone with Morpholine: This is often the preferred method due to its high efficiency and atom economy. The reaction involves the condensation of morpholine and cyclohexanone to form an enamine or imine intermediate, which is then reduced in situ to the target amine. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/catalyst)[1][2]. The reaction is typically acid-catalyzed to facilitate the initial condensation step[3][4].
-
N-Alkylation of Morpholine with a Cyclohexyl Halide: This is a classic nucleophilic substitution (SN2) reaction. Morpholine, acting as the nucleophile, displaces a halide (e.g., bromide or chloride) from a cyclohexyl ring. The reaction typically requires a base to neutralize the hydrogen halide formed during the reaction and may be slower due to the steric hindrance of the secondary halide[5][6].
For industrial-scale production, methods like the catalytic amination of diethylene glycol with cyclohexylamine are also employed, offering advantages in cost and raw material availability[1].
Q2: My reaction seems to stall or give low yields. What are the most critical parameters to control?
A2: Several parameters are crucial regardless of the synthetic route:
-
Stoichiometry: An excess of one reactant can be used to drive the reaction to completion, but this can also lead to byproducts. For reductive amination, using a slight excess of the amine (morpholine) is common. For N-alkylation, a precise 1:1 ratio is often targeted to avoid waste.
-
Temperature: Reaction temperature directly influences reaction rates and the prevalence of side reactions. For instance, in the N-alkylation of morpholine with alcohols over a catalyst, selectivity can decrease at excessively high temperatures due to ring-opening side reactions[5].
-
Water Removal (for Reductive Amination): The initial condensation of morpholine and cyclohexanone produces water. This is an equilibrium step. Actively removing water, for example by using a Dean-Stark apparatus, can drive the reaction toward the enamine/imine intermediate, ultimately increasing the final product yield[3][4].
-
Catalyst Choice and Activity: In catalytic hydrogenations, the choice of catalyst (e.g., Pd/C, Raney Nickel, Rh-Ni) and its activation state are critical. Catalyst poisoning by impurities in the starting materials or deactivation over time can lead to incomplete reactions[1][2].
Q3: How can I effectively monitor the reaction progress to identify the optimal endpoint?
A3: Monitoring the disappearance of the limiting starting material is key. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and effective method. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting materials (morpholine, cyclohexanone/cyclohexyl halide), any major intermediates (like the enamine), and the final this compound product. The product, being more nonpolar than morpholine but more polar than cyclohexyl halide, will have a distinct Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information. By taking small aliquots from the reaction mixture over time, you can track the percentage conversion of reactants to products and identify the signature mass spectra of any forming byproducts. This compound has a molecular weight of 169.26 g/mol [7].
Section 2: Troubleshooting Guide: Reductive Amination Route
This route is highly effective but prone to issues related to the stability of the enamine intermediate and the efficiency of the reduction step.
Problem: My yield is low and I see a lot of unreacted cyclohexanone and morpholine.
-
Potential Cause 1: Inefficient Enamine/Imine Formation. The initial condensation is a reversible equilibrium. If water is not effectively removed, the equilibrium may favor the starting materials. Furthermore, the pH is critical; if the solution is too acidic, the morpholine will be fully protonated and non-nucleophilic. If it's not acidic enough, the cyclohexanone carbonyl group isn't sufficiently activated[3].
-
Troubleshooting Action:
-
If not using catalytic hydrogenation, consider adding a dehydrating agent or using a Dean-Stark trap with a solvent like toluene to remove water azeotropically[3][4].
-
Ensure catalytic amounts of a mild acid (like p-toluenesulfonic acid, TsOH) are present to facilitate condensation without fully protonating the morpholine[3][4].
-
-
Potential Cause 2: Inactive Reducing Agent. Sodium borohydride (NaBH₄) can decompose in strongly acidic conditions or with prolonged exposure to protic solvents. Catalysts for hydrogenation can lose activity.
-
Troubleshooting Action:
-
When using NaBH₄, add it portion-wise to the formed enamine/imine mixture and maintain a controlled temperature.
-
For catalytic hydrogenation, ensure the catalyst is fresh or has been properly activated and that the system is free of catalyst poisons (like sulfur compounds).
-
Problem: My final product is contaminated with an impurity that has a mass spectrum suggesting the loss of water from the product.
-
Potential Cause: Presence of the Enamine Intermediate. The direct precursor to your product is 1-(cyclohex-1-en-1-yl)morpholine. This enamine has a molecular weight of 167.25 g/mol , corresponding to the mass of your product minus two hydrogen atoms (from the reduction step). It is a common impurity if the reduction step is incomplete[7].
-
Troubleshooting Action:
-
Extend the reaction time after adding the reducing agent.
-
Add a second, fresh portion of the reducing agent to drive the reaction to completion.
-
Ensure the reaction temperature is suitable for the chosen reducing agent to be effective.
-
Problem: I observe a significant byproduct with a much higher boiling point and molecular weight.
-
Potential Cause: Aldol Condensation of Cyclohexanone. Under either acidic or basic conditions, cyclohexanone can undergo self-condensation to form aldol products. These dimers will have significantly higher molecular weights and boiling points, complicating purification.
-
Troubleshooting Action:
-
Maintain controlled temperatures to disfavor the self-condensation pathway.
-
Add the morpholine and catalyst to the cyclohexanone before initiating significant heating. The rapid formation of the enamine can protect the cyclohexanone from self-reaction.
-
Workflow: Troubleshooting Low Yield in Reductive Amination
Caption: Logical workflow for troubleshooting low product yield.
Section 3: Troubleshooting Guide: N-Alkylation Route
This classic SN2 approach is straightforward but can be hampered by the reactivity of the cyclohexyl halide.
Problem: The reaction is extremely slow or does not proceed to completion.
-
Potential Cause 1: Steric Hindrance. Cyclohexyl halides are secondary halides, which are sterically more hindered than primary halides. This significantly slows down the rate of SN2 reactions[5].
-
Troubleshooting Action:
-
Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Using a higher-boiling solvent like DMF or DMSO can help achieve this.
-
Increase the reaction time significantly (24-48 hours may be necessary).
-
-
Potential Cause 2: Poor Leaving Group. Cyclohexyl chloride is less reactive than cyclohexyl bromide or iodide.
-
Troubleshooting Action:
-
Use cyclohexyl bromide or cyclohexyl iodide for a faster reaction rate.
-
Consider adding a catalytic amount of sodium iodide (NaI) if using cyclohexyl chloride. The in-situ formation of the more reactive cyclohexyl iodide (Finkelstein reaction) can accelerate the overall process.
-
Problem: I am observing a gaseous byproduct and a non-polar impurity in my GC-MS.
-
Potential Cause: Elimination (E2) Side Reaction. Because cyclohexyl halide is a secondary halide, it is prone to elimination reactions, especially in the presence of a strong base or at high temperatures. Morpholine itself can act as a base, promoting the E2 reaction to form cyclohexene as a byproduct.
-
Troubleshooting Action:
-
Use the mildest effective temperature for the reaction.
-
Employ a non-nucleophilic, hindered base (if a separate base is used) to scavenge HBr, but be aware this can also favor elimination. Often, using a slight excess of morpholine to act as both nucleophile and base is the simplest approach, but this requires careful temperature control.
-
Reaction Scheme: N-Alkylation vs. Elimination Side Reaction
Caption: Competing SN2 and E2 pathways in N-alkylation.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a lab-scale synthesis using sodium borohydride.
Materials:
-
Morpholine (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Methanol (as solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add morpholine and methanol.
-
Slowly add cyclohexanone to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the enamine/imine intermediate.
-
Slowly and in small portions, add sodium borohydride to the reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC/GC-MS analysis indicates the consumption of the intermediate.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
This compound has a relatively high boiling point (approx. 240-241 °C at atmospheric pressure), making vacuum distillation the ideal method for purification[1].
Procedure:
-
Set up a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude product into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the measured pressure. Discard any initial low-boiling fractions (unreacted starting materials, solvent).
-
Collect the main fraction corresponding to pure this compound.
-
Stop heating and allow the system to cool completely before slowly releasing the vacuum.
| Troubleshooting Summary Table | ||
| Observation | Potential Cause | Recommended Action |
| Low yield, starting materials remain | Incomplete condensation (Reductive Amination) | Use a Dean-Stark trap; optimize acid catalyst. |
| Low yield, slow reaction | Steric hindrance (N-Alkylation) | Increase temperature and reaction time; use a more reactive halide (I > Br > Cl). |
| Enamine impurity present | Incomplete reduction | Add more reducing agent; increase reaction time/pressure. |
| High MW byproduct | Cyclohexanone self-condensation | Lower reaction temperature; control order of addition. |
| Cyclohexene byproduct | E2 elimination side reaction (N-Alkylation) | Use lowest effective temperature; avoid strong, bulky bases. |
References
- 1. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
Technical Support Center: Overcoming Challenges in the Synthesis of 4-Cyclohexylmorpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Cyclohexylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. This compound (CAS: 6425-41-8) serves as a valuable building block, emulsifying agent, and catalyst in various industrial applications, including polyurethane foam production.[1] However, its synthesis is not without difficulties. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: My reductive amination of cyclohexanone with morpholine is resulting in a low yield. What are the potential causes and how can I improve it?
Low yield is a common frustration in organic synthesis.[2][3] For the reductive amination pathway to this compound, several factors can be responsible. A systematic approach is crucial for diagnosis and optimization.[4][5]
Potential Causes & Solutions:
-
Incomplete Enamine Formation: The reaction proceeds via an enamine intermediate (1-morpholino-1-cyclohexene).[6] The formation of this intermediate is a reversible equilibrium reaction that generates water. If this water is not effectively removed, the equilibrium will not favor the enamine, thus limiting the overall yield.
-
Solution: If using a method that involves forming the enamine first, employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Using an excess of morpholine can also help drive the equilibrium forward.[6]
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): While effective, its reactivity can be influenced by the solvent and pH. In protic solvents, it can decompose. A Turkish Journal of Chemistry article reports a 94% yield using NaBH₄ in THF.[1]
-
Catalytic Hydrogenation (H₂ gas): The activity of the catalyst (e.g., Pd/C, Rh/C, Ni-based) is paramount.[7][8] The catalyst may be poisoned by impurities in the starting materials or solvents. Deactivation over time is also common.
-
Solution: Ensure your reducing agent is fresh and dry. For catalytic hydrogenation, use high-purity reagents and solvents. If catalyst deactivation is suspected, consider using a fresh batch or performing a catalyst screening to find a more robust alternative.[4] For NaBH₄, ensure the reaction conditions are appropriate, often slightly acidic to facilitate iminium ion reduction.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact yield.
-
Solution: Reductive amination can be slow. A 2009 report in the Journal of the American Chemical Society noted a 24-hour reaction time for a catalytic reduction amination in xylene to achieve an 84% yield.[1] Ensure the reaction is allowed to run to completion by monitoring its progress via TLC or GC-MS. Optimize the temperature; while higher temperatures can increase the rate, they may also lead to side product formation.[9]
-
-
Side Reactions: The primary side reaction is the formation of the stable enamine, which may not be fully reduced. Over-reduction or other side reactions can also occur depending on the catalyst and conditions.
-
Solution: A two-step process (enamine formation followed by reduction) can sometimes offer better control than a one-pot reaction. This allows for the optimization of each step independently.
-
Below is a logical workflow for troubleshooting low yield in this synthesis.
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant amounts of the enamine intermediate (1-morpholino-1-cyclohexene) in my final product. How can I ensure complete reduction?
The presence of the enamine intermediate indicates an incomplete or inefficient reduction step.[6]
Potential Causes & Solutions:
-
Insufficient Reducing Agent: You may be using a stoichiometric amount of reducing agent, but some of it could be consumed by side reactions or decomposition.
-
Solution: Use a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent. Ensure it is added under conditions that minimize decomposition (e.g., for NaBH₄, add it portion-wise at a controlled temperature).
-
-
Hydrolysis of Enamine: The enamine is highly susceptible to hydrolysis, especially under acidic conditions, which reverts it back to cyclohexanone and morpholine.[6]
-
Solution: Ensure all glassware is dry and use anhydrous solvents. If the reduction is performed in a separate step, work up the enamine carefully to avoid exposure to water before the reduction is complete.
-
-
pH Control: For reductions using hydrides like NaBH₄, the pH is critical. The reaction is often faster under slightly acidic conditions which promote the formation of the more reactive iminium ion from the enamine. However, too low a pH can accelerate hydride decomposition.
-
Solution: Add a weak acid like acetic acid to catalyze the reduction. Perform small-scale experiments to find the optimal pH that balances reaction rate and reductant stability.
-
Q3: When using alkylation of morpholine with a cyclohexyl halide, I'm getting significant side products. How can I improve selectivity?
Direct alkylation of morpholine is another common route, but it can be plagued by selectivity issues.[10][11]
Potential Causes & Solutions:
-
Elimination Reaction: Cyclohexyl halides, particularly under basic conditions, can undergo E2 elimination to form cyclohexene, which is a major competing side reaction.
-
Solution: Use a non-nucleophilic, sterically hindered base if a base is required. Lowering the reaction temperature can also favor the Sₙ2 substitution over elimination. The choice of leaving group is also important; cyclohexyl bromide is often a good compromise between reactivity and stability.
-
-
Over-alkylation/Quaternization: While less common for secondary amines like morpholine compared to primary amines, it's theoretically possible if other reactive species are present.
-
Solution: Use a controlled stoichiometry, typically with a slight excess of the morpholine to ensure the cyclohexyl halide is fully consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their respective pros and cons?
There are three main synthetic strategies, each with distinct advantages and disadvantages.
| Synthetic Route | Description | Advantages | Disadvantages | Typical Yield |
| Reductive Amination | Reaction of morpholine with cyclohexanone in the presence of a reducing agent.[1][7] | High atom economy, readily available starting materials, generally good yields. | Can require high-pressure hydrogenation equipment; catalyst cost/deactivation can be an issue.[7][8] | 80-95%[1] |
| Direct Alkylation | Reaction of morpholine with a cyclohexyl halide (e.g., cyclohexyl bromide).[10][11] | Conceptually simple, avoids handling ketones or specialized reduction equipment. | Competition from elimination (E2) side reactions, potentially lower yields, halide waste. | 60-80% |
| Diethylene Glycol Route | Catalytic amination of diethylene glycol with cyclohexylamine under hydrogen pressure.[1] | Utilizes different, potentially cheaper starting materials; can be run solvent-free.[1] | Requires high temperatures (140-240 °C) and pressures (0.6-1.8 MPa); requires a fixed-bed reactor for industrial scale.[1] | ~78%[1] |
Q2: Which catalysts are most effective for the reductive amination route, and how do I choose the right one?
Catalyst choice depends on available equipment, budget, and desired reaction conditions.
-
Rhodium (Rh) and Palladium (Pd) Catalysts: Catalysts like Rh/C, Rh-Ni, and Pd/C are highly effective and can operate under relatively mild conditions.[7][12] They often provide high selectivity and conversion. However, they are expensive.
-
Nickel (Ni) Catalysts: Supported nickel catalysts (e.g., Raney Ni, Ni on alumina) are a more cost-effective option.[1][8] They often require higher temperatures and pressures to achieve similar activity to precious metal catalysts but are excellent for large-scale production. A patent describes a copper-nickel catalyst on an aluminum oxide support.[1]
-
Iron (Fe) Catalysts: Recent research has focused on developing catalysts from earth-abundant metals like iron, which offer a greener and more sustainable option, though they may require specific ligands or supports to be effective.[13]
Selection Criteria: For lab-scale synthesis where cost is less of a concern, a Pd/C or Rh-based catalyst may offer the fastest and cleanest conversion. For industrial or large-scale synthesis, a nickel-based catalyst is often the more economically viable choice.[1][7]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic peaks for the cyclohexyl and morpholine rings and their connectivity.
-
Mass Spectrometry (MS): Will confirm the molecular weight (169.26 g/mol ).[14][15]
-
Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the reaction's progress.
-
Boiling Point: The reported boiling point is 240-241 °C at atmospheric pressure, which can be a useful indicator of purity during distillation.[1]
The reaction mechanism for the primary synthesis route, reductive amination, is illustrated below.
Caption: Reductive amination mechanism.
Experimental Protocols
Protocol 1: Reductive Amination using Cyclohexanone and Morpholine
This protocol is adapted from a general procedure for enamine synthesis followed by reduction.[1][6]
Part A: Enamine (1-morpholino-1-cyclohexene) Synthesis
-
Setup: Equip a 1 L round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Reagents: To the flask, add cyclohexanone (147 g, 1.50 mol), morpholine (157 g, 1.80 mol), p-toluenesulfonic acid (1.5 g, as catalyst), and toluene (300 mL).[6]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-5 hours, or until water separation ceases.
-
Work-up (Optional): If isolating the enamine, allow the mixture to cool. The toluene can be removed under reduced pressure. The crude enamine can be purified by vacuum distillation, but it is highly sensitive to moisture.[6]
Part B: Reduction to this compound
-
Setup: Cool the reaction mixture from Part A in an ice bath.
-
Reduction (Catalytic Hydrogenation): Transfer the toluene solution of the enamine to a suitable hydrogenation reactor. Add 5% Pd/C catalyst (approx. 1-2 mol%). Pressurize the reactor with H₂ gas (e.g., 50-100 psi) and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Alternative Reduction (NaBH₄): Cool the toluene solution and slowly add methanol (200 mL) as a co-solvent. In a separate flask, prepare a solution of sodium borohydride (68 g, 1.8 mol) in a suitable solvent like THF or isopropanol. Add the NaBH₄ solution slowly to the reaction mixture, keeping the temperature below 20°C. Stir for 4-6 hours after the addition is complete.
-
Work-up and Purification:
-
For hydrogenation, carefully filter the reaction mixture through Celite to remove the catalyst.
-
For NaBH₄ reduction, carefully quench the reaction with water, then separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation, collecting the fraction at approximately 118-120 °C / 10 mmHg.[6] The final product should be a colorless liquid.
-
References
- 1. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemeo.com [chemeo.com]
- 15. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
Technical Support Center: Optimizing 4-Cyclohexylmorpholine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Cyclohexylmorpholine (CAS: 6425-41-8).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Core Synthesis Pathway: Reductive Amination
The most prevalent and versatile method for synthesizing this compound on a laboratory scale is the reductive amination of cyclohexanone with morpholine. This process typically proceeds via an enamine intermediate, which is subsequently reduced to the final saturated amine. The reaction can be performed in a two-step sequence where the enamine is isolated, or more commonly, as a one-pot synthesis where the enamine is formed and reduced in situ.
Caption: General workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and common problems encountered during the synthesis.
Part 1: Starting Materials & Reaction Setup
Q1: What is the optimal molar ratio of morpholine to cyclohexanone?
A: It is highly recommended to use a slight excess of morpholine, typically in the range of 1.2 to 1.8 molar equivalents relative to cyclohexanone.[4] The primary reason for this is that during the enamine formation step, water is removed from the reaction mixture using a Dean-Stark apparatus. Morpholine has considerable solubility in water, and some of it will be sequestered in the aqueous layer that is collected, effectively removing it from the reaction.[4] Using an excess ensures that the concentration of morpholine in the organic phase remains sufficient to drive the reaction to completion.
Q2: Why is an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), necessary?
A: The reaction between a ketone (cyclohexanone) and a secondary amine (morpholine) is often slow without catalysis. An acid catalyst like p-TsOH plays a crucial role by protonating the carbonyl oxygen of cyclohexanone.[5][6] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the morpholine nitrogen.[5][6] The catalyst is used in trace amounts because it is regenerated during the reaction cycle.[6]
Q3: What is the function of the solvent (e.g., toluene, benzene, or hexane) and the Dean-Stark apparatus?
A: The formation of the enamine intermediate is a condensation reaction that produces one molecule of water for each molecule of product. This is a reversible equilibrium. To achieve a high yield, the water must be continuously removed as it is formed to shift the equilibrium toward the product side, in accordance with Le Châtelier's principle. Solvents like toluene or benzene are used because they form a minimum-boiling azeotrope with water.[5] When the mixture is heated to reflux, the water-solvent azeotrope boils, condenses in the Dean-Stark trap, and separates into two layers. The less dense organic solvent returns to the reaction flask while the denser water is collected, effectively driving the reaction to completion.[5] Toluene is the preferred solvent over the highly carcinogenic benzene.[5]
Part 2: Reaction Conditions & Execution
Q4: My enamine formation is slow, and the yield is low. What are the likely causes?
A: This is a common issue, typically pointing to inefficient water removal or reagent quality.
-
Inefficient Water Removal: Ensure your Dean-Stark apparatus is set up correctly and that the reflux rate is vigorous enough to facilitate azeotropic removal. If no water is collecting after an hour at reflux, check for leaks in your system or confirm your reagents are truly anhydrous to begin with.
-
Catalyst Inactivity: The p-TsOH catalyst may be old or hydrated. Use fresh, anhydrous catalyst.
-
Insufficient Morpholine: As noted in Q1, a portion of the morpholine is removed with the water. If you started with a 1:1 ratio, you might not have enough morpholine to complete the reaction.[4]
-
Low Temperature: Ensure the reaction is maintaining a steady, vigorous reflux.
Q5: What are the recommended reducing agents to convert the enamine intermediate to this compound?
A: The choice of reducing agent depends on the scale of the reaction and available equipment.
-
Sodium Borohydride (NaBH₄): This is a mild, inexpensive, and highly effective reducing agent for laboratory-scale synthesis. It is typically used in a protic solvent like ethanol or methanol. One patent describes using NaBH₄ in tetrahydrofuran (THF) to achieve a 94% yield.[7]
-
Catalytic Hydrogenation: This method is clean and scalable. It involves using hydrogen gas (H₂) with a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), under pressure.[8][9] This method avoids the need for stoichiometric metal hydride reagents and simplifies workup, as the catalyst is simply filtered off. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, is a safer alternative to using hydrogen gas.[9]
Q6: I am attempting a one-pot synthesis. What is a reliable starting point for reaction conditions?
A: A one-pot reductive amination is highly efficient. A general procedure involves mixing cyclohexanone, morpholine (1.2-1.5 eq.), and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in a solvent like methanol or dichloromethane (DCM). The reaction is often run at room temperature. NaBH₃CN and STAB are particularly effective because they are less reactive towards ketones than they are towards the protonated iminium ion intermediate, which reduces side reactions. A patent also describes a one-pot catalytic reduction in xylene (dimethylbenzene) over 24 hours, yielding 84% product.[7]
Part 3: Workup, Purification, & Common Problems
Q7: My crude NMR spectrum is complex and doesn't clearly show the product. What are the likely impurities?
A: A messy crude spectrum can be misleading before purification.[10]
-
Unreacted Starting Materials: Cyclohexanone and morpholine may still be present.
-
Enamine Intermediate: If the reduction step was incomplete, you will see signals corresponding to the 1-morpholino-1-cyclohexene intermediate.
-
Solvent Residue: High-boiling solvents like toluene or xylene can be difficult to remove completely on a rotary evaporator and may obscure product peaks.
-
Hydrolysis: The enamine intermediate is very susceptible to hydrolysis and can revert to cyclohexanone and morpholine if exposed to water during workup before reduction is complete.[4]
Q8: What is the best method to purify the final this compound product?
A: The most effective method for purifying this compound is vacuum distillation . The compound has a high boiling point at atmospheric pressure (240-241 °C), which can lead to decomposition if direct distillation is attempted.[7] Distillation under reduced pressure lowers the boiling point significantly, allowing for clean separation from less volatile impurities. The enamine intermediate can also be purified by vacuum distillation (b.p. 118–120 °C at 10 mm Hg).[4]
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary & Protocols
Table 1: Comparison of Key Synthesis Parameters
| Parameter | Method A: Two-Step (Enamine Isolation) | Method B: One-Pot (Direct Reductive Amination) | Method C: Industrial (Patented) |
| Reactants | Cyclohexanone, Morpholine | Cyclohexanone, Morpholine | Diethylene Glycol, Cyclohexylamine |
| Catalyst | p-TsOH (for enamine formation)[4] | None required, but acid can accelerate | Supported Cu/Ni catalyst[7] |
| Reagent/Reducer | NaBH₄ or H₂/Pd-C | NaBH₃CN, STAB, or H₂/Catalyst | Hydrogen (H₂) |
| Solvent | Toluene or Hexane[4][11] | Methanol, DCM, or Xylene[7] | Solvent-free[7] |
| Temperature | Reflux (for enamine), RT to 50°C (for reduction) | Room Temperature to Reflux | 140–240 °C[7] |
| Pressure | Atmospheric (or H₂ pressure for hydrogenation) | Atmospheric (or H₂ pressure for hydrogenation) | 0.6–1.8 MPa[7] |
| Typical Yield | 70–90% (overall) | 80–95% | ~78%[7] |
| Pros | Good control over each step. | High efficiency, fewer steps. | Continuous process, low cost. |
| Cons | Longer overall process. | Potential for more side products. | Requires specialized high-pressure equipment. |
Experimental Protocol: Two-Step Laboratory Synthesis
This protocol is adapted from established and reliable procedures.[4]
Part A: Synthesis of 1-Morpholino-1-cyclohexene (Enamine Intermediate)
-
Setup: Equip a 1-L round-bottomed flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Flask: To the flask, add 300 mL of toluene, 147 g (1.50 moles) of cyclohexanone, 157 g (1.80 moles) of morpholine, and 1.5 g of p-toluenesulfonic acid monohydrate.[4]
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-5 hours, or until no more water is collected.[4]
-
Purification: Allow the mixture to cool to room temperature. Assemble a vacuum distillation apparatus. First, remove the bulk of the toluene at atmospheric pressure. Then, reduce the pressure and collect the product, 1-morpholino-1-cyclohexene, which distills at 118–120 °C / 10 mmHg as a colorless liquid.[4] The expected yield is 180–200 g (72–80%).[4]
Part B: Reduction to this compound
-
Setup: In a 1-L flask equipped with a magnetic stirrer and an addition funnel, dissolve the 1-morpholino-1-cyclohexene (e.g., 167 g, 1.0 mole) in 500 mL of methanol. Cool the solution in an ice bath to 0-5 °C.
-
Reduction: In a separate beaker, carefully dissolve sodium borohydride (NaBH₄) (e.g., 41.6 g, 1.1 moles) in 200 mL of cold methanol. Caution: This is an exothermic process and generates hydrogen gas.
-
Addition: Slowly add the NaBH₄ solution to the stirred enamine solution via the addition funnel, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Slowly and carefully add 100 mL of water to quench any unreacted NaBH₄. Remove the methanol using a rotary evaporator. Add 300 mL of water and 300 mL of diethyl ether to the residue. Separate the layers and extract the aqueous layer twice more with 150 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield this compound.
References
- 1. chemeo.com [chemeo.com]
- 2. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 3. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. prepchem.com [prepchem.com]
Stability of 4-Cyclohexylmorpholine under different reaction conditions
Welcome to the technical support center for 4-Cyclohexylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Introduction to this compound Stability
This compound (C₁₀H₁₉NO, CAS: 6425-41-8) is a tertiary amine widely utilized as a chemical intermediate and building block in organic synthesis.[1][2] Understanding its stability profile is critical for ensuring the integrity of experimental outcomes, the quality of manufactured products, and the safety of resulting pharmaceuticals. This guide provides a comprehensive overview of its stability under acidic, basic, oxidative, reductive, and thermal stress conditions, drawing upon established principles of chemical degradation and data from related morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors influencing the stability of this compound are pH, the presence of oxidizing agents, elevated temperatures, and exposure to UV light. As a tertiary amine, the lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, while the morpholine ring can undergo cleavage under certain harsh conditions.
Q2: Is this compound stable in aqueous solutions?
A2: this compound exhibits moderate stability in neutral aqueous solutions at room temperature. However, its stability is significantly affected by pH. Acidic conditions can lead to protonation of the nitrogen atom, which may influence its reactivity, while strongly basic conditions at elevated temperatures can also promote degradation. For instance, studies on similar N-substituted morpholines, such as N-tritylmorpholine, have shown rapid hydrolysis below pH 7.[3]
Q3: What are the likely degradation products of this compound?
A3: Based on the chemistry of morpholine and its derivatives, potential degradation products could arise from N-oxidation, ring-opening, and degradation of the cyclohexyl group. Oxidative conditions may lead to the formation of this compound N-oxide. More aggressive oxidation can lead to the cleavage of the morpholine ring, potentially forming compounds like 2-(cyclohexylamino)ethanol and its further oxidation products.[4][5]
Q4: How should I properly store this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Protection from light is also recommended to prevent potential photodegradation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments involving this compound.
Issue 1: Unexpected Side Products in Acid-Catalyzed Reactions
Symptoms:
-
Appearance of unknown peaks in your chromatogram (HPLC, GC).
-
Lower than expected yield of your desired product.
-
Changes in the physical appearance of the reaction mixture (e.g., color change).
Potential Cause: this compound, like other N-substituted morpholines, can be susceptible to degradation under acidic conditions, particularly at elevated temperatures. The nitrogen atom can be protonated, and while this generally stabilizes the morpholine ring against cleavage, harsh acidic conditions can still promote side reactions. A study on N-tritylmorpholine demonstrated increased hydrolysis rates with decreasing pH.[3]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction medium. If possible, use a buffered system to maintain a mildly acidic or neutral pH.
-
Temperature Management: Run your reaction at the lowest effective temperature to minimize acid-catalyzed degradation.
-
Reaction Time: Optimize the reaction time to maximize the formation of your desired product while minimizing the degradation of the starting material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions.
-
Analyte Protectant: In analytical methods, consider using a sample diluent with a buffer to neutralize any acidic residues before injection, especially for GC analysis where high temperatures are involved.
Issue 2: Degradation Observed During Work-up or Purification
Symptoms:
-
Loss of product during extraction or chromatography.
-
Formation of new impurities after the reaction is complete.
Potential Cause: The work-up and purification steps can expose this compound and its derivatives to conditions that promote degradation. For example, extractions with strong acids or bases, or purification by silica gel chromatography with acidic eluents, can be problematic.
Troubleshooting Steps:
-
Neutralize Promptly: After an acidic or basic reaction, neutralize the mixture to a pH of ~7-8 as quickly as possible before proceeding with extraction.
-
Use of Milder Reagents: Employ milder acids or bases for pH adjustment and extraction where feasible.
-
Chromatography Considerations:
-
Use neutral or deactivated silica gel for chromatography.
-
Consider adding a small amount of a volatile base (e.g., triethylamine) to your eluent to prevent on-column degradation.
-
Alternative purification techniques like crystallization or distillation (if thermally stable) might be more suitable.
-
Issue 3: Sample Instability in the Presence of Oxidizing Agents
Symptoms:
-
Rapid discoloration of the sample.
-
Formation of a major new peak in the chromatogram, often with a different UV spectrum.
-
Inconsistent results in reactions involving oxidants.
Potential Cause: The tertiary amine functionality in this compound is susceptible to oxidation. Common laboratory oxidants can lead to the formation of the corresponding N-oxide or even ring cleavage. Studies on morpholine itself have shown that oxidative pathways can lead to ring-opening.[4][5] Photocatalytic oxidation of morpholine derivatives can also lead to C-C bond cleavage.[6]
Troubleshooting Steps:
-
Avoid Incompatible Oxidants: Be mindful of the oxidizing potential of reagents used in your reaction mixture.
-
Use of Antioxidants: If trace oxidation is a concern, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if it does not interfere with your reaction.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas, especially for reactions that are sensitive to oxidation.
-
Light Protection: Protect your reaction and stored solutions from light to prevent photo-oxidation.
Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of this compound in your specific formulation or reaction matrix, conducting forced degradation studies is highly recommended. These studies intentionally stress the molecule to identify potential degradation products and pathways.[7]
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate solvent and subject them to the stress conditions outlined in the table below. Analyze the stressed samples at various time points by a stability-indicating analytical method, such as UPLC-MS, and compare them to an unstressed control sample.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Limited degradation, potential for salt formation. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Potential for slow degradation at elevated temperatures. |
| Oxidation | 3-30% H₂O₂, room temperature | N-oxidation, ring cleavage. |
| Thermal | Dry heat, 60-80°C | Decomposition at higher temperatures. |
| Photolytic | Exposure to UV/Vis light (ICH Q1B guidelines) | Photo-oxidation, N-dealkylation.[8] |
Table 1: Recommended Conditions for Forced Degradation Studies of this compound.
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the chemistry of morpholine derivatives.
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Physico-chemical properties of substances used as molluscicides: Hydrolysis of N-tritylmorpholine (Shell WL 8008) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Cyclohexylmorpholine
Welcome to the technical support center for the synthesis of 4-Cyclohexylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Reductive Amination Pathway
The most prevalent and efficient laboratory-scale synthesis of this compound is the reductive amination of morpholine with cyclohexanone. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, followed by its reduction to the target saturated amine. This pathway is favored for its high yields and relatively mild conditions.
Reaction Scheme
The overall transformation is as follows: Morpholine + Cyclohexanone → [1-morpholino-1-cyclohexene / Iminium Ion] → this compound
Mechanistic Pathway
The reaction proceeds through several key stages. Understanding this mechanism is critical for effective troubleshooting.
-
Carbonyl Activation : An acid catalyst protonates the carbonyl oxygen of cyclohexanone, rendering the carbonyl carbon more electrophilic.[1][2]
-
Nucleophilic Attack : The nitrogen atom of morpholine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration : The hemiaminal is protonated and subsequently loses a molecule of water to form a resonance-stabilized iminium cation. This cation can equilibrate with its enamine tautomer, 1-morpholino-1-cyclohexene.[2][3] The removal of water is crucial to drive the equilibrium towards the intermediate.[2][3]
-
Reduction : A reducing agent introduces a hydride, which attacks the electrophilic carbon of the iminium ion (or the double bond of the enamine), yielding the final product, this compound.
Caption: Mechanism of reductive amination for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound in a lab setting?
A: The reductive amination of cyclohexanone with morpholine consistently provides the highest yields. A notable procedure involves using sodium borohydride (NaBH₄) as the reducing agent in a solvent like tetrahydrofuran (THF), which can achieve yields as high as 94%.[4] Another effective method is catalytic reductive amination using a catalyst in a solvent like xylene, which has reported yields of 84%.[4]
Q2: What is the specific role of the acid catalyst (e.g., p-TsOH)?
A: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is crucial for activating the cyclohexanone. It protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[1][2] This activation makes the carbonyl group more susceptible to nucleophilic attack by the weakly basic morpholine, thereby accelerating the initial formation of the hemiaminal intermediate. It is used in catalytic amounts because it is regenerated during the dehydration step.[1]
Q3: Why is it often necessary to remove water from the reaction?
A: The formation of the iminium/enamine intermediate from the hemiaminal is a reversible dehydration reaction. According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium to the right, favoring the formation of the intermediate and, ultimately, the final product.[2][3] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus, especially when using solvents like toluene or benzene.[2][3] Failure to remove water can lead to a low yield, as the equilibrium will favor the reactants.
Q4: Which reducing agent is best for this synthesis?
A: The choice of reducing agent depends on the specific protocol, cost, and safety considerations.
-
Sodium Borohydride (NaBH₄) : This is a common, effective, and relatively mild reducing agent that gives excellent yields (up to 94%).[4] It is often preferred for its ease of handling compared to other hydrides.
-
Catalytic Hydrogenation (H₂/Catalyst) : This method is cleaner as it produces no salt byproducts. However, it requires specialized equipment (hydrogenator) and can sometimes lead to side reactions if conditions are not optimized.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is a milder and more selective reducing agent than NaBH₄, often used for reductive aminations because it is less likely to reduce the starting ketone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has stalled, and analysis (TLC/GC) shows mostly starting materials. What went wrong?
A: Several factors could be at play:
-
Inactive Catalyst : If using an acid catalyst like p-TsOH, ensure it is fresh. Old p-TsOH can absorb moisture and lose activity.
-
Insufficient Water Removal : If the reaction to form the enamine/iminium intermediate is run under reflux with a Dean-Stark trap, check that water is being collected. If not, the reaction temperature may be too low, or the system may not be properly sealed. An excess of morpholine is sometimes used to compensate for its loss in the aqueous phase collected in the trap.[3]
-
Ineffective Reducing Agent : Sodium borohydride can decompose in acidic conditions or in the presence of water. It should be added after the initial enamine formation is complete, and the solution should ideally be cooled.
-
Low Temperature : While the reduction is often done at a lower temperature, the initial condensation step typically requires heating (reflux) to drive off water.[3][5] Ensure your reaction temperature is appropriate for the solvent and conditions used.
Problem: Impure Product & Side Reactions
Q: My final product is contaminated with a major impurity. I suspect it's the enamine intermediate. How can I confirm and fix this?
A: The most likely intermediate is 1-morpholino-1-cyclohexene.[3] This occurs when the reduction step is incomplete.
-
Confirmation : The enamine will have a distinct NMR spectrum (with vinylic protons) and a different retention time on GC compared to the fully saturated product. It is also very susceptible to hydrolysis.[3]
-
Prevention & Solution :
-
Ensure a sufficient stoichiometric amount of the reducing agent is used.
-
Allow adequate time for the reduction to complete. Monitor the disappearance of the intermediate by TLC or GC.
-
If the enamine has already been isolated, it can be redissolved in a suitable solvent (like methanol or ethanol) and treated with a reducing agent (e.g., NaBH₄) to convert it to the desired this compound.
-
Q: What other side reactions should I be aware of?
A: While the reductive amination is generally clean, other issues can arise:
-
Hydrolysis : The enamine intermediate is highly sensitive to moisture and can easily hydrolyze back to cyclohexanone and morpholine during workup if conditions are not anhydrous.[3]
-
Ring Opening : Under excessively high temperatures or harsh acidic/basic conditions, the morpholine ring itself can potentially undergo a ring-opening reaction, though this is less common under typical reductive amination conditions.[6]
-
Over-alkylation : This is generally not an issue in this specific synthesis as the product is a tertiary amine and cannot be further alkylated by cyclohexanone.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low-yield issues.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Comparative Data on Synthesis Protocols
The following table summarizes various reported methods for synthesizing this compound, highlighting the impact of different reagents and conditions on the final yield.
| Starting Materials | Catalyst / Additive | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine, Cyclohexanone | None | Sodium Borohydride | THF | N/A | N/A | 94% | [4] |
| Morpholine, Cyclohexene | N/A | Catalytic Reduction | Xylene | N/A | 24 | 84% | [4] |
| Morpholine, Methylenecyclohexane | Ozone | N/A | Dichloromethane | N/A | N/A | 87% | [4] |
| Diethylene Glycol, Cyclohexylamine | Copper-Nickel Catalyst | Hydrogen | None (Solvent-free) | 140-240 | N/A | 78.3% | [4] |
| 1-Morpholinocyclohexene, Benzyl alcohol | Microwave | Hydrogen Transfer | N/A | N/A | N/A | 15% | [4] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 4-Cyclohexylmorpholine during storage
Welcome to the Technical Support Center for 4-Cyclohexylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The recommended storage temperature is between 2°C and 8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.
Q2: I've noticed a change in the color/clarity of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing, or the appearance of turbidity can be an indicator of degradation. This could be due to oxidation, exposure to light, or contamination. We recommend performing an analytical purity check to assess the integrity of the material.
Q3: Is this compound compatible with all common laboratory plastics and glassware?
A3: this compound is generally compatible with borosilicate glass (e.g., Pyrex®) and inert plastics like polytetrafluoroethylene (PTFE). However, prolonged contact with certain plastics should be avoided as plasticizers or other additives could leach into the compound, potentially catalyzing degradation. For long-term storage, amber glass bottles with PTFE-lined caps are recommended.
Q4: What are the primary chemical incompatibilities for this compound?
A4: this compound is a tertiary amine and can react vigorously with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates). It is also incompatible with strong acids, which can cause exothermic neutralization reactions. Contact with these substances should be strictly avoided.
Q5: How can I safely handle this compound?
A5: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
II. Troubleshooting Guide: Investigating Degradation
This section provides a structured approach to identifying and mitigating the degradation of this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting potential degradation of this compound.
Caption: Logical workflow for troubleshooting this compound degradation.
Potential Degradation Pathways and Products
Understanding the potential chemical transformations of this compound is key to preventing its degradation. As a tertiary amine, it is susceptible to several degradation pathways.
Oxidation is a common degradation pathway for tertiary amines, often initiated by atmospheric oxygen, trace metal ions, or peroxides. The primary mechanisms include:
-
N-oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized to form a this compound N-oxide.
-
N-dealkylation: This process involves the cleavage of the bond between the nitrogen and the cyclohexyl group, potentially leading to the formation of morpholine and cyclohexanone or cyclohexanol.[1]
-
Ring Opening: Under more aggressive oxidative conditions, the morpholine ring itself can undergo cleavage.
Predicted Oxidative Degradation Products:
-
This compound N-oxide
-
Morpholine
-
Cyclohexanone
-
N-formylmorpholine (from further oxidation)
Exposure to light, particularly UV radiation, can induce photochemical degradation. The mechanism often involves the formation of radical species.[2] In the presence of atmospheric components, this can lead to complex reaction cascades.
Predicted Photolytic Degradation Products:
-
Products of N-dealkylation (Morpholine, Cyclohexanone)
-
Ring-opened products
While N-substituted morpholines are generally stable to hydrolysis under neutral conditions, degradation can be forced under strongly acidic or basic conditions, especially at elevated temperatures.[3][4]
Predicted Hydrolytic Degradation Products (under forced conditions):
-
While significant hydrolysis is not expected under normal storage, forced conditions could potentially lead to ring-opening.
This compound is relatively thermally stable. However, prolonged exposure to high temperatures can lead to decomposition.
Predicted Thermal Degradation Products:
-
Decomposition at very high temperatures would likely lead to fragmentation of the molecule, producing a complex mixture of smaller volatile compounds.
Visualizing Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways for this compound.
III. Analytical Protocols for Stability Assessment
To ensure the quality of your this compound, a robust stability-indicating analytical method is essential. This section outlines a general protocol for developing such a method.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
1. Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.[5][6]
2. Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) for forced degradation studies.[7]
3. Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or determined by UV scan of the analyte)
-
Injection Volume: 10 µL
4. Forced Degradation Study: To generate potential degradation products and demonstrate the specificity of the method, subject solutions of this compound to the following stress conditions:[8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
5. Method Optimization: Analyze the stressed samples and the unstressed control. Adjust the mobile phase gradient, pH, and/or column chemistry to achieve baseline separation between the parent peak and all degradation product peaks.
6. Method Validation: Once optimized, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[10]
Data Presentation: Summary of Storage and Incompatibility
The following table summarizes the key parameters for the stable storage of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay | Minimizes oxidative degradation. |
| Light Exposure | Store in amber glass containers | Prevents photolytic degradation. |
| Container | Tightly sealed glass with PTFE-lined cap | Prevents moisture ingress and contamination. |
| Incompatibilities | Strong oxidizing agents, strong acids | To prevent vigorous and potentially hazardous reactions. |
IV. References
-
Hosseini, S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 12-25. --INVALID-LINK--
-
Li, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1773-1783. --INVALID-LINK--
-
Henbest, H. B., & Patton, R. (1960). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. --INVALID-LINK--
-
Twibanire, J. D., & Grindley, T. B. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8849-8861. --INVALID-LINK--
-
Stache, E. E., et al. (2023). Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification. PMC. --INVALID-LINK--
-
Cousins, A., et al. (2015). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 75, 1427-1436. --INVALID-LINK--
-
Hollmann, F., et al. (2018). (a) Photochemical reduction of a cyclic imine to a racemic mixture of amines, using ascorbate (AscH - ResearchGate. --INVALID-LINK--
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. --INVALID-LINK--
-
Rosen, J. D., & Siewierski, M. (1972). Free radical and electron-transfer mechanisms for tertiary amine oxidation. Journal of the American Chemical Society, 94(12), 4375-4376. --INVALID-LINK--
-
Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine. --INVALID-LINK--
-
Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. --INVALID-LINK--
-
Le, C., et al. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. --INVALID-LINK--
-
Mirkhani, V., et al. (2008). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. --INVALID-LINK--
-
Caspar, A. T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(9), 1367-1376. --INVALID-LINK--
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. --INVALID-LINK--
-
Patel, Y., & Shah, N. (2017). A Review: Stability Indicating Forced Degradation Studies. RJPT. --INVALID-LINK--
-
Gande, S., & Guttikonda, V. R. (2017). N-Dealkylation of Amines. PMC. --INVALID-LINK--
-
Vigneron, J., et al. (2016). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Walsh Medical Media. --INVALID-LINK--
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) N-Demethylation of Alkaloids. --INVALID-LINK--
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. --INVALID-LINK--
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. --INVALID-LINK--
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 20-29. --INVALID-LINK--
-
S., S. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research, 9(13), 1005-1018. --INVALID-LINK--
-
BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. --INVALID-LINK--
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 58-67. --INVALID-LINK--
-
Siddiqui, F. A., et al. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Chromatographic Science, 62(1), 1-13. --INVALID-LINK--
-
S., S., & S., A. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. --INVALID-LINK--
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. --INVALID-LINK--
-
Rishi, S. J., et al. (2018). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1679-1690. --INVALID-LINK--
-
Varvounis, G., & Katsika, E. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. --INVALID-LINK--
-
Johnson, J. S., et al. (2017). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. --INVALID-LINK--
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. --INVALID-LINK--
-
Lin, H.-R., et al. (2014). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Journal of Food and Drug Analysis, 22(3), 357-364. --INVALID-LINK--
-
Varvounis, G., & Katsika, E. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Varvounis, G., & Katsika, E. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. --INVALID-LINK--
-
Varvounis, G., & Katsika, E. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. --INVALID-LINK--
-
PubChem. (n.d.). Cyclohexyl morpholine-4-carboxylate. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. rjptonline.org [rjptonline.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of 4-Cyclohexylmorpholine as a Corrosion Inhibitor
Welcome to the technical support center for the effective application of 4-Cyclohexylmorpholine as a corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both scientific rigor and successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and application of this compound.
Q1: What is the mechanism of corrosion inhibition by this compound?
A1: this compound is an organic inhibitor that primarily functions through an adsorption mechanism. Its molecules adhere to the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic attraction between the charged metal surface and the inhibitor molecule. In acidic solutions, the metal surface is often positively charged, attracting the inhibitor.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring and the vacant d-orbitals of the metal atoms.
The presence of the bulky cyclohexyl group enhances the surface coverage, further impeding the corrosive process. These compounds are effective because their molecular structure contains hydrophilic groups that adsorb onto the metal surface and hydrophobic groups that shield it.
Q2: I am observing lower than expected inhibition efficiency. What are the likely causes?
A2: Several factors can contribute to reduced inhibition efficiency. Consider the following:
-
Concentration: The inhibitor concentration is critical. Too low a concentration may not provide adequate surface coverage, while an excessively high concentration can sometimes lead to the formation of unstable, non-protective films or micelles that reduce effectiveness.
-
Temperature: The efficiency of this compound can be temperature-dependent. For some systems, particularly those dominated by physisorption, an increase in temperature can decrease inhibition efficiency as the adsorbed inhibitor molecules gain kinetic energy and desorb from the surface.
-
pH of the Medium: The pH of the corrosive environment can influence both the surface charge of the metal and the protonation state of the inhibitor molecule, affecting the adsorption process.
-
Presence of Other Ions: Aggressive ions, such as chlorides, can compete with the inhibitor for adsorption sites on the metal surface, reducing its effectiveness.
Q3: Is this compound soluble in my experimental medium?
A3: The solubility of this compound depends on the solvent system. It has limited solubility in water but is more soluble in organic solvents and acidic aqueous solutions due to the protonation of the nitrogen atom. For aqueous systems, it's crucial to ensure complete dissolution to achieve a homogeneous concentration. Gentle heating or the use of a co-solvent may be necessary, but compatibility with the experimental setup must be verified. The solubility of a compound is also influenced by the pH of the solution.
Q4: Can this compound degrade under my experimental conditions?
A4: While generally stable, this compound can be susceptible to degradation under harsh conditions, such as extreme temperatures, strong oxidizing or reducing environments, or prolonged exposure to UV light. Some microorganisms can also degrade morpholine and its derivatives. If you suspect degradation, consider analytical techniques like HPLC or GC-MS to assess the inhibitor's integrity over the course of your experiment.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Inconsistent or Non-Reproducible Corrosion Rate Measurements
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Inhibitor Dissolution | 1. Visually inspect the solution for any undissolved particles. 2. Use sonication or gentle heating to aid dissolution. 3. Consider preparing a stock solution in a suitable solvent and then diluting it into the test medium. | A non-homogeneous inhibitor concentration will lead to variable surface coverage and inconsistent protection. |
| Surface Preparation of Metal Coupons | 1. Standardize the polishing procedure for all metal samples. 2. Ensure thorough cleaning and degreasing (e.g., with acetone) followed by rinsing with distilled water and drying. | An inconsistently prepared surface will have variable surface energy and a non-uniform distribution of active sites, leading to erratic corrosion behavior. |
| Electrochemical Cell Setup | 1. Check for proper placement of the reference and counter electrodes relative to the working electrode. 2. Ensure there are no air bubbles on the electrode surfaces. 3. Verify the electrical connections are secure. | Improper cell geometry can lead to non-uniform current distribution and introduce artifacts into electrochemical measurements like EIS and potentiodynamic polarization. |
| Stabilization Time | 1. Allow the system to reach a stable open circuit potential (OCP) before starting electrochemical measurements. 2. For weight loss measurements, ensure the immersion time is consistent across all experiments. | The adsorption of the inhibitor and the formation of a stable protective film is a time-dependent process. Measurements taken before equilibrium is reached will not be representative of the inhibitor's true performance. |
Issue 2: Unexpected Pitting or Localized Corrosion
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Inhibitor Concentration | 1. Increase the inhibitor concentration systematically to determine the optimal protective level. | At low concentrations, the inhibitor may preferentially adsorb at certain sites, leaving other areas exposed and creating anodic sites that can lead to localized attack, especially in the presence of aggressive anions like chloride. |
| Presence of Aggressive Anions (e.g., Cl⁻) | 1. Analyze the composition of your corrosive medium. 2. If chlorides are present, a higher inhibitor concentration may be required to compete for adsorption sites. | Chloride ions are known to break down passive films and promote pitting corrosion. The inhibitor must be present in sufficient concentration to competitively adsorb and protect the surface. |
| Inhibitor Breakdown | 1. Re-evaluate the stability of this compound under your specific experimental conditions (see FAQ 4). | If the inhibitor degrades, its protective film will be compromised, leading to a loss of protection and potential for localized corrosion. |
III. Experimental Protocols & Workflows
Protocol 1: Determining Optimal Concentration using Weight Loss Method
This method provides a straightforward way to evaluate inhibitor efficiency.
-
Preparation of Metal Coupons:
-
Cut metal coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Polish the coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Preparation of Test Solutions:
-
Prepare a blank corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
-
Immersion Test:
-
Immerse one coupon in each test solution, ensuring it is fully submerged.
-
Maintain a constant temperature for a specified period (e.g., 6 hours).
-
-
Post-Immersion Analysis:
-
Remove the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss (W₁ - W₂ in mg), D is the metal density (g/cm³), A is the surface area (cm²), and T is the immersion time (hours).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Workflow for Troubleshooting Low Inhibition Efficiency
Caption: Troubleshooting workflow for low inhibition efficiency.
Protocol 2: Electrochemical Evaluation using Potentiodynamic Polarization
This technique provides insights into the kinetic aspects of corrosion and the inhibitor's effect on anodic and cathodic reactions.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
-
OCP Stabilization:
-
Immerse the electrodes and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
-
Polarization Scan:
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to their intersection.
-
A compound is considered a mixed-type inhibitor if both anodic and cathodic reactions are suppressed.
-
-
Calculation of Inhibition Efficiency:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Mechanism of Action Visualization
Caption: Adsorption mechanism of this compound.
IV. Data Summary Table
| Technique | Parameter Measured | Indication of Good Inhibition | Typical Concentration Range |
| Weight Loss | Corrosion Rate (mm/year) | Significant decrease in weight loss and corrosion rate. | 50 - 1000 ppm |
| Potentiodynamic Polarization | Corrosion Current Density (i_corr) | Decrease in i_corr. | 50 - 1000 ppm |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R_ct) | Increase in R_ct value. | 50 - 1000 ppm |
V. References
-
Infinita Lab. (2025). Corrosion Inhibitor Testing. Retrieved from --INVALID-LINK--
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. Retrieved from --INVALID-LINK--
-
Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference. Retrieved from --INVALID-LINK--
-
Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. Retrieved from --INVALID-LINK--
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved from --INVALID-LINK--
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. Retrieved from --INVALID-LINK--
-
Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Corrosion inhibition results from weight loss measurement... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. Retrieved from --INVALID-LINK--
-
Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Potentiodynamic. (n.d.). Corrosionpedia. Retrieved from --INVALID-LINK--
-
Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution. (n.d.). Journal of Color Science and Technology. Retrieved from --INVALID-LINK--
-
Chemical Properties of Morpholine, 4-cyclohexyl- (CAS 6425-41-8). (n.d.). Cheméo. Retrieved from --INVALID-LINK--
-
The impact of 4C3T concentration and different temperatures on the... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting. (n.d.). International Journal of Corrosion and Scale Inhibition. Retrieved from --INVALID-LINK--
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC - NIH. Retrieved from --INVALID-LINK--
-
Laboratory and field tests of corrosion inhibitors for an offshore application. (n.d.). OSTI.GOV. Retrieved from --INVALID-LINK--
-
investigation of the corrosion inhibition properties of 4-cyclohexyl-3-thiosemicarbazide on mild steel in 1 m hcl solution. (n.d.). ISC E-journals. Retrieved from --INVALID-LINK--
-
Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Ste. (2023). Prog. Color Colorants Coat.. Retrieved from [https://www.pccc.icrc.ac.ir/article_704689.html](--INVALID-LINK--
Validation & Comparative
A Comparative Guide to 4-Cyclohexylmorpholine and Other Tertiary Amine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly in the realm of polymer chemistry and the development of complex organic molecules, catalysts are the linchpins that dictate reaction efficiency, selectivity, and the final properties of the material. Tertiary amines represent a cornerstone class of organocatalysts, indispensable in processes ranging from polyurethane production to fine chemical synthesis. Their efficacy stems from the nucleophilic nature of the nitrogen atom, which modulates reaction pathways without being consumed.
This guide offers an in-depth comparison of 4-Cyclohexylmorpholine, a sterically significant catalyst, against other widely utilized tertiary amines: the industry workhorse Triethylamine (TEA), the highly active bicyclic catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), and the potent, sterically hindered N,N-Dimethylcyclohexylamine (DMCHA). Our analysis moves beyond a simple cataloging of properties, delving into the structural nuances that govern catalytic activity—namely, basicity and steric hindrance—to provide a predictive framework for catalyst selection. By grounding our discussion in mechanistic principles and providing a robust experimental protocol for validation, this guide empowers researchers to make informed decisions tailored to their specific synthetic challenges.
Part 1: The Mechanistic Role of Tertiary Amine Catalysts
Tertiary amine catalysts are paramount in reactions involving isocyanates, most notably in the formation of polyurethanes. They orchestrate two critical reactions that must be precisely balanced to achieve desired material properties:
-
The Gelling Reaction: The core polymerization step, where an isocyanate reacts with a polyol (an alcohol with multiple hydroxyl groups) to form the urethane linkages that build the polymer backbone.[1]
-
The Blowing Reaction: The reaction between an isocyanate and water, which generates carbon dioxide (CO₂) gas.[2] This gas acts as a blowing agent, creating the cellular structure of foams.[1]
The catalyst's primary role is to activate the reactants, typically through the formation of a complex. While several mechanistic pathways have been proposed, a common model involves the lone pair of electrons on the amine's nitrogen atom interacting with the hydroxyl group of the polyol or water. This interaction increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.[3]
The catalytic efficiency is governed by two principal, often competing, factors:
-
Basicity (Electronic Effect): Basicity reflects the availability of the nitrogen's lone pair of electrons.[4] Electron-donating alkyl groups attached to the nitrogen increase its electron density, thereby increasing basicity and, generally, catalytic activity.[4][5]
-
Steric Hindrance: The size and arrangement of the groups surrounding the nitrogen atom can physically obstruct its ability to interact with the reactants.[6] Highly bulky groups can reduce catalytic activity, even if the amine is strongly basic.[4][7]
The ideal catalyst is often one that strikes the optimal balance between high basicity for potent activation and appropriate steric hindrance to control selectivity and reaction rate.
Caption: General mechanism of tertiary amine catalysis in urethane formation.
Part 2: A Comparative Analysis of Catalyst Structures and Properties
The choice of substituents on the tertiary amine nitrogen atom profoundly influences its performance. Here, we compare this compound with three other common catalysts, highlighting the structural features that define their catalytic character.
| Catalyst | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Features |
| This compound | C₁₀H₁₉NO | 169.26[8] | 240-241[9] | Bulky cyclohexyl group (high steric hindrance); morpholine ring with an ether linkage. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 89-90 | Three flexible ethyl groups (moderate steric hindrance); a common benchmark. |
| DABCO | C₆H₁₂N₂ | 112.17 | 174[2] | Rigid, bicyclic structure; highly accessible nitrogen atoms (low steric hindrance).[1] |
| DMCHA | C₈H₁₇N | 127.23[10] | 158-159[11] | Bulky cyclohexyl group and two methyl groups (high steric hindrance); strong basicity.[3] |
Structural Insights:
-
This compound (4-CM): The defining feature of 4-CM is the large cyclohexyl group attached to the nitrogen. This imparts significant steric bulk, suggesting that its access to the reaction center will be restricted. This is analogous to DMCHA. However, the presence of the oxygen atom within the morpholine ring has a mild electron-withdrawing inductive effect, which may slightly temper its basicity compared to a simple trialkylamine.
-
Triethylamine (TEA): As one of the simplest tertiary amine catalysts, TEA serves as a useful baseline. Its ethyl groups are relatively small and flexible, presenting moderate steric hindrance.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Also known as Triethylenediamine (TEDA), DABCO's caged, bicyclic structure locks the alkyl chains away from the nitrogen centers.[1] This unique conformation makes the lone pair on each nitrogen exceptionally accessible, resulting in low steric hindrance and potent catalytic activity.[1][7] It is often considered a strong "gelling" catalyst.[3]
-
N,N-Dimethylcyclohexylamine (DMCHA): Like 4-CM, DMCHA features a bulky cyclohexyl group, creating significant steric hindrance. However, the two electron-donating methyl groups enhance its basicity, making it a very strong base.[3] This combination of high basicity and high hindrance makes it a powerful but sometimes difficult-to-control catalyst, often favored in rigid foam applications where a rapid initial reaction is required.[3]
Part 3: Performance Comparison in Practice
The structural differences outlined above translate directly into distinct performance characteristics, particularly in polyurethane foam synthesis. The balance between gelling and blowing reactions, the speed of the reaction (cream, gel, and rise times), and the final foam properties are all dependent on the catalyst's nature.
| Catalyst | Relative Basicity | Steric Hindrance | Predicted Catalytic Activity | Primary Application Profile |
| This compound | Moderate | High | Delayed / Controlled: The high steric hindrance likely slows the initial reaction rate. | Systems requiring good flow and delayed gelation; potentially improving mold filling. |
| Triethylamine (TEA) | Moderate | Moderate | Moderate: A general-purpose catalyst with balanced properties. | A wide range of applications where moderate reactivity is sufficient. |
| DABCO | High | Low | Very High: Exceptionally active due to accessible nitrogen atoms.[1] | General-purpose catalyst for foams, elastomers, and coatings where high efficiency is key.[1] |
| N,N-Dimethylcyclohexylamine (DMCHA) | Very High | High | High / Aggressive: A strong initial catalyst, particularly for the blowing reaction. | Rigid polyurethane foams for applications like insulation panels and refrigerators.[3] |
Causality in Performance:
-
High Activity (DABCO): The low steric profile of DABCO allows it to efficiently catalyze both the gelling and blowing reactions, making it a versatile and powerful choice for fast curing systems.[1][3]
-
Delayed Action (4-CM & DMCHA): The significant steric bulk of the cyclohexyl group in both 4-CM and DMCHA is a critical performance differentiator. This bulk can create a "delayed action" effect.[2] In the initial phase of foaming, the viscosity of the mixture is low. A catalyst with high steric hindrance may act more slowly at this stage, allowing the liquid mixture to flow and completely fill complex molds. As the reaction generates heat, the increased thermal energy helps overcome the steric barrier, accelerating the catalysis and leading to a rapid cure. This characteristic is highly desirable in many molding applications.
-
The 4-CM Advantage: Compared to DMCHA, this compound's slightly moderated basicity (due to the morpholine ring) may offer a less aggressive and more controllable reaction profile. This could provide a wider processing window, reducing the risk of premature gelling while still ensuring a complete cure. It positions 4-CM as a valuable tool for applications demanding a balance between flowability and cure speed.
Part 4: Experimental Protocol for Catalyst Evaluation
To ensure trustworthiness and provide a practical framework for validation, the following protocol outlines a method for comparing the performance of tertiary amine catalysts in a model polyurethane foam system. This self-validating system allows researchers to directly observe the effects of each catalyst under identical conditions.
Objective:
To quantitatively compare the catalytic activity of this compound, TEA, DABCO, and DMCHA by measuring the characteristic reaction times (cream, gel, and tack-free time) in a standardized rigid polyurethane foam formulation.
Materials & Reagents:
-
Polyether Polyol (e.g., sucrose/glycerine-initiated, OH value ~490 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI, NCO content ~31%)
-
Silicone Surfactant
-
Water (as blowing agent)
-
Catalysts: this compound, Triethylamine, DABCO (dissolved 33% in propylene glycol), N,N-Dimethylcyclohexylamine
-
Disposable cups (e.g., 250 mL paper cups), wooden tongue depressor for mixing, stopwatch, digital scale.
Experimental Workflow:
Caption: Experimental workflow for evaluating tertiary amine catalyst performance.
Step-by-Step Procedure:
-
Preparation of the Polyol "B-Side":
-
In a disposable cup, accurately weigh 50.0 g of the polyether polyol.
-
Add 1.0 g of silicone surfactant.
-
Add 1.5 g of water.
-
Mix these components thoroughly with a tongue depressor for 30 seconds until the mixture is homogeneous.
-
-
Catalyst Addition:
-
To the prepared polyol blend, add a predetermined molar equivalent of the catalyst being tested (e.g., 0.005 mol). Ensure you calculate the correct mass for each specific catalyst.
-
Mix for an additional 15 seconds to ensure the catalyst is well dispersed.
-
-
Foaming Reaction:
-
Place the cup on the digital scale and tare it.
-
Weigh 60.0 g of pMDI (the "A-Side") into the cup containing the B-Side blend.
-
Immediately start the stopwatch and mix vigorously for 5-7 seconds, ensuring the stirrer scrapes the bottom and sides of the cup.
-
Leave the stirrer in the cup and place it on a level surface in a fume hood.
-
-
Data Collection:
-
Cream Time: Record the time when the mixture begins to expand and turn from a dark liquid to a creamy color.
-
Gel Time (or String Time): Periodically probe the rising foam with a clean stirrer. Record the time when the foam becomes stringy and no longer transfers to the stirrer as a liquid.
-
Tack-Free Time: After the foam has fully risen, lightly touch the surface. Record the time at which the surface is no longer sticky to the touch.
-
-
Analysis:
-
Repeat the experiment for each catalyst, ensuring all conditions (component weights, temperatures) are kept constant.
-
Compile the results in a table to directly compare the cream, gel, and tack-free times for each catalyst.
-
Conclusion
The selection of a tertiary amine catalyst is a critical decision that balances electronic and steric effects to achieve a desired reaction profile. This guide demonstrates that this compound is a distinct catalytic entity, characterized by its significant steric hindrance. Unlike the highly reactive and sterically accessible DABCO, this compound is predicted to offer a more controlled, delayed catalytic action. This positions it as a valuable alternative to other hindered amines like DMCHA, potentially providing a wider processing window for applications that require excellent material flow before a rapid cure, such as in the manufacturing of complex molded parts. By understanding the fundamental principles of basicity and steric hindrance and employing systematic experimental validation, researchers can harness the unique properties of this compound to optimize their synthetic processes and material outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. quora.com [quora.com]
- 6. prezi.com [prezi.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 10. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-ジメチルシクロヘキシルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Nuances of N-Substituted Morpholines: A Comparative Guide for the Synthetic Chemist
In the diverse toolkit of the modern synthetic chemist, N-substituted morpholines hold a significant position as versatile bases, catalysts, and building blocks. Their unique structural and electronic properties, tunable by the nature of the nitrogen substituent, allow for a broad range of applications in organic synthesis, from classical acid scavenging to influencing the outcome of complex transition-metal-catalyzed reactions. This guide provides an in-depth technical comparison of 4-cyclohexylmorpholine against other commonly employed N-substituted morpholines, offering insights into their relative performance and providing experimental frameworks for their application.
The Morpholine Scaffold: A Foundation of Versatility
The morpholine ring, with its integrated ether and tertiary amine functionalities, imparts a unique combination of properties. The oxygen atom introduces a degree of polarity and can influence the conformation of the ring, while the nitrogen atom provides the basic and nucleophilic character essential for its role in many chemical transformations. The true versatility of this scaffold, however, is unlocked through the modification of the N-substituent, which profoundly impacts the steric and electronic environment around the nitrogen atom.
This compound: The Sterically Demanding Workhorse
This compound is distinguished by its bulky, non-aromatic cyclohexyl group. This substituent significantly increases the steric hindrance around the nitrogen atom compared to smaller alkyl groups. This feature is not a drawback but rather a key determinant of its reactivity and selectivity in certain applications.
Key Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | C₁₀H₁₉NO | 169.27 | 240-241[1] | ~7.5-8.5 (estimated) |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | 115-116 | 7.38 |
| N-Ethylmorpholine (NEM) | C₆H₁₃NO | 115.17 | 138-140 | ~7.7 |
| N-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 268-270 | ~5.3 |
Note: pKa values can vary depending on the solvent and measurement conditions. The pKa for this compound is an estimation based on structurally similar amines.
The Interplay of Steric and Electronic Effects
The choice of an N-substituted morpholine often hinges on a careful balance of its basicity and nucleophilicity, which are governed by both steric and electronic factors.
-
Basicity refers to the ability of the nitrogen lone pair to accept a proton. It is a thermodynamic property.
-
Nucleophilicity is the ability of the nitrogen lone pair to attack an electrophilic center (typically a carbon atom). It is a kinetic property.[2]
The electron-donating nature of alkyl groups, such as methyl, ethyl, and cyclohexyl, increases the electron density on the nitrogen atom, making them more basic than morpholine itself. In contrast, the electron-withdrawing phenyl group in N-phenylmorpholine significantly reduces its basicity.
Steric hindrance, the physical obstruction caused by bulky groups, plays a crucial role in differentiating the reactivity of these amines. While a bulkier substituent like a cyclohexyl group does not significantly alter the intrinsic basicity compared to a methyl group, it can dramatically reduce the nucleophilicity of the amine.[3] This "non-nucleophilic" character of sterically hindered bases is highly desirable in many reactions where the amine's role is simply to act as a proton scavenger, without engaging in unwanted side reactions with electrophilic starting materials or intermediates.
Caption: Influence of N-substituent on the properties of morpholines.
Comparative Performance in Key Organic Transformations
The distinct properties of this compound and its counterparts translate into differential performance in various synthetic applications.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, a base is required to facilitate the catalytic cycle. The choice of base can significantly impact the reaction efficiency, yield, and side-product formation.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The base plays a crucial role in the transmetalation step. While inorganic bases like carbonates and phosphates are common, organic amine bases can be advantageous in specific contexts, particularly when substrate solubility is a concern.
Due to its significant steric bulk, this compound is less commonly employed as the primary base in Suzuki couplings compared to less hindered amines or inorganic bases. However, its non-nucleophilic nature can be beneficial in preventing unwanted side reactions with electrophilic functional groups present in the coupling partners. N-methylmorpholine and N-ethylmorpholine, being less hindered and still possessing sufficient basicity, are more frequently used when an organic amine base is preferred.
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene. A base is required to neutralize the hydrogen halide formed during the reaction.[4] Sterically hindered, non-nucleophilic bases are often preferred to avoid side reactions with the palladium catalyst or the substrates.
In this context, this compound can be an excellent choice. Its bulk prevents coordination to the palladium center, which could otherwise inhibit catalysis, and its non-nucleophilic character minimizes the risk of side reactions. In contrast, less hindered amines like N-methylmorpholine could potentially act as ligands or undergo side reactions.
Sonogashira Coupling:
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employs an amine as both a base and sometimes as a co-solvent.[5] The amine neutralizes the hydrogen halide byproduct.
While triethylamine is a very common choice, N-substituted morpholines can also be used. The bulky nature of this compound can be advantageous in suppressing the formation of undesired byproducts, although its lower basicity compared to triethylamine might necessitate slightly harsher reaction conditions.
Comparative Summary for Cross-Coupling Reactions:
| N-Substituted Morpholine | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
| This compound | Moderate efficacy; beneficial for sensitive substrates. | Excellent choice due to non-nucleophilic, sterically hindered nature. | Good; may require more forcing conditions. |
| N-Methylmorpholine | Good; a common choice for an organic base. | Prone to side reactions due to higher nucleophilicity. | Good; widely used. |
| N-Ethylmorpholine | Good; similar to NMM. | Prone to side reactions. | Good; similar to NMM. |
| N-Phenylmorpholine | Generally not used due to low basicity. | Not a typical choice. | Not a typical choice. |
Polyurethane Formation
Experimental Protocols
The following protocols are provided as a general framework and should be optimized for specific substrates and reaction scales.
Representative Protocol for a Heck Reaction using this compound
Caption: Workflow for a typical Heck reaction.
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL), the alkene (1.2 mmol, 1.2 equiv), and this compound (2.5 mmol, 2.5 equiv) via syringe.
-
The reaction mixture is stirred and heated to 100-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (1 x 10 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired product.
Representative Protocol for a Sonogashira Coupling using N-Methylmorpholine
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF) (5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and N-methylmorpholine (3.0 mmol, 3.0 equiv) via syringe.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Conclusion
The selection of an N-substituted morpholine in organic synthesis is a nuanced decision that requires a thorough understanding of the interplay between steric and electronic effects. This compound, with its pronounced steric bulk and non-nucleophilic character, is a valuable tool, particularly in reactions where the amine's primary role is as a proton scavenger and where minimization of side reactions is critical, such as in the Heck reaction. In contrast, less hindered analogues like N-methylmorpholine and N-ethylmorpholine offer a balance of basicity and nucleophilicity that makes them suitable for a broader range of applications, including as bases in Suzuki and Sonogashira couplings. N-Phenylmorpholine, with its significantly reduced basicity, is less commonly used in these contexts. By carefully considering the specific requirements of a given transformation, the synthetic chemist can leverage the diverse properties of N-substituted morpholines to achieve optimal reaction outcomes.
References
The Efficacy of 4-Cyclohexylmorpholine as a Corrosion Inhibitor: A Comparative Guide for Researchers
In the relentless pursuit of mitigating the deleterious effects of corrosion, the scientific community is in a constant search for effective and reliable inhibitors. Among the vast arsenal of organic compounds, amine-based molecules have demonstrated significant promise. This guide provides an in-depth technical comparison of 4-Cyclohexylmorpholine as a potential corrosion inhibitor, juxtaposed with other established organic inhibitors. While direct, peer-reviewed experimental data on the corrosion inhibition performance of this compound is notably scarce in the public domain, this guide will leverage data from structurally analogous compounds—morpholine and cyclohexylamine derivatives—to provide a comprehensive and insightful analysis for researchers, scientists, and drug development professionals.
Introduction to Organic Corrosion Inhibitors: A Mechanistic Overview
Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal surface. The effectiveness of an organic inhibitor is largely dictated by its molecular structure, specifically the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) with lone pairs of electrons, aromatic rings, and the overall electron density of the molecule. These features facilitate the adsorption process and the formation of a stable, protective barrier.
This compound: A Profile
This compound (C₁₀H₁₉NO) is an organic compound that incorporates both a cyclohexyl group and a morpholine ring. The presence of nitrogen and oxygen atoms within the morpholine ring suggests its potential as a corrosion inhibitor, as these heteroatoms can serve as active centers for adsorption onto a metal surface. While its primary applications have been in other areas, such as a reagent and a catalyst for polyurethane foam, its molecular structure warrants investigation into its corrosion inhibition properties.[1]
Synthesis: this compound can be synthesized through the catalytic amination of diethylene glycol with cyclohexylamine over a supported catalyst under hydrogen pressure.[1]
Comparative Efficacy Analysis
To objectively assess the potential efficacy of this compound, we will compare it with data available for its structural parents (morpholine and cyclohexylamine) and other widely recognized organic corrosion inhibitors.
Insights from Structurally Related Compounds
Given the absence of direct experimental data for this compound, examining the performance of its constituent moieties provides valuable insight.
-
Morpholine Derivatives: Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly in acidic and saline environments. A study on morpholine-based inhibitors demonstrated remarkable inhibition efficiencies, with one derivative achieving up to 99.7% for carbon steel in a 0.5 M H₂SO₄ solution.[2] The protective mechanism is attributed to the formation of a stable adsorbed film on the steel surface.[2]
-
Cyclohexylamine Derivatives: Cyclohexylamine has also been investigated as a corrosion inhibitor. One study reported a maximum corrosion inhibition efficiency of 81.06% for mild steel in 0.1 N H₂SO₄ at a concentration of 1000 ppm.[3] Another study on a thiourea derivative containing a cyclohexyl group, N-cyclohexyl-N'-phenyl thiourea, exhibited a high inhibition efficiency of over 97% for mild steel in 0.1M HCl.[4]
These findings suggest that both the morpholine ring and the cyclohexyl group contribute positively to corrosion inhibition, indicating a strong potential for this compound to be an effective inhibitor.
Comparison with Other Established Organic Inhibitors
The following table summarizes the reported inhibition efficiencies of several common organic inhibitors, providing a broader context for evaluating the potential performance of this compound.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Morpholine Derivative (i3) | Carbon Steel | 0.5 M H₂SO₄ | 99.7 | [2] |
| N-cyclohexyl-N'-phenyl thiourea | Mild Steel | 0.1 M HCl | >97 | [4] |
| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 95 | [5][6][7] |
| Thiourea Derivative (PTU) | Mild Steel | 1.0 M HCl | 98.96 | [8] |
| Imidazole Derivative | Carbon Steel | District Heating Water | 91.7 | [9] |
| Quinoline Derivative (NHQA) | Mild Steel | 1 M HCl | 93.4 | |
| Cyclohexylamine | Mild Steel | 0.1 N H₂SO₄ | 81.06 | [3] |
| Benzotriazole (BTAH) | Iron | 0.1 M KCl | 59.9 | [3] |
Note: Inhibition efficiencies are highly dependent on the experimental conditions (e.g., inhibitor concentration, temperature, and specific alloy). This table provides a general comparison based on available literature.
Based on the data from its structural analogs, it is reasonable to hypothesize that this compound could exhibit an inhibition efficiency in the range of 80% to over 95%, making it a competitive candidate among organic corrosion inhibitors.
Proposed Mechanism of Inhibition for this compound
The corrosion inhibition mechanism of this compound is likely to proceed via adsorption onto the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. The bulky cyclohexyl group can further enhance the protective layer by increasing the surface coverage and creating a hydrophobic barrier that repels corrosive species.
The adsorption process can be visualized as follows:
Caption: Proposed adsorption of this compound on a metal surface.
Experimental Protocols for Efficacy Evaluation
To rigorously evaluate the corrosion inhibition efficacy of this compound and compare it with other inhibitors, a combination of electrochemical and weight loss techniques should be employed.
Weight Loss Method (ASTM G31)
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) with a defined surface area.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: Maintain the immersion for a specified duration at a constant temperature.
-
Cleaning: After the exposure period, remove the coupons, clean them to remove corrosion products according to ASTM G1 standards, and dry them.
-
Final Weighing: Re-weigh the coupons to determine the mass loss.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
References
- 1. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. abechem.com [abechem.com]
- 8. This compound CAS#: 6425-41-8 [m.chemicalbook.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to Morpholine Derivatives in Medicinal Chemistry
Welcome to a comparative exploration of morpholine derivatives, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of the morpholine scaffold. We will delve into its impact on potency, selectivity, and pharmacokinetic profiles across different therapeutic areas, supported by experimental data and detailed protocols to bridge theory with practice.
The morpholine ring is far more than an inert scaffold; it is a "privileged structure" frequently employed to solve complex pharmacological challenges.[1][2] Its six-membered heterocyclic structure, containing both an ether and a secondary amine, imparts a unique combination of advantageous physicochemical properties. These include a pKa that enhances aqueous solubility at physiological pH, a favorable balance of hydrophilicity and lipophilicity for improved membrane permeability, and general metabolic stability.[3][4] This guide will compare how these properties are leveraged in three distinct classes of therapeutic agents, providing a framework for rational drug design.
The Morpholine Moiety in Kinase Inhibition: A Gefitinib Case Study
The morpholine ring is a key feature in many kinase inhibitors, where it often serves as a "solubilizing group" and a critical pharmacophoric element that can be modified to fine-tune activity and selectivity. Gefitinib (Iressa®), a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, provides an excellent case study.
Comparative Structure-Activity Relationship (SAR) of Gefitinib Analogs
The morpholine group in Gefitinib occupies the solvent-exposed region of the ATP-binding pocket of EGFR. This position is tolerant to modification, allowing chemists to optimize the drug's properties. The primary role of the morpholine is to enhance solubility and provide a handle for further derivatization. Replacing the morpholine with less polar or more sterically hindered groups can drastically reduce potency.
| Compound/Analog | Modification | Target/Cell Line | Potency (IC₅₀) | Key Takeaway |
| Gefitinib | 3-chloro-4-fluoro-phenylamino group with a morpholine-containing side chain | EGFR (wild-type) | ~3.22 nM[5] | The morpholine provides a balance of solubility and potency, establishing a benchmark. |
| Analog 1 | Replacement of morpholine with piperidine | EGFR | Less potent than Gefitinib[5] | Demonstrates the favorability of the morpholine scaffold over piperidine for EGFR inhibition. |
| Analog 2 (4b) | Replacement of the morpholine-containing side chain with a 1,2,3-triazole derivative | A549 (lung cancer) | 3.94 µM (vs. 15.11 µM for Gefitinib)[6] | Shows that while the core morpholine is beneficial, novel side chains can dramatically improve activity against certain cell lines. |
| Analog 3 (17) | Replacement of the benzene ring with benzothiophene and modification of the side chain at position 7 | MCF-HER2 (breast cancer) | 2.7 µM (vs. >30 µM for Gefitinib)[7] | Highlights how modifications distal to the morpholine, in combination with its presence, can alter target specificity and potency. |
Note: IC₅₀ values are context-dependent and can vary based on assay conditions. The data presented is for comparative purposes.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
To generate the comparative data above, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.
Step-by-Step Protocol:
-
Compound Preparation : Prepare a serial dilution of the test compounds (e.g., Gefitinib and its analogs) in a suitable solvent like DMSO. A typical starting range is 1 nM to 100 µM.[8]
-
Plate Setup : In a 96-well or 384-well white, flat-bottom plate, add 1 µL of each compound dilution. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.[9]
-
Kinase Reaction Mixture : Prepare a master mix containing the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), ATP, and a suitable peptide substrate like Poly(Glu, Tyr).[9]
-
Reaction Initiation : Add the recombinant human EGFR enzyme to the wells to start the reaction. Incubate the plate at room temperature for a defined period, typically 60 minutes.[10]
-
Reaction Termination : Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation : Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.[9]
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Workflow Visualization
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
The Morpholine Ring in Antibacterial Agents: A Linezolid Comparison
Linezolid (Zyvox®) is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] Its morpholine ring is crucial for its activity and pharmacokinetic profile. Modifications to this ring have been a key focus of SAR studies to improve potency and broaden the spectrum of activity.
Comparative Antibacterial Activity of Linezolid Analogs
The antibacterial efficacy of antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Compound/Analog | Modification | Target Organism | Potency (MIC) | Key Takeaway |
| Linezolid | N-acetyl group on the morpholine nitrogen | Staphylococcus aureus | 0.5 - 4 mg/L[11] | The parent drug sets the standard for activity against Gram-positive cocci. |
| Analog 4 (5d) | Conjugation of a nitro-substituted aromatic ring to the morpholine nitrogen | S. aureus | 4.5 µM (~1.5 mg/L) | Demonstrates comparable potency to Linezolid with potential for modified properties.[12] |
| Analog 5 (7a) | Conjugation of a different aromatic system | Pseudomonas aeruginosa | 19.98 µM (~6.7 mg/L) | Shows significantly enhanced activity against a Gram-negative pathogen, which Linezolid is not effective against.[12] |
| Delpazolid | A novel oxazolidinone with a modified morpholine-containing side chain | M. tuberculosis (MDR-TB) | MIC₉₀: 0.5 mg/L (vs. 1.0 mg/L for Linezolid) | A next-generation derivative showing improved potency against specific resistant strains.[13] |
Note: MIC values can vary based on the specific strain and testing methodology.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15]
Step-by-Step Protocol:
-
Inoculum Preparation : From a pure overnight culture of the test bacterium, suspend several colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution : In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the test antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16]
-
Inoculation : Add the standardized bacterial inoculum to each well containing the diluted antibiotic. The final volume in each well should be uniform (e.g., 200 µL).[16]
-
Controls : Include a positive control well (broth and inoculum, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[16]
-
Incubation : Incubate the plate at 37°C for 16-24 hours.[15]
-
Result Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15]
Logical Relationship Diagram
Caption: Decision logic for determining the Minimum Inhibitory Concentration (MIC).
The Morpholine Scaffold in CNS Agents: An Aprepitant Comparison
In Central Nervous System (CNS) drug discovery, the morpholine ring is invaluable for its ability to modulate physicochemical properties to enhance blood-brain barrier (BBB) permeability.[11][17][18] Aprepitant (Emend®), a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea, showcases the morpholine ring acting as a rigid scaffold that correctly orients the pharmacophoric groups for optimal receptor binding.[17]
Comparative Binding Affinity of NK1 Receptor Antagonists
Binding affinity, often expressed as an inhibition constant (Ki) or IC₅₀, is a measure of how tightly a drug binds to its target receptor.
| Compound | Key Structural Feature | Target | Potency (IC₅₀) | Key Takeaway |
| Aprepitant | Contains a central morpholine scaffold | Human NK1 Receptor | 0.1 nM[19][20] | High-affinity binding demonstrates the effectiveness of the morpholine as a scaffold. |
| L-742,694 | A precursor benzylether piperidine | Human NK1 Receptor | Lower affinity than Aprepitant | The introduction of the morpholine nucleus in place of piperidine enhanced receptor-binding affinity.[19] |
| Aprepitant Metabolite (M-1) | Metabolite of Aprepitant | Human NK1 Receptor | ~4-fold lower affinity than Aprepitant[21] | Shows that even minor metabolic changes can significantly impact binding. |
| Aprepitant Metabolite (M-5) | Metabolite of Aprepitant | Human NK1 Receptor | ~7000-fold lower affinity than Aprepitant[21] | Highlights the high structural and stereochemical sensitivity of the NK1 receptor binding pocket. |
Experimental Protocol: NK1 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor, allowing for the determination of binding affinity.[17]
Step-by-Step Protocol:
-
Membrane Preparation : Prepare crude cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells). This involves cell harvesting, homogenization, and centrifugation to isolate the membrane fraction.[17][22]
-
Assay Setup : In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NK1 antagonist (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound (e.g., Aprepitant).[17]
-
Controls :
-
Total Binding : Wells with membranes and radioligand only.
-
Non-specific Binding : Wells with membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 1 µM Aprepitant) to saturate all specific binding sites.[17]
-
-
Incubation : Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[22]
-
Separation : Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The membranes with bound radioligand are trapped on the filter.[22]
-
Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀, the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
The Impact of Morpholine on Metabolic Stability
A key advantage of the morpholine ring is its general resistance to metabolism compared to other nitrogen-containing heterocycles like piperidine.[3] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[3]
Comparative Metabolic Stability Data
Metabolic stability is often assessed by incubating a compound with liver microsomes and measuring the percentage of the parent compound remaining over time. A longer half-life (t½) indicates greater stability.
| Compound Type | Key Heterocycle | Incubation Time (min) | % Parent Remaining (Illustrative) | In Vitro t½ (min) (Illustrative) | Key Takeaway |
| Analog Pair A | Morpholine | 45 | 75% | > 60 | Morpholine analogs often exhibit significantly higher metabolic stability.[3] |
| Analog Pair B | Piperidine | 45 | 20% | ~25 | Piperidine rings are more prone to CYP-mediated oxidation, leading to faster clearance.[3] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.
Step-by-Step Protocol:
-
Reagent Preparation : Thaw pooled human liver microsomes (HLM) and prepare an incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing an NADPH-regenerating system.[18][23]
-
Reaction Mixture : In a 96-well plate, add the HLM and the test compound (typically at a final concentration of 1 µM).[18]
-
Reaction Initiation : Pre-warm the plate to 37°C, then initiate the metabolic reaction by adding the pre-warmed NADPH-containing buffer.[18]
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[24]
-
Controls : Include controls with no NADPH to account for non-enzymatic degradation and positive control compounds (e.g., Dextromethorphan) with known metabolic rates.[18]
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis : Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Pathway Visualization
Caption: Comparative metabolic pathways of morpholine and piperidine.
Conclusion
The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a reliable means to enhance drug-like properties. Through comparative analysis of derivatives like Gefitinib, Linezolid, and Aprepitant, we have seen its multifaceted roles: improving solubility and potency in kinase inhibitors, forming the core of novel antibiotics, and providing the rigid conformation necessary for high-affinity CNS receptor antagonists. Furthermore, its inherent metabolic stability compared to analogs like piperidine offers a distinct advantage in designing compounds with favorable pharmacokinetic profiles. The experimental protocols provided herein offer a validated framework for researchers to conduct their own comparative studies, fostering a deeper, data-driven understanding of this privileged and versatile heterocycle.
References
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mercell.com [mercell.com]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to 4-Cyclohexylmorpholine and Other Catalysts in Polyurethane Formation
Introduction
Polyurethane (PU) chemistry is foundational to a vast array of materials, from flexible foams in furniture to rigid insulation in construction and high-performance elastomers. The versatility of PU materials stems from the controlled polymerization of isocyanates and polyols. This reaction, while spontaneous, is often too slow for industrial applications and requires precise catalytic control to achieve desired material properties. Catalysts are the conductors of this molecular symphony, dictating the tempo and balance of the two primary reactions: the gelling reaction (isocyanate-polyol) that builds polymer chains, and the blowing reaction (isocyanate-water) that generates carbon dioxide gas for foam expansion.[1][2]
The choice of catalyst is paramount, influencing everything from the foam's rise profile and cure time to its final cell structure, mechanical strength, and thermal properties. This guide provides an in-depth comparison of 4-Cyclohexylmorpholine against other industry-standard catalysts. While direct, publicly available experimental data for this compound is limited, this guide will offer a comprehensive analysis based on its chemical structure, contrast it with well-documented alternatives, and provide the experimental framework for its evaluation.
The Dichotomy of Polyurethane Catalysis: Gelling vs. Blowing
To understand catalyst performance, one must first appreciate the two competing reactions they orchestrate:
-
Gelling Reaction (Polymerization): The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol forms the urethane linkage, building the polymer network. Strong gelling catalysts accelerate viscosity build-up and network cross-linking, which is crucial for structural integrity.
-
Blowing Reaction (Foaming): The reaction between an isocyanate group and water generates an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂) gas. This gas acts as the blowing agent, creating the cellular structure of the foam.
A delicate balance between these two reactions is essential. If the gelling reaction is too fast, the foam will not rise sufficiently, resulting in high density. If the blowing reaction dominates, the foam structure may collapse before the polymer network is strong enough to support it.[3] Catalysts are therefore often categorized by their selectivity towards one reaction over the other.
Classes of Polyurethane Catalysts
Polyurethane catalysts are broadly divided into two main families: tertiary amines and organometallic compounds.
Tertiary Amine Catalysts
Tertiary amines are the most widely used class of catalysts in polyurethane foam production.[4] They function by activating the reactants, facilitating the nucleophilic attack of the hydroxyl or water molecule on the isocyanate group. Their catalytic activity and selectivity are influenced by two main factors:
-
Basicity: Higher basicity generally leads to higher catalytic activity.
-
Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom is crucial. Bulky substituents around the nitrogen can hinder its interaction with the isocyanate group, often reducing its gelling activity or creating a "delayed-action" effect.
Organometallic Catalysts
Organometallic compounds, particularly those based on tin, bismuth, and zinc, are highly effective gelling catalysts.[5][6] Dibutyltin dilaurate (DBTDL) is a classic example, known for its powerful promotion of the isocyanate-polyol reaction even at low concentrations.[7] These catalysts generally have a much stronger selectivity for the gelling reaction compared to the blowing reaction.[5]
Performance Profiles of Benchmark Catalysts
To establish a baseline for comparison, we will examine three industry-standard catalysts: two tertiary amines with different characteristics (DABCO® and DMCHA) and a powerful organometallic gelling catalyst (DBTDL).
-
DABCO® (Triethylenediamine or TEDA): Often supplied as a 33% solution in a glycol carrier (e.g., DABCO® 33-LV), TEDA is considered the industry benchmark for a balanced catalyst. Its unique, sterically unhindered bicyclic structure makes its nitrogen atoms highly accessible, resulting in powerful catalysis of both the gelling and blowing reactions.[8]
-
DMCHA (N,N-Dimethylcyclohexylamine): This is a widely used gelling catalyst, especially in rigid polyurethane foams.[9][10] The cyclohexyl group provides some steric hindrance, making it more selective towards the gelling reaction than DABCO®. It provides a balanced catalytic performance but is particularly effective at catalyzing the initial foam reaction.[10]
-
DBTDL (Dibutyltin Dilaurate): An organotin compound that is an extremely potent gelling catalyst. It has a specific and strong catalytic effect on the isocyanate-hydroxyl reaction with almost no effect on the isocyanate-water reaction.[5] This high selectivity makes it invaluable for applications where a rapid cure is needed without significant gas generation, such as in coatings, adhesives, sealants, and elastomers (CASE).
Comparative Performance Data
The following table summarizes the typical performance characteristics of these benchmark catalysts in a representative rigid polyurethane foam formulation. The values for "Foam Reactivity" are illustrative and can vary significantly based on the specific formulation (polyol type, water content, isocyanate index, etc.).
| Catalyst | Type | Primary Function | Typical Use Level (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| DABCO® 33-LV | Tertiary Amine | Balanced Gelling/Blowing | 0.5 - 1.5 | ~10 - 20 | ~40 - 70 | ~60 - 100 |
| DMCHA | Tertiary Amine | Strong Gelling | 1.0 - 2.5 | ~20 - 30 | ~60 - 90 | ~80 - 120 |
| DBTDL | Organometallic (Tin) | Very Strong Gelling | 0.05 - 0.2 | ~15 - 25 | ~35 - 60 | ~50 - 80 |
*php = parts per hundred parts of polyol.
Analysis of this compound
Chemical Structure: C₁₀H₁₉NO Molar Mass: 169.26 g/mol [11]
Theoretical Performance Evaluation
-
Catalytic Nature: As a tertiary amine, this compound will catalyze both the gelling and blowing reactions. The nitrogen atom of the morpholine ring provides the active catalytic site.
-
Influence of the Cyclohexyl Group: The most significant structural feature is the bulky cyclohexyl group directly attached to the nitrogen atom. This group creates substantial steric hindrance , making the nitrogen's lone pair of electrons less accessible compared to catalysts like DABCO® (which is unhindered) or even DMCHA (where the nitrogen is attached to two smaller methyl groups and one cyclohexyl group).
-
Expected Catalytic Activity: Due to this significant steric hindrance, this compound is expected to be a less active gelling catalyst than DMCHA or DABCO®. The difficulty in accessing the isocyanate group would slow the rate of the urethane-forming reaction. This could manifest as a "delayed-action" effect, where the initial reaction is slower, potentially allowing for better flow of the reacting mixture into complex molds before viscosity builds rapidly.
-
Gelling vs. Blowing Selectivity: Sterically hindered amines often show a preference for the blowing (isocyanate-water) reaction over the gelling (isocyanate-polyol) reaction. Therefore, this compound might function as a moderate blowing catalyst with weak gelling properties. Its performance could be somewhat analogous to other N-substituted morpholines like N-ethylmorpholine, which are known as moderate, relatively weak blowing catalysts used in flexible foam production.[12]
Summary of Predicted Performance
Based on its structure, this compound is hypothesized to be a moderate, delayed-action catalyst, likely with a selectivity preference for the blowing reaction . It would not be a suitable primary gelling catalyst in applications requiring fast cure times. However, its potential delayed-action characteristics could be advantageous in molded foam applications where good flowability is critical. To confirm this, empirical testing is essential.
Experimental Protocol: Catalyst Performance Evaluation in a Hand-Mix Cup Foam Test
To objectively compare the performance of this compound against other catalysts, a standardized laboratory procedure is required. The cup foam test is a common and effective method for this purpose.[13] This protocol outlines a self-validating system for generating comparative data.
Materials and Equipment
-
Polyol: A standard polyether or polyester polyol for rigid foam (e.g., OH value 400-500 mg KOH/g).
-
Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI) with a defined NCO content.
-
Surfactant: Silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: Deionized water.
-
Catalysts: this compound, DABCO® 33-LV, DMCHA, DBTDL.
-
Equipment:
-
Digital scale (accurate to 0.01 g).
-
Paper cups (e.g., 32 oz / 1 L).
-
High-speed laboratory mixer (~3000 RPM) with a mixing blade.
-
Stopwatch.
-
Thermocouple or digital thermometer.
-
Fume hood.
-
Wooden tongue depressors.
-
Step-by-Step Methodology
-
Formulation Calculation: Define a standard formulation. For example:
-
Polyol: 100 parts
-
Surfactant: 1.5 parts
-
Water: 2.0 parts
-
Catalyst: X parts (to be varied)
-
pMDI: Calculated to an Isocyanate Index of 110.
-
-
Preparation (Part A): In a paper cup, accurately weigh the polyol, surfactant, water, and the specific catalyst being tested. Pre-mix these components thoroughly for 30 seconds until homogeneous. Record the initial temperature of the mixture.
-
Mixing and Reaction:
-
Place the cup with the Part A mixture under the high-speed mixer in a fume hood.
-
Accurately weigh the calculated amount of pMDI and add it to the Part A mixture.
-
Immediately start the mixer and the stopwatch simultaneously. Mix vigorously for 5-7 seconds.
-
-
Data Collection:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color (creamy appearance).
-
Gel Time: As the foam rises, gently touch the surface with a new tongue depressor every few seconds. Record the time when fine strings of polymer can be pulled from the foam.
-
Rise Time (Top of Cup): Record the time when the foam reaches its maximum height.
-
Tack-Free Time: Gently touch the surface of the foam with a tongue depressor. Record the time when the foam surface is no longer sticky.
-
-
Curing and Analysis: Allow the foam to cure for at least 24 hours. The free-rise density can then be calculated by measuring the foam's weight and volume.
This experiment should be repeated for each catalyst at several concentrations to determine its activity profile.
Visualizing Mechanisms and Workflows
Catalytic Mechanism of Tertiary Amines
The following diagram illustrates the generally accepted mechanism for tertiary amine catalysis of the urethane (gelling) reaction.
Caption: Generalized mechanism of tertiary amine catalysis.
Experimental Workflow for Catalyst Evaluation
This diagram outlines the logical flow of the cup foam test protocol.
Caption: Experimental workflow for the cup foam test.
Conclusion
The selection of a catalyst is a critical decision in polyurethane formulation that profoundly impacts processing and final product properties. While benchmark catalysts like the balanced DABCO® , the gelling-focused DMCHA , and the potent organometallic DBTDL offer well-understood performance profiles, the role of alternative amines like This compound warrants investigation.
Based on a structural analysis, this compound is predicted to be a moderate, sterically hindered catalyst, likely exhibiting delayed-action characteristics and a potential preference for the blowing reaction. This profile could be beneficial in applications requiring enhanced foam flowability. However, without direct experimental data, this remains a well-founded hypothesis. The provided experimental protocol offers a robust framework for researchers to systematically evaluate this compound and quantify its performance against established benchmarks, thereby determining its true potential and optimal applications within the diverse world of polyurethane materials.
References
- 1. nbinno.com [nbinno.com]
- 2. bdmaee.net [bdmaee.net]
- 3. allhdi.com [allhdi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by FTIR [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]
- 9. nbinno.com [nbinno.com]
- 10. DMCHA-3ACE FAR EAST CO.,LTD [foamadditives.com]
- 11. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20050059749A1 - Catalysts useful in polyurethane foam - Google Patents [patents.google.com]
- 13. store.astm.org [store.astm.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Cyclohexylmorpholine
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. The presence of uncharacterized impurities can confound experimental results, introduce toxicity, and ultimately derail a promising research program. This guide provides an in-depth comparison of analytical techniques for validating the purity of 4-Cyclohexylmorpholine, a key intermediate in various chemical syntheses. Our focus is not merely on the "how," but the "why"—grounding each methodological choice in established scientific principles and regulatory expectations to build a self-validating, trustworthy analytical workflow.
The Principle of Orthogonality in Purity Assessment
No single analytical technique is infallible. Each method separates and detects molecules based on distinct physicochemical properties. A core tenet of robust purity validation is the use of orthogonal methods —techniques that rely on different principles of separation or detection. An impurity that co-elutes with the main peak in a reverse-phase HPLC system (separation based on polarity) may be easily resolved in a Gas Chromatography system (separation based on boiling point and polarity).[1][2] By obtaining congruent purity results from two or more orthogonal methods, we build a powerful, self-validating case for the compound's purity.
The following workflow illustrates a comprehensive approach to purity validation, integrating multiple techniques to build confidence at each stage.
Caption: A comprehensive workflow for purity validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical instrumentation is dictated by the chemical nature of this compound (C₁₀H₁₉NO, MW: 169.27 g/mol ) and the potential impurities arising from its synthesis.[3][4][5] Common synthesis routes, such as the catalytic amination of diethylene glycol with cyclohexylamine or the reductive amination of cyclohexanone with morpholine, can introduce specific impurities like starting materials, by-products, or catalyst residues.[6]
| Technique | Principle of Operation | Application to this compound Purity | Advantages | Limitations & Causality |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7][8] | Ideal for detecting volatile and semi-volatile organic impurities such as residual solvents (e.g., THF, hexane) or unreacted starting materials (cyclohexylamine, morpholine). | High Resolution: Excellent separation of volatile compounds.[7] High Sensitivity: Flame Ionization Detection (FID) is highly sensitive to hydrocarbons.[9] Quantitative: FID response is proportional to carbon content, allowing for accurate area percent purity calculations. | Thermal Stability Required: The compound must be volatile and thermally stable. This compound's basic amine nature can cause peak tailing on acidic column sites.[9] Derivatization may be needed for less volatile impurities, adding complexity.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (commonly reverse-phase).[10] | The workhorse method for purity determination. It effectively separates the main compound from less volatile or thermally labile impurities and degradation products.[11] | Versatility: Applicable to a wide range of compounds, including non-volatiles.[10] Specificity: Diode Array Detection (DAD) allows for peak purity analysis by comparing UV spectra across a single peak.[12] MS Compatibility: Easily coupled with Mass Spectrometry (LC-MS) for impurity identification.[11] | Chromophore Dependent: Requires a UV-absorbing chromophore for sensitive detection. This compound lacks a strong chromophore, potentially limiting sensitivity. Resolution Limits: Co-elution of structurally similar impurities is possible, requiring careful method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei (e.g., ¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the molecular structure.[13] | The gold standard for structural confirmation.[14] ¹H NMR provides a "fingerprint" of the molecule and can detect impurities with unique proton signals, even at low levels. Quantitative NMR (qNMR) can determine absolute purity against a certified reference standard. | Structural Information: Provides unambiguous confirmation of the compound's identity.[14] Quantitative: Can provide absolute purity without needing a reference standard of the analyte itself (qNMR). Non-destructive: The sample can be recovered after analysis. | Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities, especially if their signals overlap with the main compound's signals.[15] Complexity: 2D NMR may be required to fully assign complex structures or identify co-eluting impurities, requiring specialized expertise. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for molecular weight determination and structural elucidation through fragmentation patterns.[4][16] | Primarily used for identification rather than quantification of purity. When coupled with GC (GC-MS) or HPLC (LC-MS), it provides molecular weight information for any separated impurity peak.[17] | High Specificity & Sensitivity: Unambiguously determines the molecular weight of an impurity, a critical step in its identification.[16] Structural Clues: The fragmentation pattern can help elucidate the impurity's structure. | Not Inherently Quantitative: Ionization efficiency varies significantly between compounds, making area percent calculations unreliable without specific standards for each impurity. Isomer Challenge: Cannot distinguish between isomers (compounds with the same mass) without chromatographic separation. |
Regulatory Framework: Adherence to ICH Guidelines
For drug development professionals, analytical methods and impurity levels must conform to international standards. The International Council for Harmonisation (ICH) provides guidelines that are the benchmark for quality.
-
ICH Q3A (R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[18][19] For instance, any impurity found at a level of ≥0.10% should generally be identified.[18]
-
ICH Q2 (R1): Validation of Analytical Procedures: This document details the parameters required to validate an analytical method, ensuring it is fit for its intended purpose.[20] These parameters include Accuracy, Precision, Specificity, Linearity, Range, and Limit of Quantitation (LOQ).[20][21]
Our experimental protocols are designed with these validation parameters in mind, creating a system that is not only scientifically sound but also aligns with regulatory expectations.
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Experimental Protocols & Data
The following protocols provide detailed, step-by-step methodologies for the primary and orthogonal purity assessment of this compound.
Primary Purity Assay: Reverse-Phase HPLC with UV Detection
This method is designed to separate this compound from potential non-volatile starting materials and by-products.
Methodology:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point. A column with low silanol activity is recommended for analyzing amines.[11]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% of the corresponding acid.
-
-
Elution Gradient: A gradient is recommended to elute a range of potential impurities. Start with a high aqueous percentage and ramp up the organic phase (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (amines show some absorbance at low UV).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.
-
Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the sample spiked with potential impurities to ensure no interference.[1]
-
Linearity: Prepare a calibration curve with at least five concentrations across the expected range (e.g., 0.05% to 150% of the target concentration).[2][22]
-
Accuracy & Precision: Perform replicate injections (n=6) of the sample at the target concentration.[20] Spike the sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) and calculate the recovery.[23]
-
Orthogonal Purity Assay: Gas Chromatography with FID
This method serves as a complementary technique to HPLC, focusing on volatile impurities.
Methodology:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A low-polarity to mid-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable. A base-deactivated column is crucial for good peak shape with amines.[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) to resolve volatile solvents, then ramp up to a higher temperature (e.g., 280 °C) to elute the main peak and any less volatile impurities.
-
Detector: FID at 300 °C.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).
-
Data Analysis: Purity is typically calculated using area percent normalization, assuming all components have a similar FID response factor.
Example Validation Data Summary
The following table presents typical performance data that should be achieved during method validation, demonstrating the method is fit for purpose according to ICH guidelines.[20][24]
| Parameter | HPLC-UV Method | GC-FID Method | ICH Acceptance Criteria[20] |
| Specificity | Baseline resolution > 2.0 from known impurities. Peak purity index > 0.999. | Baseline resolution > 2.0 from known impurities. | Method demonstrates specificity for the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Typically 98.0% - 102.0% for an assay. |
| Precision (RSD) | ≤ 1.0% | ≤ 1.5% | RSD ≤ 2% for replicate injections. |
| LOQ | ~0.05% | ~0.05% | Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.10%). |
Conclusion
Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a systematic and scientifically-grounded approach. Relying on a single analytical result is insufficient. By employing a primary chromatographic method like HPLC, confirming the results with an orthogonal technique such as GC, and using powerful spectroscopic tools like NMR and MS for identity confirmation and impurity elucidation, researchers can build an unassailable case for the quality of their material. This rigorous, evidence-based workflow not only ensures the reliability of subsequent research but also aligns with the stringent quality standards expected in the pharmaceutical industry.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 5. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 6. CN102229582A - Method for synthesizing 4-cyclohexyl morpholine - Google Patents [patents.google.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. arlok.com [arlok.com]
- 9. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Morpholine, 4-cyclohexyl- | SIELC Technologies [sielc.com]
- 12. jru-b.com [jru-b.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. acdlabs.com [acdlabs.com]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. biolmolchem.com [biolmolchem.com]
- 18. jpionline.org [jpionline.org]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. jddtonline.info [jddtonline.info]
- 22. researchgate.net [researchgate.net]
- 23. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Morpholine Derivatives in Oncology
Authored for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its inclusion in a molecule can impart desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[3][4][5] The nitrogen atom of the morpholine ring offers a versatile point for substitution, allowing for the systematic modulation of a compound's biological activity. This guide provides an in-depth comparison of N-substituted morpholine derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer drug discovery, supported by experimental data and established protocols.
The Morpholine Scaffold: A Gateway to Enhanced Bioactivity
The utility of the morpholine moiety extends beyond its role as a simple solubilizing group. Its chair conformation and the presence of both a hydrogen bond acceptor (oxygen) and a modifiable basic center (nitrogen) allow for critical interactions with biological targets, particularly protein kinases.[3][6] The N-substitution is a key determinant of a derivative's potency, selectivity, and overall pharmacological profile. Strategic modifications at this position can transform a weakly active scaffold into a potent and selective therapeutic agent.
Comparative Analysis of N-Substitutions on Anticancer Activity
The nature of the substituent attached to the morpholine nitrogen dictates the resulting compound's interaction with its biological target. We will compare three major classes of N-substituents: aryl/heteroaryl groups, acyl/sulfonyl groups, and those incorporated into complex scaffolds targeting specific enzymes like PI3K.
Attaching aromatic or heteroaromatic rings directly to the morpholine nitrogen often forms the core of many potent anticancer agents. The electronic properties and substitution patterns of these rings are critical for activity.
Key Insights & Causality:
-
Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups on the aromatic ring can significantly enhance cytotoxic activity.[7] This is often attributed to stronger binding interactions within the target protein's active site, potentially through halogen bonding or by modulating the electronics of the aromatic system to improve target engagement.
-
Positional Isomerism: The position of substituents on the aromatic ring matters. For instance, in a series of morpholine-substituted quinazolines, compounds with para-substitution on the phenyl ring were generally more active than those with ortho or no substitution.[8] This suggests that the para position allows for optimal orientation of the substituent to interact with a specific sub-pocket in the target enzyme.
Comparative Experimental Data:
The following table summarizes the in vitro cytotoxicity of various N-aryl substituted morpholine derivatives against different cancer cell lines.
| Compound ID | Core Scaffold | N-Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| AK-3 | Quinazoline | 4-Chlorophenyl | MCF-7 | 6.44 ± 0.29 | [8] |
| AK-10 | Quinazoline | 4-Fluorophenyl | MCF-7 | 3.15 ± 0.23 | [8] |
| 10e | Tetrahydroquinoline | 3,5-bis(trifluoromethyl)phenyl | A549 | 0.033 ± 0.003 | [7] |
| 10h | Tetrahydroquinoline | 4-(trifluoromethyl)phenyl | MCF-7 | 0.087 ± 0.007 | [7] |
IC50: The half-maximal inhibitory concentration, a measure of drug potency.
Introducing an acyl or sulfonyl group onto the morpholine nitrogen neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen). This modification can redirect the compound's binding mode and biological activity. While extensively studied for antimicrobial properties, the anticancer applications are also significant.[9][10][11]
Key Insights & Causality:
-
Altered Binding Interactions: The N-acetylation of a ZSTK474 analog, a known PI3K inhibitor, restored its potent enzymatic inhibition profile.[12] This indicates that for some targets, removing the basicity of the morpholine nitrogen and introducing a carbonyl group can be crucial for fitting into the active site and forming key interactions.
-
Scaffold for Further Derivatization: N-acyl morpholines can serve as intermediates for creating more complex molecules. For example, N-acyl-morpholine-4-carbothioamides have been synthesized and shown to possess potent biological activities, providing a platform for developing novel agents.[9][10]
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[13] The morpholine moiety is a hallmark of numerous PI3K inhibitors, where it often forms a crucial hydrogen bond in the hinge region of the kinase's ATP-binding pocket.[14]
Key Insights & Causality:
-
The Hinge-Binding Motif: In many PI3K inhibitors like ZSTK474 and BKM-120, the morpholine oxygen acts as a key hydrogen bond acceptor, anchoring the molecule to the hinge region of the enzyme.[12][14] SAR studies confirm that replacing the morpholine with groups lacking this oxygen atom or altering its position can dramatically reduce or abolish inhibitory activity.[12][13]
-
Selectivity and Potency: Even subtle changes to the morpholine ring or its replacement can alter isoform selectivity. Replacing one morpholine in ZSTK474 with ethanolamine retained high inhibition for PI3Kα but reduced activity against PI3Kβ and PI3Kδ.[12] This highlights how the morpholine ring contributes not just to potency but also to the selectivity profile of the inhibitor.
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and survival, and the point of intervention for morpholine-containing inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprems.com [ijprems.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
A Comparative Guide to Morpholine-Based Corrosion Inhibitors: Performance and Mechanistic Insights
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, morpholine and its derivatives have carved a significant niche, particularly in the protection of ferrous alloys in various aggressive environments.[1][2] This guide offers a comparative analysis of the inhibitory effects of different morpholine-based compounds, drawing upon experimental data and theoretical insights to provide a comprehensive resource for researchers, scientists, and professionals in materials science and chemical engineering.
Our exploration will delve into the performance of various morpholine derivatives, from simple salts to more complex molecular structures, elucidating the structure-property relationships that govern their efficacy. We will examine key performance metrics such as inhibition efficiency under different corrosive conditions and shed light on the underlying mechanisms of their protective action.
The Foundational Role of the Morpholine Moiety
Morpholine [O(CH₂CH₂)₂NH] is a heterocyclic organic compound featuring both an ether and a secondary amine functional group.[3] This unique structure is central to its function as a corrosion inhibitor. The nitrogen and oxygen atoms serve as active centers for adsorption onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment.[4][5] The amine group, being basic, also allows morpholine to act as a neutralizing agent, particularly in steam and condensate lines where it raises the pH to mitigate acidic corrosion.[2][6]
The versatility of the morpholine scaffold allows for the synthesis of a wide array of derivatives, each with tailored properties to suit specific applications. By modifying the morpholine ring with different functional groups, researchers can enhance its adsorption characteristics, solubility, and overall inhibitory performance.
Comparative Performance Analysis of Morpholine Derivatives
The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence. This section presents a comparative analysis of the inhibition efficiencies of various morpholine-based inhibitors, based on data from weight loss and electrochemical studies.
Morpholine Salts: The Influence of the Anion
Simple salts of morpholine are widely used, particularly as volatile corrosion inhibitors (VCIs).[5] The nature of the anion plays a crucial role in determining the overall performance of the salt.
A study on various morpholine salts in a 3.5% NaCl solution demonstrated a clear performance hierarchy.[5] Morpholine carbonate and morpholine benzoate exhibited significantly higher inhibition efficiencies, exceeding 85%, while morpholine formate, acetate, and propionate showed poor performance with efficiencies below 30%.[1][5] The superior performance of the carbonate and benzoate salts is attributed to their ability to form more stable and effective protective films through both physical and chemical adsorption.[1][5]
Table 1: Corrosion Inhibition Efficiency of Various Morpholine Salts (Weight Loss Method) [1][5]
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) |
| Morpholine Carbonate | 3.5% NaCl solution | 20# Steel | 10 g/L | > 85 |
| Morpholine Benzoate | 3.5% NaCl solution | 20# Steel | 10 g/L | > 85 |
| Morpholine Propionate | 3.5% NaCl solution | 20# Steel | 10 g/L | < 30 |
| Morpholine Formate | 3.5% NaCl solution | 20# Steel | 10 g/L | < 30 |
| Morpholine Acetate | 3.5% NaCl solution | 20# Steel | 10 g/L | < 30 |
Electrochemical Impedance Spectroscopy (EIS) results corroborated these findings, with morpholine benzoate and carbonate showing significantly larger impedance arcs, indicative of a more protective adsorbed film.[5]
Advanced Morpholine Derivatives: Enhancing Performance through Molecular Design
To further improve upon the inhibitory properties of the basic morpholine structure, a variety of more complex derivatives have been synthesized and evaluated.
One study investigated three novel morpholine-based inhibitors (designated I1, I2, and I3) for P460N steel in a 3.5 wt.% NaCl solution.[7] The reduced form of one of the inhibitors (I3) demonstrated the highest inhibition efficiency, reaching 95.5% at a concentration of 2.0 mM, as determined by potentiodynamic polarization (PDP).[7] This highlights the significant impact that even subtle changes in the molecular structure can have on performance.
Another investigation focused on morpholine Mannich bases, 3-morpholino-1-phenylpropan-1-one (MPO) and 3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO), for N80 steel in a 1.0 M HCl solution.[8] Both compounds exhibited excellent inhibition, with efficiencies reaching 90.3% for MPO and 91.4% for MPPO at a concentration of 300 ppm.[8] The presence of multiple adsorption centers, including nitrogen and oxygen heteroatoms and aromatic rings, contributes to their strong adsorption and high efficiency.[8]
Table 2: Performance of Advanced Morpholine Derivatives [7][8][9]
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Method |
| i3 (a reduced morpholine derivative) | 3.5 wt.% NaCl | P460N Steel | 2.0 mM | 95.5 | PDP |
| i3 (a reduced morpholine derivative) | 0.5 M H₂SO₄ | Carbon Steel | 2.0 mM | 99.7 | PDP & EIS |
| MPPO (Morpholine Mannich base) | 1.0 M HCl | N80 Steel | 300 ppm | 91.4 | Electrochemical |
| MPO (Morpholine Mannich base) | 1.0 M HCl | N80 Steel | 300 ppm | 90.3 | Electrochemical |
Mechanistic Insights: How Morpholine Inhibitors Work
The protective action of morpholine-based inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosion process. This adsorption can occur through two main mechanisms: physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring and the vacant d-orbitals of the metal atoms.[5]
Electrochemical studies often reveal that morpholine derivatives act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[9][10][11] This is observed as a decrease in the corrosion current density in the presence of the inhibitor.
The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm , which suggests the formation of a monolayer of inhibitor molecules on the metal surface.[9]
The Role of Computational Chemistry
Quantum chemical calculations, based on Density Functional Theory (DFT), and molecular dynamics simulations have become invaluable tools for understanding the inhibition mechanism at the molecular level.[5][9][12] These computational methods allow researchers to:
-
Correlate molecular structure with inhibition efficiency: Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO ), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO ), the energy gap (ΔE), and the dipole moment can be calculated to predict the reactivity and adsorption tendency of inhibitor molecules.[13][14]
-
Visualize adsorption behavior: Molecular dynamics simulations can model the interaction of inhibitor molecules with the metal surface, providing insights into their orientation and binding energy.[9]
For instance, quantum chemical calculations have shown that morpholine carbonate has a higher adsorption energy and a greater capacity for electron transfer compared to morpholine benzoate, which is consistent with its superior experimental performance.[5]
Experimental Methodologies for Inhibitor Evaluation
A robust evaluation of corrosion inhibitor performance relies on a combination of experimental techniques.
Weight Loss Method
This is a simple and direct method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific period. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.[5]
Electrochemical Techniques
These methods provide faster results and offer deeper insights into the corrosion mechanism.
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is used to determine the corrosion potential (E corr ), corrosion current density (i corr ), and Tafel slopes, from which the inhibition efficiency can be calculated.[7][9][15]
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the electrode over a range of frequencies and measuring the impedance response. The resulting Nyquist plots can provide information about the charge transfer resistance, double-layer capacitance, and the formation of a protective film.[5][8][9]
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the comparative analysis of corrosion inhibitors.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Corrosion Inhibition Mechanism of Morpholine Derivatives
The following diagram illustrates the general mechanism of corrosion inhibition by morpholine-based compounds on a metal surface.
Caption: General mechanism of corrosion inhibition by morpholine derivatives.
Conclusion
Morpholine and its derivatives represent a versatile and effective class of corrosion inhibitors. The performance of these compounds is intricately linked to their molecular structure, with the nature of substituent groups and the overall molecular architecture playing a crucial role in their adsorption behavior and inhibitory efficiency. While simple morpholine salts like the carbonate and benzoate provide good protection, more complex, synthetically designed derivatives can offer significantly enhanced performance. The synergistic use of experimental techniques and computational modeling is essential for elucidating the mechanisms of inhibition and for the rational design of new, more potent morpholine-based corrosion inhibitors. Future research will likely focus on the development of "green" morpholine derivatives with improved environmental profiles without compromising their protective capabilities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CHEMICAL SUPPLIER : MORPHOLINE AS CORROSION INHIBITOR [sanminglobe.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. physchemres.org [physchemres.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-Cyclohexylmorpholine in Synthetic Transformations
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth technical comparison of 4-Cyclohexylmorpholine, benchmarking its performance against common alternatives in key synthetic transformations. Our analysis is grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Profile
This compound is a tertiary amine characterized by the fusion of a morpholine ring and a cyclohexyl group. This unique structure imparts a combination of steric bulk and moderate basicity, positioning it as a versatile tool in the organic chemist's arsenal. With a molecular formula of C₁₀H₁₉NO, it is a liquid at room temperature with a boiling point of approximately 240-241°C.[1] Its utility spans from being a crucial intermediate in chemical manufacturing to acting as a catalyst, particularly in the production of polyurethane foams.[1]
Physicochemical Properties at a Glance:
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| Boiling Point | 240-241 °C[1] |
| pKa of Conjugate Acid | ~7.4 (estimated) |
The performance of this compound in a given reaction is intrinsically linked to its steric and electronic properties. The bulky cyclohexyl group can influence the stereochemical outcome of a reaction and modulate the accessibility of the nitrogen's lone pair. Its basicity, while less pronounced than that of acyclic trialkylamines, is sufficient to act as a proton scavenger or a catalyst in various transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Role of the Base
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The choice of base in these reactions is critical, influencing catalyst activity, stability, and ultimately, the reaction yield and selectivity. Here, we evaluate the performance of this compound in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
The Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species and an organohalide. The base plays a crucial role in the transmetalation step, which is often rate-limiting. Two primary mechanisms are proposed for the role of the base: the formation of a more nucleophilic boronate "ate" complex, or the generation of a palladium(II) hydroxide complex that reacts with the neutral boronic acid.[2][3]
Benchmarking this compound against Common Bases:
To provide a comparative framework, we will consider the hypothetical performance of this compound alongside commonly used tertiary amines: Triethylamine (TEA) and Diisopropylethylamine (DIPEA).
| Base | pKa of Conjugate Acid | Steric Hindrance | Expected Performance in Suzuki-Miyaura Coupling |
| This compound | ~7.4 (estimated) | Moderate | Moderate to good yields. The balance of basicity and steric bulk may offer advantages in specific substrate combinations, potentially minimizing side reactions. |
| Triethylamine (TEA) | ~10.75[1][4][5] | Low | Widely used, generally providing good to high yields. Its higher basicity can be advantageous but may also lead to base-induced side reactions with sensitive substrates. |
| Diisopropylethylamine (DIPEA) | ~11[6] | High | Often employed when a non-nucleophilic, sterically hindered base is required to prevent side reactions. Its bulk can sometimes slow down the desired reaction. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted to compare the efficacy of different tertiary amine bases.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, or a mixture with water, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess of boronic acid and base is used to drive the reaction to completion. The choice of solvent is critical and can significantly impact the solubility of the reactants and the reaction rate.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: Unveiling Performance Differences
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7] The base in the Heck reaction plays a crucial role in the regeneration of the active Pd(0) catalyst by neutralizing the hydrogen halide formed during the catalytic cycle.[8] Both organic and inorganic bases are commonly used.[9]
Benchmarking this compound in the Heck Reaction:
| Base | pKa of Conjugate Acid | Steric Hindrance | Expected Performance in Heck Reaction |
| This compound | ~7.4 (estimated) | Moderate | Likely to be an effective base. Its moderate basicity is generally sufficient for catalyst regeneration without promoting significant side reactions. |
| Triethylamine (TEA) | ~10.75[1][4][5] | Low | A very common and effective base for the Heck reaction, often providing high yields. |
| Diisopropylethylamine (DIPEA) | ~11[6] | High | Its non-nucleophilic nature and steric bulk can be advantageous in preventing side reactions, particularly with sensitive substrates. |
Experimental Protocol: A Representative Heck Reaction
This protocol provides a general method for performing a Heck reaction, suitable for comparing the performance of different tertiary amine bases.
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and the base (1.5 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile, 5 mL).
-
Reaction Execution: Heat the mixture to the required temperature (e.g., 100-140 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality Behind Experimental Choices: The phosphine ligand is essential for stabilizing the palladium catalyst and promoting the oxidative addition step. The choice of a sealed tube is often necessary for reactions conducted at temperatures above the boiling point of the solvent.
Caption: Catalytic cycle of the Heck reaction showing the role of the base.
Polyurethane Synthesis: A Catalyst's Impact on Polymer Properties
The formation of polyurethanes from polyols and isocyanates is a cornerstone of the polymer industry. Tertiary amines are widely used as catalysts to control the rates of the two primary reactions: the "gelling" reaction (urethane formation) and the "blowing" reaction (water-isocyanate reaction to produce CO₂).[10] The balance between these two reactions is critical in determining the final properties of the polyurethane foam.
Benchmarking this compound in Polyurethane Formation:
The catalytic activity of a tertiary amine in polyurethane synthesis is influenced by its basicity and steric accessibility.[11]
| Catalyst | Key Structural Feature | Expected Catalytic Activity |
| This compound | Bulky cyclohexyl group | Expected to be a moderately active gelling catalyst. The steric hindrance might slightly reduce its activity compared to less hindered amines. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Caged bicyclic structure | A highly active and widely used catalyst, known for strongly promoting both the gelling and blowing reactions.[12][13] |
| Triethylamine (TEA) | Acyclic, less hindered | A common, effective gelling catalyst. |
A computational study comparing morpholine and 4-methylmorpholine in urethane formation found that 4-methylmorpholine is a more effective catalyst due to a lower activation energy barrier.[11][14] This suggests that N-alkylation of the morpholine ring enhances catalytic activity. By extension, this compound, with its N-cyclohexyl group, is expected to be a more active catalyst than morpholine itself.
Experimental Protocol: Preparation of a Polyurethane Foam
This protocol provides a general procedure for synthesizing a polyurethane foam, allowing for the evaluation of different amine catalysts.
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, water (blowing agent), surfactant (e.g., a silicone-based surfactant), and the amine catalyst.
-
Reaction Initiation: Add the isocyanate to the premix and stir vigorously for a short period (e.g., 5-10 seconds).
-
Foam Rise and Curing: Pour the mixture into a mold and allow it to rise and cure. Key parameters to measure include cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky).
-
Foam Characterization: After curing, the foam can be characterized for its density, cell structure, and mechanical properties.
Causality Behind Experimental Choices: The surfactant is essential for stabilizing the rising foam and controlling the cell size. The ratio of polyol to isocyanate (the isocyanate index) is a critical parameter that determines the final properties of the polymer.
Caption: Simplified mechanism of amine-catalyzed urethane formation.
Conclusion: Strategic Application of this compound
This compound presents a compelling profile as a moderately basic, sterically hindered tertiary amine for applications in organic synthesis.
-
In palladium-catalyzed cross-coupling reactions , its performance is anticipated to be reliable, offering a balance between sufficient basicity for catalyst turnover and steric hindrance that may mitigate side reactions observed with more basic, less hindered amines. It represents a valuable alternative to TEA and DIPEA, particularly when fine-tuning of reaction conditions is required.
-
In polyurethane synthesis , this compound is expected to function as an effective gelling catalyst. While likely not as potent as industry standards like DABCO, its unique structure may impart desirable processing characteristics and final foam properties.
Ultimately, the optimal choice of base or catalyst is substrate and reaction-dependent. This guide provides a foundation for the rational selection and benchmarking of this compound, encouraging further experimental validation to unlock its full potential in your specific synthetic transformations.
References
- 1. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembites.org [chembites.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. triethylamine - Wikidata [wikidata.org]
- 5. pKa of Triethylamine [vcalc.com]
- 6. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. mdpi.com [mdpi.com]
- 10. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 11. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 12. DABCO – Wikipedia, wolna encyklopedia [pl.wikipedia.org]
- 13. acs.org [acs.org]
- 14. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 4-Cyclohexylmorpholine quantification
An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Cyclohexylmorpholine Quantification
Introduction: The Analytical Imperative for this compound
This compound (CAS 6425-41-8) is a tertiary amine used in various industrial and pharmaceutical applications.[1][2][3] Its role as a potential process-related impurity or a residual reagent in the synthesis of active pharmaceutical ingredients (APIs) necessitates its accurate and precise quantification. Regulatory bodies mandate that analytical procedures for impurity testing are thoroughly validated to ensure the safety and quality of the final drug product.[4][5]
This guide provides a comprehensive comparison of two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for the cross-validation of these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Pillar 1: The Foundation of Method Validation
Before comparing methods, it is crucial to understand the principles of analytical method validation. Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9][10] Key validation characteristics, as defined by ICH Q2(R1), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[9]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability, Intermediate Precision, and Reproducibility.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-validation involves verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different equipment.[12][13] It is a critical step in method transfer and for comparing the performance of two distinct analytical procedures.[14]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is an excellent choice for volatile and thermally stable compounds like this compound.[15] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[16]
Causality in Method Design:
-
Injector: A split/splitless injector is chosen. The splitless mode is ideal for trace analysis, ensuring the majority of the sample is transferred to the column for maximum sensitivity.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected. This provides good selectivity for a tertiary amine like this compound, separating it from potential non-polar or highly polar impurities.
-
Detector: A Flame Ionization Detector (FID) is used due to its high sensitivity to organic compounds containing carbon-hydrogen bonds and its robust, linear response over a wide range. This compound lacks a strong chromophore, making UV detection less suitable.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas for its efficiency and inertness.[15]
Experimental Workflow: GC-FID Analysis
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 6425-41-8 [m.chemicalbook.com]
- 3. Morpholine, 4-cyclohexyl- [webbook.nist.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. wjarr.com [wjarr.com]
- 11. database.ich.org [database.ich.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 15. arlok.com [arlok.com]
- 16. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Cyclohexylmorpholine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Cyclohexylmorpholine (CAS: 6425-41-8). As a compound frequently utilized in research and development, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical stewardship.
Hazard Profile & The 'Why' of Cautious Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its disposal protocol is dictated by its significant hazard profile. The Globally Harmonized System (GHS) provides a clear classification of its dangers.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and irritation[1][3][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
The primary drivers for treating this chemical as regulated hazardous waste are its corrosive nature and acute toxicity.[4][5] Contact with skin and eyes can cause severe, lasting damage.[1][4] Ingestion is harmful, and inhalation of its vapors can irritate the respiratory system.[1][3] Therefore, under no circumstances should this compound or its contaminated materials be disposed of in standard trash or discharged into the sanitary sewer system.[6][7]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the establishment of a robust barrier between the researcher and the chemical is critical. The selection of PPE is directly informed by the substance's hazard profile.
Table 2: Required PPE for Handling this compound
| Body Part | Required Equipment | Rationale |
| Eyes/Face | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is recommended for larger quantities.[3][5][8] | Protects against splashes that can cause serious, irreversible eye damage.[1] |
| Hands | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[3][8] | Prevents skin contact that can lead to severe burns and irritation.[4] |
| Body | A lab coat is mandatory. For larger volumes or spill cleanup, chemical-resistant clothing or an apron is required.[3][8] | Protects against accidental splashes and contamination of personal clothing. |
| Respiratory | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] | Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation.[1][3] |
Causality in PPE Selection: The requirement for specific PPE stems directly from the chemical's properties. Because this compound can cause severe skin burns and eye damage, barrier protection via gloves and goggles is non-negotiable.[1][4] Its potential to cause respiratory irritation necessitates handling in a controlled environment like a fume hood to minimize vapor inhalation.[3]
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. This involves systematic collection, secure storage, and transfer to a licensed professional disposal service.
Caption: Decision workflow for the proper disposal of this compound.
Procedural Steps:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office. Incompatible materials can lead to hazardous reactions.[4] It should be segregated as a basic, organic waste.
-
Container Selection: Use a designated, chemically compatible waste container in good condition.[9] The container must have a secure, tight-fitting lid to prevent leaks and vapor release. Do not leave a funnel in the container opening.[9]
-
Proper Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9] Avoid using abbreviations or chemical formulas. The label must be firmly attached to the container.[9]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[9] This area should be well-ventilated, away from ignition sources, and segregated from incompatible materials like strong acids and oxidizers.[4][10]
-
Arrange for Professional Disposal: Once the container is nearly full (approximately 90%), contact your institution's EH&S department or a licensed chemical waste disposal contractor to arrange for pickup.[9][11] This is the only acceptable final disposal route.[3][6] These contractors utilize specialized methods, such as controlled incineration with scrubbers to manage byproducts like nitrogen oxides, ensuring minimal environmental impact.[7]
Managing Spills and Contaminated Materials
Accidental spills must be managed immediately and the resulting waste disposed of correctly.
Small Spill Cleanup Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if necessary.
-
Control Vapors & Ignition Sources: Ensure adequate ventilation (use a fume hood if the spill is contained within it) and eliminate all nearby ignition sources.[5][10]
-
Don Appropriate PPE: Wear the full PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][5][12] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.[12][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of all Materials: All contaminated materials, including the absorbent, used gloves, and any other contaminated PPE, must be placed in the hazardous waste container along with the this compound waste for professional disposal.[3]
Regulatory Compliance: The Final Authority
It is imperative to recognize that all chemical waste disposal is governed by strict regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) and state-level bodies like the Department of Environmental Conservation (DEC).[9] This guide provides a framework for best practices, but researchers must always consult and adhere to their institution's specific waste management guidelines and all local, state, and federal laws.[6][10][14]
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain the integrity of your laboratory, and contribute to the responsible stewardship of the environment.
References
- 1. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Cyclohexylmethyl-morpholine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. Chemical Waste Disposal & Collection | Stericycle UK [stericycle.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. msdsdigital.com [msdsdigital.com]
- 14. uwlax.edu [uwlax.edu]
Technical Guide: Personal Protective Equipment (PPE) Protocol for Handling 4-Cyclohexylmorpholine
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide provides essential, field-tested protocols for the safe handling of 4-Cyclohexylmorpholine (CAS: 6425-41-8), focusing on the correct selection and use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep, functional understanding of the safety measures required.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the foundation of any robust safety protocol. This compound is a versatile compound, but it demands respect due to its specific toxicological profile. The primary routes of occupational exposure are dermal contact, ocular contact, and inhalation.[1]
A thorough risk assessment begins with its classification under the Globally Harmonized System (GHS).[2] This is not merely a regulatory formality; it is a predictive framework for potential harm, dictating the minimum level of protection required.
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Code | Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Avoid ingestion; strict hygiene protocols are necessary. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct skin contact must be prevented with appropriate gloves and lab coats.[3] |
| Serious Eye Damage | H318 | Causes serious eye damage | Mandates the use of sealed eye protection to prevent irreversible harm from splashes or vapors.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Requires handling in well-ventilated areas, preferably a chemical fume hood, to avoid irritating the respiratory tract.[2][3] |
The causality is clear: the chemical's ability to cause severe irritation and damage upon contact dictates a PPE strategy centered on creating an impermeable barrier between the researcher and the substance.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the task and the associated risk of exposure.[4] The following matrix outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.
Table 2: PPE Selection Matrix for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., aliquoting <50mL in a fume hood) | Chemical splash goggles (ANSI Z87.1 certified) | Nitrile or Neoprene gloves (inspect before use) | Fully-buttoned, cuffed lab coat (polyethylene-coated polypropylene recommended)[5] | Not required if handled exclusively within a certified chemical fume hood. |
| Bulk Transfer (e.g., pouring >1L) | Chemical splash goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges if ventilation is insufficient or there is a risk of aerosol generation.[6] |
| Spill Cleanup | Full-face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron and shoe covers | Mandatory: NIOSH-approved respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills. |
Expert Insight: The choice of nitrile gloves for routine handling is based on their excellent resistance to a wide range of chemicals and their dexterity.[7] However, for prolonged contact or immersion, no single glove material is impervious forever. Always consult the glove manufacturer's compatibility data. If gloves are contaminated, they must be removed and replaced immediately following proper doffing procedures.[6]
Operational Plans and Step-by-Step Protocols
Trustworthy protocols are self-validating systems. The following procedures are designed to be clear, logical, and repeatable, minimizing the risk of error and exposure.
Protocol 3.1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to "don clean" and "doff dirty." Contaminated gloves are always removed first to avoid transferring the chemical to your face, hair, or personal clothing.
Caption: PPE Donning and Doffing Workflow.
Protocol 3.2: Safe Handling in a Chemical Fume Hood
The primary engineering control for preventing respiratory exposure to this compound is a certified chemical fume hood.
-
Verify Hood Function: Before starting, confirm the fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Prepare the Workspace: Place plastic-backed absorbent paper on the work surface to contain minor drips.[1]
-
Work Position: Conduct all manipulations at least 6 inches (15 cm) inside the sash. Keep the sash as low as possible.
-
Minimize Storage: Do not use the fume hood for permanent chemical storage, as this disrupts airflow and reduces its protective capability.[7]
-
Post-Handling: After handling, wipe down the work surface and any equipment used.
Protocol 3.3: Emergency Procedures for Spills and Exposure
Preparedness is paramount. All personnel must know the location of emergency eyewash stations and safety showers and be trained in their use.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
The following decision tree outlines the immediate steps for spill response.
Caption: Spill Response Decision Flowchart.
Disposal Plan: Completing the Lifecycle Safely
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, are considered hazardous waste.
-
Contaminated PPE: Disposable PPE (gloves, lab coats, shoe covers) should be placed in a designated, sealed hazardous waste bag immediately after doffing.
-
Chemical Waste: Collect all chemical waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations.[9][10]
By adhering to these evidence-based protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. This compound | C10H19NO | CID 22938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. 4-Cyclohexylmethyl-morpholine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. aksci.com [aksci.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
